molecular formula C8H7NO B1600930 3-(Prop-2-ynyloxy)pyridine CAS No. 69022-70-4

3-(Prop-2-ynyloxy)pyridine

Cat. No.: B1600930
CAS No.: 69022-70-4
M. Wt: 133.15 g/mol
InChI Key: MTUGIDMNLBLLAB-UHFFFAOYSA-N
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Description

3-(Prop-2-ynyloxy)pyridine is a useful research compound. Its molecular formula is C8H7NO and its molecular weight is 133.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-prop-2-ynoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO/c1-2-6-10-8-4-3-5-9-7-8/h1,3-5,7H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTUGIDMNLBLLAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20465334
Record name 3-(PROP-2-YNYLOXY)PYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20465334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69022-70-4
Record name 3-(PROP-2-YNYLOXY)PYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20465334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 3-(Prop-2-ynyloxy)pyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(Prop-2-ynyloxy)pyridine is a valuable heterocyclic building block in medicinal chemistry and materials science. Its pyridine core offers a site for diverse chemical modifications, while the terminal alkyne functionality serves as a versatile handle for "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This guide provides a comprehensive, field-proven protocol for the synthesis of this compound, grounded in the principles of the Williamson ether synthesis. The methodologies detailed herein are designed for reproducibility and scalability, catering to the needs of researchers, scientists, and drug development professionals.

Reaction Scheme: The Williamson Ether Synthesis

The synthesis of this compound is efficiently achieved via the Williamson ether synthesis.[1][2][3] This classic organic reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific application, the sodium or potassium salt of 3-hydroxypyridine, generated in situ, acts as the nucleophile, attacking the electrophilic carbon of propargyl bromide.

Overall Reaction:

Caption: Workflow for the synthesis of this compound.

Mechanism and Scientific Rationale

The Williamson ether synthesis proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. [1][2]

Key Mechanistic Steps:
  • Deprotonation: The weakly acidic hydroxyl proton of 3-hydroxypyridine is abstracted by the base (potassium carbonate) to form the corresponding pyridin-3-olate anion. This deprotonation is crucial as the resulting alkoxide is a much stronger nucleophile than the neutral alcohol.

  • Nucleophilic Attack: The pyridin-3-olate anion then acts as a nucleophile, attacking the electrophilic carbon atom of propargyl bromide. This occurs in a concerted fashion, where the carbon-oxygen bond is formed simultaneously with the cleavage of the carbon-bromine bond. The bromide ion is the leaving group.

This reaction is most efficient with primary alkyl halides like propargyl bromide, as steric hindrance is minimized, favoring the SN2 pathway over competing elimination reactions. [2]

Choice of Reagents and Conditions:
  • Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate the phenolic hydroxyl group of 3-hydroxypyridine without causing significant side reactions with the solvent or the propargyl bromide. [4]* Solvent: DMF is a polar aprotic solvent that effectively solvates the potassium cation, leaving the pyridin-3-olate anion more "naked" and thus more nucleophilic. Its high boiling point is also suitable for reactions requiring elevated temperatures. Acetonitrile can be an alternative solvent. [4]* Temperature: Heating the reaction to 100°C provides the necessary activation energy for the reaction to proceed at a reasonable rate. [4]Reaction times can vary, and monitoring by TLC is recommended to determine completion. [1]

Reaction Mechanism Diagram

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Products 3-Hydroxypyridine 3-Hydroxypyridine Propargyl Bromide Propargyl Bromide This compound This compound Propargyl Bromide->this compound KBr KBr Propargyl Bromide->KBr K₂CO₃ K₂CO₃ KHCO₃ KHCO₃ K₂CO₃->KHCO₃ Pyridin-3-olate Pyridin-3-olate Pyridin-3-olate->this compound SN2 Attack

References

chemical properties of 3-(Prop-2-ynyloxy)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-(Prop-2-ynyloxy)pyridine: Properties, Synthesis, and Applications in Modern Drug Discovery

Introduction

This compound is a heterocyclic building block of significant interest in contemporary chemical research, particularly within the fields of medicinal chemistry and materials science. Its molecular architecture, featuring a pyridine ring functionalized at the 3-position with a propargyl ether group, offers a unique combination of properties. The pyridine moiety is a ubiquitous scaffold in a vast number of FDA-approved drugs, valued for its ability to engage in hydrogen bonding, improve pharmacokinetic properties, and serve as a stable aromatic core.[1][2] The terminal alkyne of the propargyl group acts as a versatile chemical handle, most notably for its participation in the highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[3]

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It delves into the physicochemical properties, spectroscopic profile, synthetic methodologies, and key reactivity patterns of this compound. Furthermore, it explores its applications as a strategic tool in the design and synthesis of novel therapeutic agents and advanced molecular constructs, grounding all claims and protocols in authoritative sources to ensure scientific integrity and practical utility.

Physicochemical and Spectroscopic Profile

The fundamental properties of this compound define its handling, storage, and application in a laboratory setting. It is typically supplied as a liquid with high purity, suitable for sensitive synthetic applications.

PropertyValueSource(s)
CAS Number 69022-70-4[4][5]
Molecular Formula C₈H₇NO[4]
Molecular Weight 133.15 g/mol [4][5]
IUPAC Name 3-(prop-2-yn-1-yloxy)pyridine
Synonyms 3-(2-propyn-1-yloxy)-Pyridine, 3-prop-2-ynoxypyridine[4]
Physical Form Liquid
Purity ≥97.0%[5]
Storage Store at ambient temperature, in a dry, well-ventilated place.[6]
Molecular Structure

The structure combines the aromatic, electron-deficient pyridine ring with the reactive terminal alkyne, linked by a flexible ether bridge.

Caption: Molecular Structure of this compound.

Spectroscopic Characteristics
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals: a singlet or triplet for the acetylenic proton (≡C-H) around δ 2.5-3.0 ppm, a signal for the methylene protons (-O-CH₂-) adjacent to the alkyne around δ 4.7-5.0 ppm, and a set of multiplets in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons on the pyridine ring.

  • ¹³C NMR: The carbon spectrum would feature signals for the two sp-hybridized carbons of the alkyne (C≡C) around δ 75-80 ppm, the methylene carbon (-O-CH₂-) around δ 55-60 ppm, and signals for the five carbons of the pyridine ring in the δ 120-155 ppm range.[7]

  • Infrared (IR) Spectroscopy: The IR spectrum provides clear diagnostic peaks for the key functional groups: a sharp, strong absorption for the terminal alkyne C-H stretch (ν(≡C-H)) around 3300 cm⁻¹, a weaker C≡C stretch (ν(C≡C)) near 2120 cm⁻¹, and strong C-O ether stretching bands in the 1100-1250 cm⁻¹ region.[7][9]

  • Mass Spectrometry (MS): The nominal mass of the molecular ion [M]⁺ would be 133, with high-resolution mass spectrometry (HRMS) confirming the elemental composition of C₈H₇NO.

Synthesis and Purification

The most common and efficient synthesis of this compound is achieved via a Williamson ether synthesis. This classical method involves the O-alkylation of 3-hydroxypyridine with a propargyl halide.

Causality Behind Experimental Choices
  • Substrates: 3-Hydroxypyridine serves as the nucleophile (after deprotonation), and propargyl bromide or chloride is the electrophile. Propargyl bromide is often preferred due to the better leaving group ability of bromide compared to chloride, facilitating the Sₙ2 reaction.

  • Base: A moderately strong base like potassium carbonate (K₂CO₃) is typically used.[7] Its role is to deprotonate the hydroxyl group of 3-hydroxypyridine to form the more nucleophilic pyridinolate anion. It is an ideal choice because it is inexpensive, easy to handle, and sufficiently basic to drive the reaction without causing unwanted side reactions.

  • Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile is employed.[7] These solvents are effective at dissolving the ionic intermediates (the pyridinolate salt) and do not interfere with the nucleophile by protonating it. This environment accelerates the rate of the Sₙ2 reaction.

  • Temperature: The reaction is typically conducted at room temperature, which is sufficient for the reaction to proceed to completion over several hours.[7] This avoids potential side reactions or decomposition that might occur at elevated temperatures.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative example based on established literature procedures and should be performed with appropriate safety precautions in a fume hood.[7]

  • Reaction Setup: To a stirred suspension of 3-hydroxypyridine (1.0 eq) and potassium carbonate (2.0 eq) in anhydrous DMF (5-10 mL per mmol of 3-hydroxypyridine) in a round-bottom flask, add propargyl bromide (80% solution in toluene, 1.1 eq) dropwise at room temperature.

  • Reaction Monitoring: Maintain the reaction mixture at room temperature and stir for 5-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (3-hydroxypyridine) is consumed.

  • Workup: Upon completion, pour the reaction mixture into cold water. A precipitate or oil may form.

  • Isolation: If a solid precipitates, collect the crude product by vacuum filtration. Wash the solid thoroughly with water to remove DMF and inorganic salts, then dry under vacuum. If an oil forms, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol) or by column chromatography on silica gel to yield the pure this compound.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by its two primary functional regions: the terminal alkyne and the pyridine ring.

The Terminal Alkyne: A Gateway to "Click Chemistry"

The most significant application of the propargyl group is its participation in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is a cornerstone of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, create no offensive byproducts, and are easy to perform.[3] The CuAAC reaction forms a stable, five-membered 1,2,3-triazole ring, which is an excellent and robust linker in drug molecules.[7]

Mechanism: The reaction proceeds through a copper acetylide intermediate, which then reacts with an organic azide. The copper(I) catalyst, often generated in situ from a copper(II) source (like CuSO₄) and a reducing agent (like sodium ascorbate), orchestrates the cycloaddition.

Alkyne Py-O-CH₂-C≡CH Process + Azide R-N₃ Catalyst Cu(I) Catalyst (e.g., CuSO₄ / Na Ascorbate) Catalyst->Process Product Triazole-linked Product Process->Product

Caption: Schematic of the CuAAC "Click" Reaction.

Protocol for a Typical CuAAC Reaction:

  • Setup: In a vial, dissolve this compound (1.0 eq) and the desired organic azide (1.0 eq) in a 1:1 mixture of tert-butanol and water.

  • Catalyst Addition: To the stirred solution, add sodium ascorbate (0.1-0.2 eq) followed by copper(II) sulfate pentahydrate (0.01-0.05 eq).

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is often complete within 1-24 hours, sometimes indicated by a color change. Monitor by TLC or LC-MS.

  • Workup: Upon completion, the product can be isolated by filtration if it precipitates, or by extraction with an organic solvent. Further purification can be achieved by chromatography or recrystallization.

The Pyridine Ring

The nitrogen atom in the pyridine ring renders it electron-deficient, influencing its reactivity.[10]

  • Basicity: The lone pair of electrons on the nitrogen atom gives the pyridine ring basic properties, allowing it to be protonated or to act as a ligand in metal complexes.

  • Nucleophilic Aromatic Substitution: The electron-deficient nature of the ring makes it susceptible to nucleophilic attack, although it is generally less reactive than di-azines like pyrimidine or pyrazine.[10] Strong nucleophiles can displace leaving groups at the 2-, 4-, and 6-positions.

  • Electrophilic Aromatic Substitution: Electrophilic substitution on the pyridine ring is difficult and requires harsh conditions. When it does occur, substitution is directed to the 3- and 5-positions.

  • N-Oxidation: The nitrogen can be oxidized (e.g., with m-CPBA) to form the corresponding pyridine N-oxide. This transformation alters the electronic properties of the ring, making it more susceptible to both nucleophilic and electrophilic attack at different positions.[11]

Applications in Drug Discovery

The dual functionality of this compound makes it an exceptionally valuable building block for the synthesis of biologically active compounds.

  • Enzyme Inhibitors: The propynyloxy group can be used to attach the pyridine scaffold to other pharmacophores via a stable triazole linker. This strategy is widely used to develop potent inhibitors for targets like kinases, where the pyridine can form key hydrogen bonds in the ATP-binding pocket.[3]

  • PROTACs: In the development of Proteolysis Targeting Chimeras (PROTACs), the propynyloxy group is an ideal handle for conjugating a target-binding ligand to an E3 ligase-binding ligand. The resulting triazole linker is metabolically stable and has favorable physicochemical properties.[3]

  • Scaffold for Library Synthesis: Pyridine derivatives are foundational in modern drug discovery. This compound allows for the rapid generation of large libraries of diverse compounds using click chemistry. These libraries can then be screened to identify novel hits for a wide range of biological targets.

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety.

  • Hazards: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled (GHS Hazard Statements: H302, H312, H332). It may cause skin, eye, and respiratory irritation.[12]

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[6][13]

  • Handling: Avoid breathing vapors or mist. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound has firmly established itself as a versatile and powerful building block in chemical synthesis. Its structure, which marries the privileged pyridine scaffold with the synthetically accessible terminal alkyne, provides a direct entry point to the world of click chemistry. This enables the efficient and robust construction of complex molecules with significant potential in drug discovery, from enzyme inhibitors to advanced therapeutic modalities like PROTACs. A thorough understanding of its synthesis, reactivity, and handling, as detailed in this guide, empowers researchers to fully leverage its capabilities in the pursuit of novel scientific advancements.

References

Spectroscopic Signature of 3-(Prop-2-ynyloxy)pyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(Prop-2-ynyloxy)pyridine, a molecule incorporating a pyridine ring and a propargyl ether functional group, represents a valuable building block in medicinal chemistry and materials science. The presence of the terminal alkyne allows for its facile derivatization via "click" chemistry, while the pyridine moiety imparts specific electronic and solubility properties, making it an attractive scaffold for the synthesis of novel compounds with potential biological activity or unique material characteristics. An in-depth understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for monitoring its transformations in chemical reactions.

Molecular Structure and Key Features

A clear understanding of the molecular structure is the foundation for interpreting its spectroscopic data.

Caption: Molecular structure of this compound highlighting the key functional groups: the pyridine ring and the propargyl ether moiety.

Synthesis of this compound: A Standard Protocol

The synthesis of this compound is typically achieved through a Williamson ether synthesis, a reliable and well-established method for forming ether linkages.

Experimental Protocol:
  • Reaction Setup: To a solution of 3-hydroxypyridine (1.0 eq.) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, is added a suitable base (e.g., sodium hydride, potassium carbonate; 1.1-1.5 eq.) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Alkylating Agent: Propargyl bromide or propargyl chloride (1.1 eq.) is then added dropwise to the reaction mixture.

  • Reaction Progression: The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent such as ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure this compound.

The causality behind these choices lies in creating a nucleophilic pyridinolate anion from the weakly acidic 3-hydroxypyridine using a base. The polar aprotic solvent facilitates the SN2 reaction with the propargyl halide. An excess of the base and alkylating agent is used to ensure complete consumption of the starting material.

Caption: A workflow diagram illustrating the key steps in the Williamson ether synthesis of this compound.

Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below. These predictions are based on the analysis of related structures such as 3-methoxypyridine and various propargyl ethers.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-2 (Pyridine)8.3 - 8.5Doublet of doublets (dd)J ≈ 4.5, 1.51H
H-6 (Pyridine)8.2 - 8.4Doublet (d)J ≈ 4.51H
H-4 (Pyridine)7.2 - 7.4Doublet of doublets (dd)J ≈ 8.5, 1.51H
H-5 (Pyridine)7.1 - 7.3Doublet of doublets (dd)J ≈ 8.5, 4.51H
O-CH₂4.7 - 4.9Doublet (d)J ≈ 2.42H
C≡C-H2.5 - 2.7Triplet (t)J ≈ 2.41H

Expertise & Experience Insight: The protons on the pyridine ring (H-2, H-4, H-5, H-6) will appear in the aromatic region (7.0-8.5 ppm). The exact chemical shifts are influenced by the electron-donating nature of the ether oxygen. The methylene protons (O-CH₂) adjacent to the oxygen and the alkyne will be deshielded and will show a characteristic coupling to the terminal alkyne proton. This small long-range coupling (⁴J) is a key diagnostic feature.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the different carbon environments in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-3 (Pyridine, C-O)155 - 158
C-2 (Pyridine)140 - 143
C-6 (Pyridine)145 - 148
C-4 (Pyridine)123 - 126
C-5 (Pyridine)120 - 123
C≡C-H78 - 81
C≡C -H75 - 78
O-CH₂55 - 58

Trustworthiness through Self-Validation: The number of signals in both the ¹H and ¹³C NMR spectra should correspond to the number of chemically non-equivalent protons and carbons in the molecule, respectively. The integration in the ¹H NMR spectrum should be consistent with the number of protons in each environment. The coupling patterns observed in the ¹H NMR spectrum must be consistent with the connectivity of the atoms in the proposed structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted key IR absorption bands for this compound are listed below.

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
C≡C-HStretching3300 - 3250Strong, Sharp
C-H (Aromatic)Stretching3100 - 3000Medium
C≡CStretching2150 - 2100Weak to Medium
C=C, C=N (Pyridine)Stretching1600 - 1450Medium to Strong
C-O-CAsymmetric Stretching1250 - 1200Strong
C-O-CSymmetric Stretching1100 - 1050Strong

Authoritative Grounding: The sharp, strong absorption band around 3300 cm⁻¹ is highly characteristic of the terminal alkyne C-H stretch. The C≡C stretch is often weak but its presence in the 2150-2100 cm⁻¹ region is a key indicator. The strong C-O stretching bands confirm the presence of the ether linkage.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₈H₇NO), the expected molecular weight is approximately 133.15 g/mol .

Expected Fragmentation Pattern (Electron Ionization - EI):

  • Molecular Ion (M⁺): m/z = 133. This peak should be reasonably intense.

  • [M-H]⁺: m/z = 132. Loss of a hydrogen atom.

  • [M-C₃H₃]⁺: m/z = 94. Loss of the propargyl radical, leading to the 3-hydroxypyridine radical cation. This is expected to be a significant fragment.

  • [C₅H₄N]⁺: m/z = 78. Fragmentation of the pyridine ring.

  • [C₃H₃]⁺: m/z = 39. The propargyl cation, a very common fragment for propargyl-containing compounds.

Caption: Predicted major fragmentation pathways for this compound under electron ionization mass spectrometry.

Conclusion

This technical guide provides a detailed, albeit predicted, spectroscopic characterization of this compound. The presented NMR, IR, and MS data, derived from established principles and analysis of analogous structures, offer a robust framework for researchers to identify and characterize this important synthetic building block. The provided synthesis protocol and workflow diagrams further enhance the practical utility of this guide. As with any predictive analysis, experimental verification is the ultimate standard. However, this document serves as a valuable and authoritative starting point for any scientist embarking on work involving this compound.

solubility and stability of 3-(Prop-2-ynyloxy)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of 3-(Prop-2-ynyloxy)pyridine

Introduction

This compound is a heterocyclic compound featuring a pyridine ring functionalized with a propargyl ether group. Its molecular structure, combining the polar, basic pyridine moiety with the reactive terminal alkyne, makes it a valuable building block in medicinal chemistry and materials science. The pyridine ring is a common scaffold in numerous pharmaceuticals, while the terminal alkyne is amenable to a variety of coupling reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition ("click chemistry").

This guide provides a comprehensive technical overview of the critical physicochemical properties of this compound: its solubility and stability. Understanding these parameters is paramount for researchers in drug development and chemical synthesis, as they directly impact formulation, storage, handling, and the design of reliable experimental protocols. This document is structured to provide not only theoretical insights but also actionable, field-proven methodologies for empirical assessment.

Physicochemical Properties

A foundational understanding of the molecule's intrinsic properties is essential before delving into its behavior in solution. Key identifiers and properties are summarized below.

PropertyValueSource
IUPAC Name 3-(prop-2-yn-1-yloxy)pyridine[1]
Synonyms 2-propynyl 3-pyridinyl ether[1]
CAS Number 69022-70-4[1][2]
Molecular Formula C₈H₇NO[1]
Molecular Weight 133.15 g/mol [2]
Physical Form Liquid[1]
Purity (Typical) ≥98%[1]
Storage Temperature Ambient Storage[1]

Section 1: Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical determinant of its bioavailability and utility in solution-based assays and reactions. The structure of this compound suggests a nuanced solubility profile. The pyridine nitrogen atom can act as a hydrogen bond acceptor, imparting some degree of aqueous solubility, while the aromatic ring and the propargyl group contribute hydrophobic character.[3] Pyridine itself is miscible with water and soluble in many organic solvents like ethanol and benzene.[4][5]

Theoretical Solubility Considerations
  • Aqueous Solubility: The pKa of pyridine is approximately 5.19.[4] Therefore, in acidic aqueous media (pH < 5), the pyridine nitrogen will be protonated, forming a pyridinium salt. This salt form is expected to have significantly higher aqueous solubility than the free base. In neutral to basic media, the compound will be uncharged, and its solubility will be governed by the balance between the polarity of the pyridine-ether moiety and the hydrophobicity of the overall structure.

  • Organic Solvent Solubility: The compound is anticipated to exhibit good solubility in a range of common organic solvents due to its mixed polar/non-polar character. It is expected to be highly soluble in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), as well as in alcohols like methanol and ethanol. Solubility in less polar solvents like dichloromethane (DCM) and ethyl acetate is also expected to be sufficient for most applications.

Predicted Solubility Data

The following table summarizes the predicted solubility of this compound in various common laboratory solvents. This data is predictive and should be confirmed experimentally.

SolventTypePredicted SolubilityRationale
Water (pH 7.0)AqueousSparingly SolubleUncharged form; limited by hydrocarbon content.
0.1 M HClAqueousSolubleProtonation of pyridine nitrogen leads to salt formation.
Phosphate Buffered Saline (PBS)AqueousSparingly SolubleNeutral pH; uncharged form predominates.
Methanol (MeOH)Polar ProticFreely SolublePolarity matches well; potential for H-bonding.
Ethanol (EtOH)Polar ProticFreely SolublePolarity matches well; potential for H-bonding.
Dimethyl Sulfoxide (DMSO)Polar AproticFreely SolubleExcellent solvent for a wide range of organic molecules.
Acetonitrile (ACN)Polar AproticSolubleCommon solvent for chromatography; good solvating power.
Dichloromethane (DCM)Non-polarSolubleGood solvent for moderately polar compounds.
Experimental Protocol: Kinetic Solubility Assessment using Nephelometry

This protocol outlines a standard high-throughput method for determining the kinetic solubility of a compound in an aqueous buffer.

Objective: To determine the concentration at which this compound begins to precipitate from an aqueous buffer when added from a concentrated DMSO stock.

Materials:

  • This compound

  • DMSO (Anhydrous)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • 96-well microplates (clear bottom)

  • Plate-reading nephelometer or a plate reader capable of measuring turbidity

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate (the "source plate"), perform a serial 2-fold dilution of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM down to ~20 µM).

  • Assay Plate Preparation: Add 198 µL of PBS (pH 7.4) to the wells of a new 96-well microplate (the "assay plate").

  • Compound Addition: Transfer 2 µL from each well of the source plate to the corresponding wells of the assay plate. This creates a final DMSO concentration of 1% (v/v). The final compound concentrations will range from 100 µM down to ~0.2 µM.

  • Incubation and Measurement:

    • Immediately mix the assay plate on a plate shaker for 2 minutes.

    • Allow the plate to incubate at room temperature for 2 hours, protected from light.

    • Measure the turbidity of each well using a nephelometer.

  • Data Analysis:

    • Plot the turbidity reading against the compound concentration.

    • The kinetic solubility limit is defined as the highest concentration at which the turbidity is not significantly different from the vehicle control (1% DMSO in PBS).

Causality and Self-Validation:

  • Why DMSO? DMSO is used to create a high-concentration stock that can be diluted into an aqueous medium. The final concentration is kept low (≤1%) to minimize co-solvent effects.

  • Why Nephelometry? This technique is highly sensitive to the formation of fine precipitates (insoluble particles), providing a clear endpoint for solubility determination.

  • Trustworthiness: The protocol includes vehicle controls (buffer with 1% DMSO only) to establish a baseline turbidity. The multi-point concentration curve ensures a reliable determination of the precipitation point.

Section 2: Stability Profile and Degradation Pathways

Assessing the chemical stability of a molecule is a cornerstone of drug development. Forced degradation studies are employed to identify potential degradation products and pathways, which is essential for developing stability-indicating analytical methods and determining appropriate storage conditions.[6][7]

Theoretical Stability Considerations

The structure of this compound contains several functional groups that could be susceptible to degradation under stress conditions:

  • Pyridine Ring: While aromatic, the pyridine ring is an electron-deficient system. It can be susceptible to oxidative attack, potentially leading to N-oxide formation or ring-opening.[8] Studies have shown that the pyridine ring's stability can be compromised by highly reactive species.[9]

  • Ether Linkage: The ether bond (C-O-C) is generally stable but can undergo cleavage under strong acidic conditions (hydrolysis).

  • Terminal Alkyne: The C≡C triple bond is relatively stable. However, it can be susceptible to hydration under certain acidic conditions with metal catalysts or undergo oxidative cleavage under harsh oxidative stress.

Experimental Protocol: Forced Degradation Study

This protocol is designed based on the International Council for Harmonisation (ICH) guidelines Q1A and Q1B to evaluate the intrinsic stability of the molecule.[7]

Objective: To investigate the degradation of this compound under hydrolytic, oxidative, thermal, and photolytic stress conditions.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC vials

  • pH meter

  • Calibrated oven

  • Photostability chamber

Methodology:

  • Stock Solution: Prepare a 1 mg/mL stock solution of the compound in methanol.

  • Stress Conditions: For each condition, prepare a sample in an HPLC vial. Include a control sample (compound in solvent, stored at 5°C protected from light) for comparison. The goal is to achieve 5-20% degradation.

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. If no degradation is observed, increase acid concentration or temperature.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 8 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Store a solid sample of the compound in an oven at 70°C for 48 hours. Also, store a solution sample (in methanol) under the same conditions.

    • Photolytic Degradation: Expose a solid sample and a solution sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

  • Sample Analysis:

    • Prior to analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

    • Analyze all stressed samples, along with a non-stressed control, using a suitable stability-indicating HPLC-UV method (see Section 3).

Trustworthiness:

  • Systematic Approach: The use of multiple, well-defined stress conditions ensures a comprehensive evaluation of the molecule's liabilities.

  • Control Samples: Comparing stressed samples to a control stored under ideal conditions allows for accurate quantification of degradation and distinguishes degradation products from process impurities.

  • Mass Balance: A key aspect of validating the results is to ensure mass balance, where the sum of the increase in impurities and the decrease in the parent compound is close to 100%. This confirms that all significant degradation products are being detected.[6]

Potential Degradation Pathways

Based on the compound's structure and general chemical principles, several degradation pathways can be postulated.

DegradationPathways cluster_hydrolysis Hydrolytic Stress (Acid) cluster_oxidation Oxidative Stress (H2O2) cluster_photolytic Photolytic Stress (UV/Vis) A 3-Hydroxypyridine B Propargyl Alcohol A_B + Hydrolysis_Label Ether Cleavage C This compound N-oxide Oxidation_Label N-Oxidation D Polymeric Material / Ring Opened Products Photolytic_Label Radical Reactions Parent This compound Parent->A H+/H2O Parent->C H2O2 Parent->D

Caption: Potential degradation pathways for this compound.

Section 3: Analytical Methodologies

A robust, validated, stability-indicating analytical method is required to quantify this compound and separate it from any process impurities and degradation products. A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the most common and suitable approach for this type of molecule.[10]

Workflow for Stability-Indicating HPLC Method Development

The development of a stability-indicating method is a systematic process.

HPLC_Workflow A Define Method Goals (Assay, Purity, Stability-Indicating) B Gather Compound Information (Structure, pKa, UV Spectrum) A->B C Initial Method Scouting (Column, Mobile Phase, Gradient) B->C D Generate Degraded Samples (Forced Degradation Study) C->D Inform Stress Conditions E Method Optimization (Peak Shape, Resolution, Run Time) D->E Inject Stressed Samples F Method Validation (ICH Q2) (Specificity, Linearity, Accuracy, Precision) E->F G Final Method Implementation F->G

Caption: Workflow for developing a stability-indicating HPLC method.

Experimental Protocol: RP-HPLC Method Development

Objective: To develop an RP-HPLC method capable of separating this compound from its potential degradation products.

Materials & Equipment:

  • HPLC system with gradient pump, autosampler, column oven, and PDA/UV detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Formic acid or Trifluoroacetic acid (TFA).

  • Water (HPLC grade).

  • Forced degradation samples from Section 2.2.

Initial Method Conditions:

ParameterRecommended Starting ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmGood general-purpose column for small molecules.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH to ensure good peak shape for the basic pyridine.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic modifier.
Gradient 5% to 95% B over 20 minutesA broad gradient to ensure elution of all components.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature for reproducible retention times.
Detection UV at 260 nmPyridine rings typically have a strong absorbance around 250-270 nm.
Injection Vol. 10 µLStandard injection volume.

Methodology:

  • System Suitability: Inject a standard solution of this compound (e.g., 100 µg/mL) multiple times to ensure the system is performing correctly (check retention time reproducibility, peak area, and tailing factor).

  • Analysis of Stressed Samples: Inject the control and all forced degradation samples.

  • Evaluate Specificity:

    • Examine the chromatograms. The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the main parent peak and from each other.

    • Use a photodiode array (PDA) detector to check for peak purity of the parent compound in the stressed samples. The UV spectrum should be consistent across the entire peak.

  • Method Optimization:

    • Resolution: If co-elution occurs, modify the gradient (make it shallower), change the organic modifier (e.g., to methanol), or try a different column chemistry (e.g., Phenyl-Hexyl).

    • Peak Shape: If peak tailing is observed for the parent compound, ensure the mobile phase is sufficiently acidic (e.g., using 0.1% TFA instead of formic acid) to keep the pyridine protonated.

    • Run Time: Once adequate resolution is achieved, the gradient can be optimized to reduce the overall run time for higher throughput.

Conclusion

This compound is a compound with a promising profile for chemical synthesis and drug discovery. A thorough understanding of its solubility and stability is not merely academic but a practical necessity for its effective application. This guide has provided a framework for this understanding, grounded in established scientific principles. The compound is predicted to have good solubility in organic solvents and pH-dependent solubility in aqueous media. Its stability is governed by the chemical liabilities of its pyridine, ether, and alkyne functionalities. The provided protocols offer robust, validated pathways for the empirical determination of these properties, ensuring that researchers can proceed with confidence in generating reliable and reproducible data.

References

The Propargyl Group: A Versatile Functional Handle for Pyridine Scaffolds in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Propargyl Moiety in Pyridine Chemistry

The pyridine ring is a cornerstone of medicinal chemistry and materials science, present in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it a privileged scaffold in drug design.[2] The introduction of a propargyl group—a three-carbon unit containing a terminal alkyne—onto the pyridine framework unlocks a wealth of synthetic possibilities, providing a versatile handle for further molecular elaboration.[3] This guide offers a comprehensive overview of the synthesis, reactivity, and applications of propargyl-functionalized pyridines, providing researchers with the foundational knowledge to harness the potential of this valuable class of compounds.

The terminal alkyne of the propargyl group is a gateway to a diverse range of chemical transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[4] This reaction allows for the efficient and regioselective formation of stable triazole linkages, enabling the conjugation of propargyl pyridines to a wide variety of molecules, including biomolecules, polymers, and surfaces. Beyond click chemistry, the propargyl group can participate in a myriad of other transformations, including cycloadditions, metal-catalyzed couplings, and isomerization reactions, making it a powerful tool for the construction of complex molecular architectures.

This technical guide will delve into the key synthetic strategies for accessing propargyl-functionalized pyridines, explore the rich and diverse reactivity of this scaffold, and highlight its burgeoning applications in medicinal chemistry and materials science.

I. Synthetic Strategies for Propargyl-Functionalized Pyridines

The synthesis of propargyl-functionalized pyridines can be broadly categorized into two main approaches: the de novo construction of the pyridine ring from propargyl-containing precursors, and the direct propargylation of a pre-formed pyridine scaffold.

De Novo Pyridine Synthesis: Building the Ring with a Propargyl Moiety

This approach involves the cyclization of acyclic precursors already bearing the propargyl group. A prominent example is the reaction of carbonyl compounds with propargylamine.

A general and efficient one-pot synthesis of polysubstituted pyridines has been developed from the reaction of various ketones and aldehydes with propargylamine.[5][6] This transformation is often catalyzed by gold or copper salts and proceeds through a tandem condensation/alkyne isomerization/6π 3-azatriene electrocyclization sequence.[5][6]

Experimental Protocol: Copper-Catalyzed Synthesis of Fused Pyridines from Cyclic Ketones and Propargylamine [7]

  • To a solution of the cyclic ketone (1.0 mmol) in isopropanol (5 mL) in a round-bottom flask, add propargylamine (1.2 mmol) and copper(II) chloride (CuCl₂, 0.05 mmol, 5 mol%).

  • Stir the reaction mixture at reflux in the presence of air.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired fused pyridine.

This method is scalable and offers a cost-effective alternative to gold-catalyzed procedures.[7]

Direct Propargylation of Pre-formed Pyridine Rings

This strategy involves the introduction of a propargyl group onto a pre-existing pyridine ring, typically through the coupling of a halopyridine with a propargyl-containing reagent.

The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[8] This reaction is widely used to install the propargyl group onto halopyridine scaffolds. The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.[8]

Table 1: Representative Conditions for Sonogashira Coupling of Halopyridines with Propargyl Derivatives

HalopyridineAlkyneCatalyst SystemBaseSolventTemp. (°C)Yield (%)Reference
2-BromopyridinePropargyl alcoholPdCl₂(PPh₃)₂, CuIEt₃NDMF100Good
3-IodopyridinePropargyl alcoholPd(CF₃COO)₂, PPh₃, CuIEt₃NDMF100~80[5]
2-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂, PPh₃, CuIEt₃NDMF10096[5]

Experimental Protocol: Sonogashira Coupling of 2-Amino-3-bromopyridine with a Terminal Alkyne [5]

  • To a 10 mL round-bottom flask under a nitrogen atmosphere, add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%).

  • Add 2.0 mL of DMF and stir the mixture for 30 minutes.

  • Add 2-amino-3-bromopyridine (0.5 mmol), the terminal alkyne (0.6 mmol), and Et₃N (1.0 mL).

  • Heat the reaction mixture at 100 °C for 3 hours, monitoring the progress by TLC.

  • After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate, concentrate, and purify the residue by column chromatography.

dot graph Sonogashira_Coupling { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

Sonogashira_Coupling

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex.[3][6] This method is particularly useful for creating C(sp²)-C(sp³) bonds and can be employed to couple propargylzinc reagents with halopyridines.[9]

Table 2: Examples of Negishi Coupling for the Synthesis of Pyridine Derivatives

Pyridyl HalideOrganozinc ReagentCatalystSolventTemp.Yield (%)Reference
2-Bromopyridine2-Pyridylzinc bromidePd(PPh₃)₄THFRefluxHigh
3-BromopyridinePropargylzinc bromideNiCl₂(dppe)THFrtModerate[3]

dot graph Negishi_Coupling { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

Negishi_Coupling

II. Reactivity of Propargyl-Functionalized Pyridines

The propargyl group on the pyridine ring serves as a versatile functional handle for a wide range of chemical transformations, significantly expanding the synthetic utility of these compounds.

Cycloaddition Reactions

The terminal alkyne of the propargyl group is an excellent dipolarophile and dienophile, readily participating in various cycloaddition reactions.

The Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne to form a 1,2,3-triazole is a cornerstone of click chemistry.[4][10] Propargyl-functionalized pyridines are excellent substrates for this reaction, allowing for their efficient conjugation to a wide variety of azide-containing molecules.[4] The copper(I)-catalyzed version of this reaction (CuAAC) is particularly noteworthy for its high efficiency, regioselectivity, and mild reaction conditions.[4]

dot graph Click_Reaction { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

Click_Reaction

Propargyl pyridines can also act as dienophiles in Diels-Alder reactions, reacting with dienes to form six-membered rings.[11][12] The electron-withdrawing nature of the pyridine ring can enhance the reactivity of the propargyl dienophile. These reactions provide a powerful method for the construction of complex polycyclic and heterocyclic systems.[11]

Other Transformations

Beyond cycloadditions, the propargyl group can undergo a variety of other useful transformations, including:

  • Isomerization: The propargyl group can isomerize to an allene or a conjugated enyne under basic or metal-catalyzed conditions.

  • Metal-Catalyzed Reactions: The terminal alkyne can participate in various metal-catalyzed reactions, such as hydrofunctionalization and carbometalation.

  • Nucleophilic Addition: The acidic terminal proton of the alkyne can be removed with a strong base, and the resulting acetylide can act as a nucleophile.

III. Applications of Propargyl-Functionalized Pyridines

The unique combination of the pyridine scaffold and the versatile propargyl handle has led to the exploration of these compounds in diverse fields, from drug discovery to materials science.

Medicinal Chemistry

The pyridine nucleus is a well-established pharmacophore, and the introduction of a propargyl group offers several advantages in drug design:

  • Bioisosterism: The propargyl group can act as a bioisostere for other functional groups, influencing the compound's steric and electronic properties.

  • Metabolic Stability: The alkyne moiety can be more metabolically stable than other functional groups.

  • Covalent Inhibition: The electrophilic nature of the alkyne can be exploited for the design of covalent inhibitors that form a permanent bond with their biological target.

  • Click Chemistry for Drug Discovery: Propargyl-functionalized pyridines can be used in click chemistry-based approaches for lead discovery and optimization, allowing for the rapid synthesis and screening of compound libraries.

A notable example is the synthesis of propargyl pyridinyl ethers as potential inhibitors of cytochrome P450 enzymes, which are crucial in drug metabolism.[13]

Materials Science

The ability of the propargyl group to undergo polymerization and to be incorporated into larger structures via click chemistry makes propargyl-functionalized pyridines attractive building blocks for advanced materials.

Propargyl-functionalized pyridines can be polymerized through the alkyne group to create novel polymers with interesting properties. For example, poly(propargyl pyridinium bromide) is a conjugated polyelectrolyte with potential applications in fluorescence-based sensing and imaging.[14]

The pyridine nitrogen atom is an excellent coordinating group for metal ions, and the propargyl group provides a handle for post-synthetic modification. This makes propargyl-functionalized pyridines valuable linkers for the construction of functional metal-organic frameworks (MOFs).[15][16] The propargyl groups within the MOF can be further functionalized using click chemistry to introduce new functionalities and tune the properties of the material for applications in catalysis, gas storage, and sensing.[15]

Conclusion

Propargyl-functionalized pyridines represent a class of compounds with immense potential in modern chemical research. The convergence of the well-established importance of the pyridine scaffold with the synthetic versatility of the propargyl group creates a powerful platform for the development of new pharmaceuticals, functional materials, and complex molecular architectures. The synthetic methodologies outlined in this guide, coupled with the diverse reactivity of the propargyl moiety, provide a solid foundation for researchers to explore and exploit the full potential of these valuable building blocks. As our understanding of the synthesis and reactivity of these compounds continues to grow, we can expect to see even more innovative applications emerge in the years to come.

References

A Technical Guide to 3-(Prop-2-ynyloxy)pyridine for Advanced Research and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-(Prop-2-ynyloxy)pyridine in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery and development, the strategic incorporation of versatile chemical motifs is paramount to the design of novel therapeutics. Among these, this compound has emerged as a pivotal building block, particularly for researchers and scientists engaged in the synthesis of complex molecular architectures. Its unique combination of a pyridine core and a terminal alkyne functionality offers a gateway to a multitude of chemical transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs, owing to its ability to engage in hydrogen bonding and other key interactions with biological targets.[1][2] The propargyl ether linkage provides a robust and synthetically accessible handle for the introduction of a terminal alkyne. This alkyne group is a highly energetic and reactive moiety that, through click chemistry, enables the efficient and regioselective formation of stable 1,2,3-triazole linkages.[3][4][5] This powerful conjugation methodology is increasingly harnessed in the development of sophisticated drug modalities, including Proteolysis Targeting Chimeras (PROTACs), where precise and reliable linker chemistry is critical for therapeutic efficacy.[3][6][]

This in-depth technical guide provides a comprehensive overview of this compound, including a curated list of commercial suppliers, detailed synthesis and characterization protocols, and practical applications in advanced drug development workflows.

Commercial Availability: A Curated List of Suppliers

For researchers embarking on projects involving this compound (CAS Number: 69022-70-4), a reliable supply of high-purity starting material is essential. The following table provides a comparative overview of several commercial suppliers. It is important to note that while the CAS number 7223-42-9 has been associated with this compound in some databases, the predominantly recognized identifier is 69022-70-4.[8][9]

SupplierProduct NumberPurityFormAdditional Information
Sigma-Aldrich (Fluorochem) FLUH99C8A7C598%LiquidDistributor for Fluorochem.[9]
Ambeed AMBH97F07217>97%LiquidAnalytical data (NMR, HPLC, LC-MS) available.
ZHEJIANG JIUZHOU CHEM CO.,LTD N/A99%White PowderOffers bulk quantities. Note: Lists CAS 7223-42-9.
Parchem N/AN/AN/ASpecialty chemical supplier.
Toronto Research Chemicals P839223N/AN/AAvailable through distributors like Biomall.
HANGZHOU LEAP CHEM CO., LTD. N/AN/AN/AAvailable through platforms like Echemi.
Sunway Pharm Ltd CB7949997%N/AOffers various quantities from 250mg to 25g.

Synthesis and Characterization: A Protocol for Laboratory-Scale Preparation

While commercially available, an in-house synthesis of this compound can be advantageous for specific research needs. The following protocol is adapted from established methods for the alkylation of hydroxypyridines.[10]

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound from 3-hydroxypyridine and propargyl bromide.

Materials:

  • 3-Hydroxypyridine

  • Propargyl bromide (80% solution in toluene)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 3-hydroxypyridine (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq).

  • Slowly add propargyl bromide (1.2 eq) to the reaction mixture at room temperature.

  • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a pure product.

Diagram of the Synthesis Workflow:

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification 3-Hydroxypyridine 3-Hydroxypyridine Reaction_Vessel Reaction at Reflux 3-Hydroxypyridine->Reaction_Vessel Propargyl bromide Propargyl bromide Propargyl bromide->Reaction_Vessel K2CO3 K2CO3 K2CO3->Reaction_Vessel Acetone Acetone Acetone->Reaction_Vessel Filtration Filtration Reaction_Vessel->Filtration Cooling Concentration Concentration Filtration->Concentration Column_Chromatography Silica Gel Column Concentration->Column_Chromatography Final_Product Final_Product Column_Chromatography->Final_Product Pure this compound

Caption: Workflow for the synthesis of this compound.

Physicochemical and Spectroscopic Data
PropertyValue
CAS Number 69022-70-4[9]
Molecular Formula C₈H₇NO
Molecular Weight 133.15 g/mol
Appearance Liquid or White Powder[9]
Purity (Typical) >97%

¹H and ¹³C NMR Spectroscopy:

While a publicly available spectrum for this compound is not readily found, the expected chemical shifts can be inferred from closely related structures reported in the literature.[10][11][12] The following are predicted key signals:

  • ¹H NMR: The spectrum is expected to show signals for the pyridine ring protons, the methylene protons of the propargyl group adjacent to the oxygen, and the acetylenic proton.

  • ¹³C NMR: The spectrum should display distinct signals for the carbons of the pyridine ring, the methylene carbon, and the two acetylenic carbons.

Core Application: A Versatile Tool in "Click Chemistry" and PROTAC Development

The terminal alkyne of this compound is its most valuable feature, enabling its participation in the highly efficient and regioselective Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This "click" reaction forms a stable 1,4-disubstituted 1,2,3-triazole ring, a common and effective linker in drug discovery.[3][4][5][13]

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general procedure for the CuAAC reaction using this compound and an azide-containing molecule.

Materials:

  • This compound

  • Azide-functionalized molecule of interest

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol/Water (1:1) as solvent

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

Procedure:

  • In a reaction vial, dissolve this compound (1.0 eq) and the azide-functionalized molecule (1.0 eq) in a 1:1 mixture of tert-butanol and water.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in water.

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 eq) in water.

  • To the stirred solution of the alkyne and azide, add the sodium ascorbate solution followed by the copper(II) sulfate solution.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired triazole product.

Diagram of the CuAAC Reaction:

G cluster_reactants Reactants cluster_catalyst Catalytic System Alkyne This compound Product 1,4-disubstituted 1,2,3-triazole Alkyne->Product Azide R-N3 Azide->Product Catalyst Cu(I) generated in situ (from CuSO4 + Na Ascorbate) Catalyst->Product

Caption: Schematic of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Application as a Linker in PROTACs

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's degradation. The linker connecting the target-binding ligand and the E3 ligase-binding ligand is a critical component influencing the PROTAC's efficacy. The triazole linkage formed via a click reaction with this compound offers a rigid and stable connection, which can be advantageous for optimizing the ternary complex formation between the target protein, the PROTAC, and the E3 ligase.[3][6][]

Diagram of a PROTAC Structure Incorporating the Triazole Linker:

G Target_Binding_Ligand Target Protein Binding Ligand Triazole_Linker Triazole Linker (from this compound) Target_Binding_Ligand->Triazole_Linker E3_Ligase_Ligand E3 Ligase Binding Ligand Triazole_Linker->E3_Ligase_Ligand

Caption: General structure of a PROTAC utilizing a triazole linker.

Quality Control and Analytical Considerations

Ensuring the purity and identity of this compound is crucial for the reproducibility of experimental results. High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound.

Illustrative HPLC Method for Purity Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (each containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 25 °C.

This method should provide good separation of this compound from potential impurities, such as unreacted 3-hydroxypyridine or byproducts from the synthesis.[14][15]

Conclusion: A Key Enabler for Future Drug Discovery

This compound stands out as a valuable and versatile building block for medicinal chemists and drug development professionals. Its commercial availability, coupled with straightforward synthesis and purification protocols, makes it an accessible reagent for a wide range of research applications. The true power of this molecule lies in its terminal alkyne functionality, which provides a reliable gateway to "click chemistry" and the construction of complex molecular architectures with high efficiency and precision. As the demand for sophisticated therapeutic modalities like PROTACs continues to grow, the strategic use of enabling linkers derived from this compound is poised to play an increasingly important role in the discovery of next-generation medicines.

References

An In-Depth Technical Guide to the Safe Handling of 3-(Prop-2-ynyloxy)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety and handling information for 3-(Prop-2-ynyloxy)pyridine (CAS No. 69022-70-4), a heterocyclic organic compound utilized as a key building block in synthetic chemistry and drug discovery.[1] The molecule's structure, incorporating both a basic pyridine ring and a reactive terminal alkyne, necessitates a thorough understanding of its potential hazards to ensure safe laboratory operations. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights and protocols grounded in established safety principles.

Section 1: Hazard Identification and Comprehensive Risk Assessment

A proactive approach to safety begins with a complete understanding of the substance's intrinsic hazards. The dual functionality of this compound—the nucleophilic and basic pyridine nitrogen and the reactive C-C triple bond—dictates its toxicological and physicochemical risk profile.

Toxicological Profile

This compound is classified as harmful through multiple exposure routes. The primary health risks are associated with its potential to cause systemic effects upon absorption and irritation to exposed tissues.

  • Acute Toxicity: The compound is designated as harmful if swallowed, if it comes into contact with the skin, or if inhaled. This is consistent with the toxicological profiles of many functionalized pyridine derivatives, which can interfere with metabolic processes and exhibit systemic toxicity.[2] Chronic exposure may lead to potential damage to the liver and kidneys.[2]

  • Irritation: While the specific data for this molecule is limited, structurally related compounds are known irritants.[3][4] It is prudent to assume it may cause skin and serious eye irritation.[3][4][5] Vapors may also irritate the respiratory system.[3][5]

GHS Hazard Classification

The Globally Harmonized System (GHS) classification provides a universally understood summary of the key hazards.

Hazard Class Category Hazard Statement Pictogram
Acute Toxicity, OralCategory 4H302: Harmful if swallowedGHS07 (Exclamation Mark)
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skinGHS07 (Exclamation Mark)
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaledGHS07 (Exclamation Mark)
Skin Corrosion/IrritationCategory 2 (Assumed)H315: Causes skin irritationGHS07 (Exclamation Mark)[3][5]
Serious Eye Damage/IrritationCategory 2A (Assumed)H319: Causes serious eye irritationGHS07 (Exclamation Mark)[3][5]
Physicochemical and Reactivity Hazards

The chemical structure informs its physical hazards, primarily related to flammability and chemical reactivity.

  • Flammability: Pyridine itself is a highly flammable liquid with a low flash point of 20°C (68°F).[6][7][8] Derivatives like this compound should be treated as flammable liquids. Its vapors can be heavier than air, spread along floors, and form explosive mixtures with air, especially in poorly ventilated areas.[6]

  • Reactivity of the Alkyne Group: The terminal alkyne (propargyl group) is a high-energy functional group. Terminal alkynes can form explosive acetylides, particularly with certain metals. While this is a greater risk with acetylene gas, caution should always be exercised. More practically, the alkyne group is a reactive handle for various chemical transformations (e.g., Sonogashira coupling, click chemistry), and these reactions can be exothermic.[1]

  • Reactivity of the Pyridine Ring: The nitrogen atom's lone pair of electrons makes the molecule basic and nucleophilic.[8] It will react vigorously with strong acids in potentially exothermic, hazardous reactions.[9][10]

  • Incompatibilities: To prevent hazardous reactions, this compound must be stored separately from strong oxidizing agents, strong acids (especially nitric acid), and strong bases.[9][10][11]

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

Mitigating the risks identified in Section 1 requires a multi-layered defense system, starting with robust engineering controls and followed by appropriate PPE.

The Primacy of Ventilation: The Chemical Fume Hood

Due to the compound's inhalation toxicity and the flammability of its vapors, all handling procedures must be performed in a properly functioning and certified laboratory chemical fume hood.[9][12] This is the most critical engineering control to prevent the accumulation of harmful and flammable vapors in the laboratory workspace.[6][11]

Personal Protective Equipment: A Self-Validating System

PPE is the final barrier between the researcher and the chemical. The selection must be based on a thorough risk assessment.

Protection Type Specification Rationale and Causality
Eye Protection Chemical safety goggles with side shields or a full-face shield.Protects against splashes that can cause serious eye irritation.[12] Standard safety glasses are insufficient.
Hand Protection Butyl rubber or Polyvinyl Alcohol (PVA) gloves.Protects against skin absorption (H312) and irritation. While nitrile gloves are common, some sources explicitly recommend against them for pyridine, favoring more resistant materials like butyl rubber.[9] Crucially, always consult the glove manufacturer's compatibility chart for the specific chemical and breakthrough time.
Body Protection Flame-resistant lab coat, fully buttoned.Provides a barrier against spills and splashes on skin and personal clothing.[9]
Footwear Closed-toe, non-porous shoes.Protects feet from spills.[13]
Logical Workflow for Safe Handling

A structured workflow ensures that safety is integrated into the experimental process from start to finish.

SafeHandlingWorkflow Prep Step 1: Preparation - Conduct Risk Assessment - Verify Fume Hood Certification - Assemble Required PPE Donning Step 2: Don PPE - Inspect Gloves for Defects - Ensure Goggles Fit Securely Prep->Donning Handling Step 3: Chemical Handling (Inside Certified Fume Hood) - Ground equipment for transfers - Use non-sparking tools - Keep container closed when not in use Donning->Handling Cleanup Step 4: Post-Handling - Decontaminate work surface - Segregate waste into labeled container Handling->Cleanup Doffing Step 5: Doff PPE - Remove gloves first, avoiding skin contact - Wash hands thoroughly with soap and water Cleanup->Doffing Storage Step 6: Final Storage - Return primary container to a cool,   dry, well-ventilated, segregated area Doffing->Storage

Caption: Logical workflow for handling this compound.

Section 3: Protocols for Safe Storage, Handling, and Disposal

Adherence to standardized protocols is essential for minimizing risk during routine laboratory use.

Storage Requirements

Proper storage is critical for maintaining chemical integrity and preventing hazardous situations.

  • Location: Store in a cool, dry, and well-ventilated area designated for flammable liquids.[9][14] The storage area should be segregated from incompatible chemicals like strong acids and oxidizers.[9]

  • Ignition Sources: The storage area must be free of heat sources, sparks, open flames, and direct sunlight.[9][11] "No Smoking" signs should be prominently displayed.

  • Container: Keep the compound in a tightly sealed, properly labeled container to prevent vapor leakage and contamination.[3][15]

Step-by-Step Handling Protocol
  • Verification: Before starting, confirm the chemical fume hood is operational and has a current certification. Ensure an emergency eyewash station and safety shower are accessible within 10 seconds of the work area.[9]

  • Preparation: Assemble all necessary equipment and reagents inside the fume hood to minimize traffic in and out of the workspace.

  • Dispensing: When transferring the liquid, use grounding and bonding techniques for metal containers to prevent static discharge, a potential ignition source.[10][11] Use only spark-proof tools.[11][16]

  • During Reaction: Keep the reaction vessel closed or under an inert atmosphere as required by the chemistry. Be mindful of potential exotherms.

  • Post-Use: Tightly seal the primary container immediately after use.

  • Decontamination: Wipe down the work area within the fume hood with a suitable solvent, followed by soap and water.[17]

Waste Disposal Procedures
  • Collection: All waste containing this compound, including contaminated consumables (e.g., gloves, absorbent pads), must be collected in a dedicated, compatible, and clearly labeled hazardous waste container.[9][18]

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.

  • Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.

  • Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department, following all local, state, and federal regulations.[17]

Section 4: Emergency Preparedness and Response

Even with meticulous planning, accidental exposures and spills can occur. A clear and practiced emergency plan is vital.

Spill Management

The response to a spill depends on its size and the immediate hazard it presents.

SpillResponse Spill Spill Occurs Assess Assess Spill - Is it small (<100 mL) & contained? - Are you trained to clean it? - Is there an ignition risk? Spill->Assess SmallSpill Minor Spill Protocol Assess->SmallSpill Yes LargeSpill Major Spill Protocol Assess->LargeSpill No Alert Alert personnel in the immediate area SmallSpill->Alert Evacuate EVACUATE the area immediately LargeSpill->Evacuate PPE Don appropriate PPE (respirator may be needed) Alert->PPE Contain Contain spill with inert absorbent (vermiculite, sand) Use non-sparking tools PPE->Contain Collect Collect residue into a sealed hazardous waste container Contain->Collect Clean Clean spill area with soap and water Collect->Clean ActivateAlarm Activate fire alarm if ignition risk is high Evacuate->ActivateAlarm CallEHS Call EHS / Emergency Response (e.g., 911) from a safe location ActivateAlarm->CallEHS

Caption: Decision tree for responding to a chemical spill.

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury from chemical exposure.

Exposure Route First Aid Protocol
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[3][17]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes under a safety shower.[17][19] Remove all contaminated clothing while flushing. Seek medical attention if irritation persists.[17]
Eye Contact Immediately flush eyes with a gentle, steady stream of water for at least 15-20 minutes at an eyewash station, holding the eyelids open.[17][19] Remove contact lenses after the first 5 minutes, if present and easy to do, then continue rinsing.[19] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water.[6] Call a poison control center or seek immediate medical attention.[17]

Conclusion

This compound is a valuable reagent whose safe use hinges on a comprehensive understanding of its dual chemical nature. The hazards associated with its pyridine and alkyne moieties—namely toxicity, flammability, and reactivity—can be effectively managed through the consistent application of robust engineering controls, correct PPE selection, and strict adherence to established protocols for handling, storage, and emergency response. By integrating the principles and procedures outlined in this guide, researchers can mitigate risks and maintain a safe laboratory environment.

References

A Technical Guide to 3-(Prop-2-yn-1-yloxy)pyridine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 3-(prop-2-yn-1-yloxy)pyridine, a versatile heterocyclic building block with significant applications in medicinal chemistry and drug discovery. The document details its synthesis via the Williamson ether synthesis, its structural and physicochemical properties, and its crucial role as a precursor for generating novel molecular entities through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." We will explore the causality behind the synthetic choices, provide a detailed experimental protocol, and discuss the characterization of the title compound. Furthermore, this guide will delve into the emerging applications of its derivatives, particularly in the development of new therapeutic agents, supported by relevant scientific literature.

Introduction: The Strategic Importance of the Pyridine Scaffold and the Propargyl Handle

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of FDA-approved drugs and clinical candidates. Its nitrogen atom can act as a hydrogen bond acceptor and imparts favorable pharmacokinetic properties, including improved solubility and metabolic stability. The introduction of a propargyl group (prop-2-yn-1-yl) at the 3-position of the pyridine ring via an ether linkage creates the molecule 3-(prop-2-yn-1-yloxy)pyridine. This modification is of strategic importance for several reasons:

  • Orthogonal Reactivity: The terminal alkyne of the propargyl group provides a reactive "handle" for highly specific and efficient chemical transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This "click" reaction allows for the facile and modular construction of complex molecules under mild conditions.

  • Structural Rigidity and Vectorial Orientation: The ether linkage and the propargyl group introduce a defined spatial orientation for further molecular elaboration, allowing for precise positioning of pharmacophoric elements.

  • Bioisosteric Potential: The resulting 1,2,3-triazole ring formed via click chemistry can act as a bioisostere for other functional groups, such as amides, esters, or aromatic rings, offering a powerful tool for lead optimization.

This guide will serve as a technical resource for researchers and scientists in drug development, providing the foundational knowledge and practical insights necessary to effectively utilize 3-(prop-2-yn-1-yloxy)pyridine in their research endeavors.

Synthesis of 3-(Prop-2-yn-1-yloxy)pyridine: The Williamson Ether Synthesis

The most common and efficient method for the synthesis of 3-(prop-2-yn-1-yloxy)pyridine is the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.

Mechanistic Rationale

The core of the Williamson ether synthesis involves the deprotonation of an alcohol to form a more nucleophilic alkoxide, which then attacks an alkyl halide to form the ether. In the synthesis of 3-(prop-2-yn-1-yloxy)pyridine, 3-hydroxypyridine serves as the alcohol component and propargyl bromide (or chloride) as the alkyl halide.

The choice of base is critical for the efficient deprotonation of the phenolic hydroxyl group of 3-hydroxypyridine. Strong bases such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) are typically employed. The reaction is generally carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile (MeCN), which can solvate the cation of the base without solvating the alkoxide nucleophile, thus enhancing its reactivity.

Williamson_Ether_Synthesis pyridine 3-Hydroxypyridine alkoxide Pyridin-3-olate pyridine->alkoxide Deprotonation propargyl_bromide Propargyl Bromide product 3-(Prop-2-yn-1-yloxy)pyridine propargyl_bromide->product base Base (e.g., NaH, K₂CO₃) base->alkoxide alkoxide->product SN2 Attack salt Salt (e.g., NaBr, KHCO₃)

Caption: Williamson Ether Synthesis of 3-(Prop-2-yn-1-yloxy)pyridine.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of 3-(prop-2-yn-1-yloxy)pyridine.

Materials:

  • 3-Hydroxypyridine

  • Propargyl bromide (80% solution in toluene)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Ethyl acetate (EtOAc)

  • Hexane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 3-hydroxypyridine (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add propargyl bromide (1.2 eq, 80% solution in toluene) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Combine the fractions containing the desired product and concentrate under reduced pressure to afford 3-(prop-2-yn-1-yloxy)pyridine as a pure compound.

Self-Validation: The purity of the final product should be assessed by TLC, and its identity confirmed by spectroscopic methods such as NMR and IR.

Physicochemical and Spectroscopic Characterization

A thorough characterization of 3-(prop-2-yn-1-yloxy)pyridine is essential to confirm its identity and purity before its use in subsequent reactions.

PropertyValue
IUPAC Name 3-(Prop-2-yn-1-yloxy)pyridine
Synonyms 2-Propynyl 3-pyridinyl ether
CAS Number 69022-70-4
Molecular Formula C₈H₇NO
Molecular Weight 133.15 g/mol
Appearance Liquid
Purity Typically >98% after purification[1]
Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The expected signals for 3-(prop-2-yn-1-yloxy)pyridine are:

  • A triplet for the acetylenic proton (≡C-H).

  • A doublet for the methylene protons (-O-CH₂-C≡).

  • Signals corresponding to the four protons on the pyridine ring.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the different carbon environments in the molecule. Key signals to expect include:

  • Two signals for the acetylenic carbons (-C≡C-H).

  • A signal for the methylene carbon (-O-CH₂-).

  • Signals for the five carbons of the pyridine ring.

IR (Infrared) Spectroscopy: IR spectroscopy is useful for identifying the presence of specific functional groups. The characteristic absorption bands for 3-(prop-2-yn-1-yloxy)pyridine include:

  • A sharp, weak absorption around 3300 cm⁻¹ corresponding to the ≡C-H stretch of the terminal alkyne.

  • A weak absorption around 2100 cm⁻¹ for the C≡C stretch.

  • Strong absorptions in the 1600-1400 cm⁻¹ region characteristic of the pyridine ring C=C and C=N stretching vibrations.

  • A strong absorption in the 1250-1000 cm⁻¹ region for the C-O-C ether stretch.

Applications in Drug Discovery: A Gateway to Novel Bioactive Molecules

The true utility of 3-(prop-2-yn-1-yloxy)pyridine in drug discovery lies in its ability to serve as a versatile building block for the synthesis of more complex and potentially bioactive molecules. The terminal alkyne is a key functional group that enables the use of "click chemistry."

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides. This reaction is a cornerstone of click chemistry due to its high yields, mild reaction conditions, and tolerance of a wide range of functional groups.

CuAAC_Reaction alkyne 3-(Prop-2-yn-1-yloxy)pyridine triazole 1,2,3-Triazole Derivative alkyne->triazole azide Organic Azide (R-N₃) azide->triazole [3+2] Cycloaddition catalyst Cu(I) Catalyst catalyst->triazole

Caption: CuAAC Reaction with 3-(Prop-2-yn-1-yloxy)pyridine.

Synthesis of Bioactive Triazole Derivatives

By reacting 3-(prop-2-yn-1-yloxy)pyridine with a diverse range of organic azides, libraries of novel 1,2,3-triazole-containing compounds can be rapidly synthesized. These derivatives can then be screened for various biological activities. For example, the synthesis of novel triazole-linked hybrids containing biologically active fragments has been explored with the aim of expanding the structural diversity of known active 1,2,3-triazole derivatives[2]. The triazole core is known to be a key component in compounds with a wide spectrum of biological properties, including anticonvulsant, antifungal, antiviral, and antibacterial activities[2].

While specific pharmacological data for direct derivatives of 3-(prop-2-yn-1-yloxy)pyridine are emerging, the broader class of pyridine-triazole hybrids has shown significant promise in several therapeutic areas:

  • Anticancer Activity: Numerous studies have demonstrated the potent anticancer activity of 1,2,3-triazole derivatives. For instance, some novel 1,2,3-triazole-pyridine hybrid derivatives have been synthesized and evaluated as potential anticancer agents, showing moderate to potent activities against various cancer cell lines.

  • Antimicrobial Activity: Pyridine derivatives are known to possess antimicrobial properties. The incorporation of a triazole moiety can enhance this activity. Studies on related pyridine derivatives have shown significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

Conclusion and Future Perspectives

3-(Prop-2-yn-1-yloxy)pyridine is a valuable and versatile building block in modern drug discovery. Its straightforward synthesis, coupled with the powerful and efficient click chemistry enabled by its terminal alkyne, provides a robust platform for the rapid generation of diverse molecular libraries. The resulting 1,2,3-triazole-pyridine hybrids are a promising class of compounds with the potential for a wide range of biological activities.

Future research in this area will likely focus on:

  • The design and synthesis of more complex and diverse libraries of derivatives.

  • Comprehensive pharmacological screening of these derivatives against a wider range of biological targets.

  • Structure-activity relationship (SAR) studies to optimize the potency and selectivity of lead compounds.

  • Investigation of the pharmacokinetic and toxicological profiles of promising candidates.

The continued exploration of the chemical space accessible from 3-(prop-2-yn-1-yloxy)pyridine holds significant promise for the discovery of the next generation of therapeutic agents.

References

A Technical Guide to 3-(Prop-2-ynyloxy)pyridine: Synthesis, Properties, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Functionalized Pyridines

The pyridine ring is a cornerstone pharmacophore in medicinal chemistry, present in a vast array of FDA-approved therapeutics.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a privileged scaffold in drug design.[2] This guide focuses on a particularly valuable derivative, 3-(Prop-2-ynyloxy)pyridine, a bifunctional molecule that combines the established biological relevance of the pyridine core with the versatile chemical reactivity of a terminal alkyne. This dual-functionality makes it an indispensable building block for researchers in drug development, enabling rapid analogue synthesis and the construction of complex molecular architectures through highly efficient coupling chemistries.

This document provides an in-depth examination of its chemical properties, a robust synthesis protocol, characterization data, and a discussion of its primary applications, particularly its role in "click chemistry" for novel therapeutic and diagnostic development.

Core Properties and Data

All quantitative and identifying data for this compound are summarized in the table below for quick reference.

PropertyValueSource(s)
Molecular Formula C₈H₇NO[3][4]
Molecular Weight 133.15 g/mol [3][4]
CAS Number 69022-70-4[3]
IUPAC Name 3-(prop-2-yn-1-yloxy)pyridine
Common Synonyms 3-(2-propyn-1-yloxy)-Pyridine; 3-prop-2-ynoxypyridine[3]
Physical Form Liquid
Typical Purity ≥97%[3][4]
Storage Conditions Store at room temperature, sealed in a dry environment[3]

Synthesis and Characterization: A Validated Protocol

The synthesis of this compound is most reliably achieved via a Williamson ether synthesis. This classic nucleophilic substitution reaction is chosen for its high efficiency, operational simplicity, and the use of readily available starting materials: 3-hydroxypyridine and propargyl bromide. The causality behind this choice rests on the robust nature of the Sₙ2 reaction between a deprotonated phenol (a potent nucleophile) and an activated alkyl halide.

Experimental Protocol: Williamson Ether Synthesis

This protocol is designed as a self-validating system, with clear steps for reaction, work-up, and purification to yield the target compound with high purity.

Reagents and Materials:

  • 3-Hydroxypyridine

  • Propargyl bromide (80% solution in toluene)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add 3-hydroxypyridine (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous acetone to the flask to create a slurry (approx. 0.2 M concentration relative to 3-hydroxypyridine).

  • Reagent Addition: While stirring vigorously, add propargyl bromide (1.2 eq) dropwise at room temperature. Expertise Note: The excess K₂CO₃ acts as both the base to deprotonate the 3-hydroxypyridine and a scavenger for the HBr byproduct, driving the reaction to completion.

  • Reaction Monitoring: Heat the reaction mixture to reflux (approx. 56°C) and monitor its progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Work-up and Extraction:

    • Cool the mixture to room temperature and filter off the solid K₂CO₃ and KBr salts.

    • Concentrate the filtrate under reduced pressure to remove the acetone.

    • Redissolve the resulting residue in ethyl acetate.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Purification:

    • Filter off the drying agent and concentrate the solution under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to elute the pure product.

  • Final Product: Combine the pure fractions and remove the solvent under vacuum to yield this compound as a liquid.

Synthesis Workflow Diagram

Synthesis_Workflow reagents Starting Materials (3-Hydroxypyridine, K2CO3, Propargyl Bromide) reaction Williamson Ether Synthesis (Acetone, Reflux) reagents->reaction workup Aqueous Work-up (Filtration, Extraction, Washing) reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product This compound purification->product

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization Profile

Confirming the identity and purity of the synthesized molecule is paramount. The following table outlines the expected key signals from standard spectroscopic techniques, which serve to validate the structure.

TechniqueExpected Characteristic SignalsRationale
¹H NMR δ ~8.3-7.2 ppm (m, 4H)δ ~4.7 ppm (d, 2H)δ ~2.5 ppm (t, 1H)Signals correspond to the four protons on the pyridine ring.Methylene protons (CH₂) adjacent to the ether oxygen.Terminal acetylenic proton (C≡C-H).
¹³C NMR δ ~155-120 ppm (4 signals)δ ~78 ppm (C)δ ~76 ppm (CH)δ ~56 ppm (CH₂)Aromatic carbons of the pyridine ring.Quaternary alkyne carbon.Protonated alkyne carbon.Methylene carbon.
IR (Infrared) ~3300 cm⁻¹ (sharp, strong)~2120 cm⁻¹ (sharp, weak)~1250 cm⁻¹ (strong)C-H stretch of the terminal alkyne.C≡C triple bond stretch.Aryl-alkyl ether C-O stretch.

Core Applications in Drug Development

The true value of this compound lies in its application as a molecular linker, primarily through the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." The terminal alkyne serves as a reactive handle for covalent ligation to any molecule bearing an azide group. This reaction is exceptionally favored in drug discovery due to its high yields, stereospecificity, simple reaction conditions, and the inertness of the resulting triazole linkage.[5]

Key Use Cases:

  • PROTACs and Molecular Glues: The compound can be used to link a warhead that binds to a protein of interest with an E3 ligase-binding moiety.

  • Activity-Based Probes: Attaching the pyridine scaffold to a reporter tag (like a fluorophore or biotin) via the alkyne allows for the labeling and identification of target proteins in complex biological systems.

  • Fragment-Based Drug Discovery (FBDD): The pyridine fragment can be elaborated by "clicking" it onto a library of azide-containing fragments to rapidly explore the surrounding chemical space and improve binding affinity.

  • Drug Conjugation: It facilitates the attachment of the pyridine moiety to antibodies, polymers (e.g., PEG), or nanoparticles to improve drug delivery, solubility, or pharmacokinetic profiles.

Application Workflow: Click Chemistry Ligation

Click_Chemistry_Workflow pyridine This compound (Alkyne Handle) reaction CuAAC 'Click' Reaction (Cu(I) Catalyst, Solvent) pyridine->reaction azide_mol Molecule of Interest (e.g., Biotin, Fluorophore) + Azide Group (N3) azide_mol->reaction conjugate Stable Triazole-Linked Conjugate reaction->conjugate

Caption: Using this compound in a CuAAC reaction.

Safety and Handling

As a research chemical, this compound requires careful handling in a laboratory setting.

  • Hazards: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled.

  • Precautions: Always handle this chemical inside a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a tightly sealed container in a dry, well-ventilated area away from incompatible materials.

Conclusion

This compound is more than just another pyridine derivative; it is a strategic tool for chemical innovation. Its straightforward synthesis and dual-functionality provide researchers with a reliable and versatile platform for applying powerful chemical ligations like click chemistry. For professionals in drug discovery and chemical biology, mastering the use of this building block opens a direct path to constructing novel conjugates, probes, and complex drug candidates with high efficiency and precision.

References

Methodological & Application

Application Note: Leveraging 3-(Prop-2-ynyloxy)pyridine in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides an efficient and highly regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[1][2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of 3-(Prop-2-ynyloxy)pyridine, a versatile heterocyclic alkyne building block. We delve into the mechanistic nuances of the CuAAC reaction, highlighting the potential role of the pyridine nitrogen as an endogenous, accelerating ligand. This guide offers field-proven protocols, troubleshooting advice, and critical safety considerations to ensure robust and reproducible outcomes in the synthesis of novel triazole-linked pyridine scaffolds.

Introduction: The Strategic Advantage of this compound in CuAAC

The CuAAC reaction is celebrated for its reliability, high yields, and tolerance of a wide array of functional groups, making it an indispensable tool in drug discovery, bioconjugation, and materials science.[3][4] The reaction involves the catalyzed cycloaddition of an azide and a terminal alkyne to exclusively form the 1,4-triazole regioisomer.[5]

While the standard CuAAC protocol is robust, the reaction rate and efficiency can be significantly enhanced through the use of coordinating ligands.[6][7] These ligands stabilize the catalytically active Cu(I) oxidation state, preventing both disproportionation and oxidation to the inactive Cu(II) state, thereby accelerating the catalytic cycle.[7][8] Nitrogen-containing heterocycles, particularly pyridine derivatives, have been identified as effective accelerating ligands in CuAAC catalysis.[9][10]

This compound is a particularly interesting substrate for CuAAC. Beyond serving as the alkyne component, its integrated pyridine moiety presents the possibility of acting as an intramolecular ligand. This "built-in" catalytic assistance can potentially accelerate the reaction by coordinating to the copper ion, facilitating the key steps of the catalytic cycle in proximity to the reacting alkyne. This guide will provide the foundational knowledge and practical protocols to effectively utilize this unique reagent.

The Mechanism of Copper-Catalyzed Click Chemistry

The CuAAC reaction proceeds through a multi-step catalytic cycle that is significantly faster than the uncatalyzed thermal Huisgen cycloaddition.[4] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting experiments.

Pillar of the Reaction: The Catalytic Cycle The most widely accepted mechanism involves the following key stages:[4][5][11]

  • Generation of Cu(I): The active catalyst is the copper(I) ion. In practice, this is most conveniently generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent. Sodium ascorbate is the most common and effective choice for this reduction.[4][12]

  • Copper-Acetylide Formation: The Cu(I) ion coordinates with the terminal alkyne, lowering the pKa of the terminal proton and facilitating the formation of a copper-acetylide intermediate.[5][11]

  • Coordination and Cycloaddition: The azide substrate then coordinates to the copper center. This is followed by a cycloaddition step, where the azide attacks the activated alkyne, leading to the formation of a six-membered copper-containing metallacycle.[4]

  • Rearrangement and Protonolysis: This metallacycle intermediate rapidly rearranges, leading to the formation of a more stable copper-triazolide species. Subsequent protonolysis cleaves the copper-triazole bond, releasing the 1,4-disubstituted 1,2,3-triazole product and regenerating the Cu(I) catalyst for the next cycle.[4]

The pyridine nitrogen of this compound can play a crucial role by coordinating with the copper ion throughout this cycle. This intramolecular chelation can stabilize the key intermediates and lower the activation energy of the turnover-limiting steps, leading to enhanced reaction rates compared to non-coordinating alkynes.[9]

CuAAC_Mechanism cluster_reduction Catalyst Activation cluster_cycle Catalytic Cycle CuII Cu(II)SO₄ CuI Cu(I) CuII->CuI Reduction Ascorbate Sodium Ascorbate Ascorbate->CuII Cu_Acetylide [Cu(I)]-C≡C-R₁ CuI->Cu_Acetylide + Alkyne - H⁺ Alkyne R₁-C≡CH (this compound) Azide R₂-N₃ Metallacycle Six-membered Cu-Metallacycle Cu_Acetylide->Metallacycle + Azide Cu_Triazolide Copper-Triazolide Intermediate Metallacycle->Cu_Triazolide Rearrangement Cu_Triazolide->CuI Regeneration Product 1,4-Triazole Product Cu_Triazolide->Product + H⁺

Caption: The catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Protocols

This section provides a reliable, step-by-step protocol for the CuAAC reaction using this compound and a model azide, benzyl azide. This protocol can be adapted for other organic azides with minimal optimization.

Materials and Reagents
ReagentRecommended GradeSupplier Example
This compound≥98%Sigma-Aldrich[13]
Benzyl Azide≥98%Commercially Available
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)ACS Reagent, ≥98%Standard Suppliers
Sodium L-Ascorbate≥99%Standard Suppliers
tert-Butanol (t-BuOH)Anhydrous, ≥99.5%Standard Suppliers
Deionized Water (H₂O)18.2 MΩ·cmIn-house or Commercial
Ethyl Acetate (EtOAc)ACS GradeStandard Suppliers
Saturated aq. NH₄Cl-Prepared in-house
Saturated aq. NaCl (Brine)-Prepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)-Standard Suppliers
Silica Gel230-400 meshStandard Suppliers
Preparation of Stock Solutions
  • Rationale: Preparing fresh stock solutions, especially for the reducing agent, is critical for reproducibility. Sodium ascorbate solutions can degrade upon exposure to air.[14]

  • Copper(II) Sulfate (0.1 M): Dissolve 250 mg of CuSO₄·5H₂O in 10 mL of deionized water.

  • Sodium Ascorbate (1.0 M): Dissolve 198 mg of sodium L-ascorbate in 1.0 mL of deionized water. This solution must be prepared fresh immediately before use.

Step-by-Step Reaction Procedure

Workflow start Start reagents 1. Combine Alkyne, Azide, & Solvents in Reaction Flask start->reagents catalyst 2. Add CuSO₄ Solution (Forms blue/green mixture) reagents->catalyst initiate 3. Add Fresh Sodium Ascorbate (Color changes to yellow/orange) catalyst->initiate react 4. Stir at Room Temperature (1-4 hours) initiate->react monitor 5. Monitor by TLC or LC-MS react->monitor complete Reaction Complete? monitor->complete complete->react No workup 6. Aqueous Workup (Dilute, Quench, Extract) complete->workup Yes purify 7. Purify by Column Chromatography workup->purify end End (Isolated Product) purify->end

Caption: Experimental workflow for a typical CuAAC reaction.
  • Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 133 mg).

  • Add Azide: Add benzyl azide (1.05 mmol, 1.05 equiv, 140 mg).

  • Add Solvents: Add tert-butanol (5 mL) and deionized water (5 mL) to dissolve the reactants. The 1:1 t-BuOH/H₂O system is an excellent solvent mixture that accommodates a wide range of polar and non-polar substrates.[4]

  • Add Catalyst: Add the 0.1 M CuSO₄ stock solution (0.5 mL, 0.05 mmol, 5 mol%). Stir for 1 minute. The solution will typically be a light blue or green color.

  • Initiate Reaction: Add the freshly prepared 1.0 M sodium ascorbate stock solution (0.25 mL, 0.25 mmol, 25 mol%). A color change to yellow, orange, or brown is often observed, indicating the reduction of Cu(II) to Cu(I).

  • React: Seal the flask and stir vigorously at room temperature. The reaction is typically complete within 1 to 4 hours.

  • Monitor: Check the reaction's progress after 1 hour using Thin Layer Chromatography (TLC) or LC-MS. For TLC, use a 1:1 mixture of ethyl acetate/hexanes as the eluent and visualize with UV light and/or potassium permanganate stain. The product triazole will be a new, typically more polar spot, and the starting materials should be consumed.

Workup and Purification
  • Rationale: A proper workup is essential to remove the copper catalyst, which can interfere with downstream applications and spectroscopic analysis. An ammonia or EDTA wash is effective for sequestering and removing copper ions.[15]

  • Quench: Dilute the reaction mixture with 20 mL of water and 20 mL of ethyl acetate.

  • Copper Removal: Transfer the mixture to a separatory funnel. Wash the organic layer with saturated aqueous NH₄Cl (2 x 20 mL). This helps to complex and remove the copper catalyst.

  • Wash: Wash the organic layer sequentially with deionized water (1 x 20 mL) and saturated aqueous NaCl (brine) (1 x 20 mL).

  • Dry: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 1-(benzyl)-4-((pyridin-3-yloxy)methyl)-1H-1,2,3-triazole.

Expected Results & Data

For the model reaction described, the following results are typical. High yields are expected due to the efficient nature of the click reaction.

ParameterExpected Outcome
Reaction Time 1-4 hours
Appearance White to off-white solid
Yield >90%
Purity (post-chromatography) >98% (by ¹H NMR, LC-MS)

Troubleshooting Guide

Even with a robust protocol, challenges can arise. This guide addresses common issues.

ObservationPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive catalyst (oxidized Cu(I)).2. Degraded sodium ascorbate.3. Impure starting materials.1. Degas solvents to remove oxygen.2. Always prepare sodium ascorbate solution fresh. [14]3. Verify purity of alkyne and azide.
Reaction Stalls 1. Insufficient catalyst or reducing agent.2. Substrate is sterically hindered or electronically poor.1. Add another portion of sodium ascorbate and/or CuSO₄.2. Increase reaction time or gently warm to 35-40 °C.
Multiple Products / Side Reactions 1. Oxidative homocoupling of the alkyne (Glaser coupling).1. Ensure a sufficient excess of sodium ascorbate is present.2. Perform the reaction under an inert atmosphere (N₂ or Ar).
Difficulty Removing Copper Residual copper salts co-eluting with the product.1. During workup, wash the organic layer with a 0.1 M aqueous solution of EDTA (disodium salt).2. Add a small amount of triethylamine to the chromatography eluent.[15]

Safety Precautions

  • Organic Azides: Low molecular weight organic azides can be explosive and should be handled with extreme care. A general rule of thumb is to avoid isolating azides where the ratio of carbon atoms to nitrogen atoms is less than 3.[16] Benzyl azide is generally considered safe to handle in solution but should not be heated excessively. Always handle azides behind a blast shield in a well-ventilated fume hood.

  • Copper Salts: Copper salts are toxic and harmful to aquatic life. Avoid inhalation of dust and contact with skin. Dispose of copper-containing waste according to institutional guidelines.

  • General Precautions: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.

References

Applications of 3-(Prop-2-ynyloxy)pyridine in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Incorporation of the Propargyl Pyridyl Ether Moiety

In the landscape of modern medicinal chemistry, the pyridine ring stands as a "privileged scaffold," a core structural motif present in a multitude of FDA-approved drugs.[1][2] Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it a cornerstone for the design of novel therapeutics.[3] Within this class, 3-substituted pyridines have garnered particular interest for their broad spectrum of biological activities.[1] The strategic functionalization of this scaffold is paramount to modulating target engagement and pharmacokinetic profiles.

This guide focuses on a particularly versatile building block: 3-(Prop-2-ynyloxy)pyridine . This molecule merges the favorable properties of the 3-hydroxypyridine scaffold with the exceptional synthetic utility of a terminal alkyne. The propargyl ether linkage provides a robust and synthetically accessible handle for a variety of chemical transformations, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[4][5]

The terminal alkyne of this compound is not merely a synthetic tool; its incorporation into a lead compound can serve as a pharmacophore, directly interacting with biological targets, or as a vector for generating extensive compound libraries to probe structure-activity relationships (SAR).[6] This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols to empower researchers in drug discovery and development.

Core Applications in Medicinal Chemistry

The utility of this compound can be broadly categorized into two main areas: as a foundational scaffold for derivatization and as a key reactant in bioconjugation and molecular assembly via click chemistry.

A Versatile Scaffold for Bioactive Molecules

The pyridine ring itself is a well-established pharmacophore. Derivatives have shown promise as anticancer, neuroprotective, and antimicrobial agents.[7][8][9] The 3-oxygen linkage provides a key point for structural elaboration, and the terminal alkyne allows for further diversification.

  • Anticancer Drug Discovery : Research has demonstrated that derivatives incorporating the this compound moiety exhibit potent anti-proliferative effects. For instance, a series of 3-(hetero)aryl substituted 3-[(prop-2-ynyloxy)(thiophen-2-yl)methyl]pyridine derivatives were synthesized and showed significant growth inhibition against various cancer cell lines, with IC50 values comparable to the established anticancer drug doxorubicin.[6] The syntheses of these complex molecules often leverage modern coupling reactions, such as the Sonogashira coupling, on the alkyne terminus.

  • Neurotropic and Neuroprotective Agents : The pyridine scaffold is a common feature in centrally active agents.[8] The ability to use the propargyl group to link the pyridine core to other pharmacologically relevant fragments via a stable triazole linker has been explored for creating novel neurotropic agents. Bicyclic pyridine-based hybrids connected to a 1,2,3-triazole unit have been synthesized using this approach and have demonstrated anticonvulsant and other psychotropic properties.[10]

The "Click Chemistry" Handle for Efficient Ligation

The most prominent application of this compound stems from its terminal alkyne, making it an ideal partner for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This "click" reaction is renowned for its high efficiency, specificity, and biocompatibility, allowing for the rapid and reliable covalent joining of two molecular entities.[11][12]

Causality Behind the Choice of CuAAC: The thermal Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne is often slow and non-regiospecific, yielding a mixture of 1,4- and 1,5-disubstituted triazoles. The introduction of a copper(I) catalyst dramatically accelerates the reaction by orders of magnitude and, crucially, provides exclusive formation of the 1,4-disubstituted triazole isomer.[12] This level of control and reliability is essential in drug discovery, where unambiguous structure and purity are paramount. The resulting 1,2,3-triazole ring is not just a linker; it is metabolically stable and can participate in hydrogen bonding, contributing favorably to the overall properties of the final molecule.

This methodology is central to:

  • Fragment-Based Drug Discovery (FBDD) : Linking a pyridine-containing fragment (like this compound) to other small molecule fragments that bind to adjacent sites on a biological target.

  • Synthesis of Proteolysis Targeting Chimeras (PROTACs) : The triazole linkage formed via click chemistry is a common strategy for connecting a target-binding ligand to an E3 ligase-binding ligand.

  • Bioconjugation : Attaching the pyridine moiety to larger biomolecules like peptides or antibodies to create targeted therapeutics.

Experimental Protocols

The following protocols are provided as a guide for the synthesis and application of this compound. These are based on established chemical principles and published methodologies.[1][10]

Protocol 1: Synthesis of this compound

This protocol describes the O-alkylation of 3-hydroxypyridine with propargyl bromide.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents & Solvent cluster_product Product R1 3-Hydroxypyridine P1 This compound R1->P1 Reflux R2 Propargyl Bromide R2->P1 Reflux Re1 K₂CO₃ (Base) Re2 Acetone or DMF (Solvent)

Caption: Synthesis of this compound via Williamson ether synthesis.

Materials:

  • 3-Hydroxypyridine

  • Propargyl bromide (80% solution in toluene is common)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone or N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-hydroxypyridine (1.0 eq).

  • Add anhydrous acetone or DMF as the solvent (e.g., 10 mL per gram of 3-hydroxypyridine).

  • Add anhydrous potassium carbonate (2.0-3.0 eq). The base acts as a proton scavenger and facilitates the formation of the pyridinolate anion.

  • Stir the suspension vigorously at room temperature for 15-20 minutes.

  • Add propargyl bromide (1.1-1.5 eq) dropwise to the suspension. Caution: Propargyl bromide is a lachrymator and should be handled in a fume hood.

  • Heat the reaction mixture to reflux (for acetone, ~56°C) or at 60-80°C (for DMF) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter off the inorganic salts and wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution, followed by brine. This removes any remaining acidic impurities and salts.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain pure this compound.

Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The characteristic alkyne proton signal should be observable around 2.5 ppm in the ¹H NMR spectrum.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general method for the "click" reaction between this compound and an organic azide to form a 1,4-disubstituted 1,2,3-triazole.

Workflow Diagram:

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve this compound (1.0 eq) in Solvent D Combine Alkyne and Azide Solutions A->D B Dissolve Organic Azide (1.0-1.1 eq) B->D C Prepare Catalyst Solution: CuSO₄·5H₂O (1-5 mol%) + Sodium Ascorbate (5-10 mol%) E Add Catalyst Solution to Initiate Reaction C->E D->E F Stir at Room Temperature (Monitor by TLC/LC-MS) E->F G Quench Reaction (e.g., with EDTA solution) F->G H Extract with Organic Solvent G->H I Dry, Concentrate, and Purify (Column Chromatography or Recrystallization) H->I

Caption: General workflow for a CuAAC "click" reaction.

Materials:

  • This compound

  • An organic azide (e.g., benzyl azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent system (e.g., t-BuOH/H₂O 1:1, or DMF)

  • Ethyl acetate or Dichloromethane for extraction

  • Aqueous solution of EDTA (optional, for quenching)

Procedure:

  • In a reaction vial, dissolve this compound (1.0 eq) and the organic azide (1.0-1.1 eq) in the chosen solvent system (e.g., t-BuOH/H₂O).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.1-0.3 eq) in water.

  • In another vial, prepare a fresh solution of CuSO₄·5H₂O (0.01-0.05 eq) in water. Causality: Sodium ascorbate is a reducing agent that reduces Cu(II) to the active Cu(I) catalytic species in situ. Using a slight excess ensures the copper remains in its active state.

  • Add the sodium ascorbate solution to the main reaction mixture, followed by the copper sulfate solution. The order of addition is crucial to ensure the reductant is present when the copper is introduced.

  • Stir the reaction mixture vigorously at room temperature. The reaction is often rapid, and completion can be observed within 1-24 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, if necessary, quench the reaction by adding a saturated aqueous solution of EDTA to chelate the copper catalyst, which can aid in purification.

  • If an aqueous solvent system was used, extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting 1,2,3-triazole product by column chromatography or recrystallization.

Trustworthiness: The regioselectivity of the CuAAC reaction should yield exclusively the 1,4-disubstituted triazole. This should be confirmed by 2D NMR techniques (HMBC/NOESY) if the structure is novel.

Data Summary

The following table summarizes representative biological activity data for compounds derived from this compound, highlighting its potential in generating potent bioactive molecules.

Compound ClassTarget/AssayKey Derivative ExampleReported Activity (IC₅₀)Reference
Thiophen-2-yl)methyl]pyridine DerivativesAnti-proliferative (MDA-MB 231 cells)3-[(4-fluorophenyl)][(prop-2-ynyloxy)(thiophen-2-yl)methyl]pyridine0.9 µM[6]
Thiophen-2-yl)methyl]pyridine DerivativesAnti-proliferative (MCF7 cells)3-[(4-fluorophenyl)][(prop-2-ynyloxy)(thiophen-2-yl)methyl]pyridine1.7 µM[6]
Bicyclic Pyridine-Triazole HybridsAnticonvulsant (MES test)Varies based on bicyclic and azide partnersHigh Activity Reported[10]

Conclusion

This compound is a high-value building block for medicinal chemists. Its inherent pyridine structure provides a well-validated starting point for drug design, while the strategically placed propargyl ether serves as a versatile handle for diversification and complex molecule synthesis. The reliability and efficiency of the CuAAC reaction, in particular, make this reagent a powerful tool for accelerating the discovery and development of novel therapeutics, from small molecule inhibitors to complex bioconjugates. The protocols and applications detailed herein provide a solid foundation for researchers to leverage the full potential of this versatile chemical entity.

References

Application Notes and Protocols for the Sonogashira Coupling of 3-(Prop-2-ynyloxy)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Sonogashira Coupling in Pyridine Scaffolding

In the landscape of modern medicinal chemistry and materials science, the pyridine ring is a privileged scaffold due to its presence in a vast array of pharmaceuticals, agrochemicals, and functional organic materials.[1] The ability to functionalize this heterocycle with precision is paramount for the development of novel molecular entities with tailored properties. The Sonogashira cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes, stands as a cornerstone of synthetic organic chemistry.[2][3] This reaction, typically catalyzed by a combination of palladium and copper species, offers a direct and efficient route to construct complex molecular architectures under relatively mild conditions.[3]

This application note provides a detailed guide to the Sonogashira coupling of 3-(prop-2-ynyloxy)pyridine with aryl halides. We will delve into the mechanistic underpinnings of the reaction, present a robust and validated protocol, and offer insights into reaction optimization and troubleshooting, particularly in the context of pyridine-containing substrates. The pyridine nitrogen can, in some instances, interact with the palladium catalyst, necessitating careful consideration of reaction parameters. The protocols and insights provided herein are designed to empower researchers, scientists, and drug development professionals to successfully employ this versatile reaction in their synthetic endeavors.

Mechanistic Rationale: The "Why" Behind the Protocol

A thorough understanding of the reaction mechanism is crucial for troubleshooting and optimizing any chemical transformation. The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3]

The Palladium Cycle

The palladium cycle is the primary engine of the cross-coupling reaction. It begins with the active Pd(0) species, which undergoes oxidative addition with the aryl halide (Ar-X) to form a Pd(II) intermediate. This is often the rate-limiting step of the cycle.

The Copper Cycle

Concurrently, the copper co-catalyst activates the terminal alkyne. In the presence of a base, the terminal proton of the alkyne is removed, and the resulting acetylide anion coordinates with the Cu(I) salt to form a copper acetylide species. This copper acetylide is more nucleophilic than the parent alkyne.

Transmetalation and Reductive Elimination

The key step that links the two cycles is transmetalation. The copper acetylide transfers its alkynyl group to the Pd(II) complex, displacing the halide and forming a new Pd(II)-alkynyl intermediate. This is followed by reductive elimination, where the coupled product (the aryl-alkyne) is expelled from the palladium center, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

The following diagram illustrates the generally accepted mechanism for the copper-catalyzed Sonogashira coupling reaction.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-X      L₂ Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Alkynyl Ar-Pd(II)-C≡CR        L₂ PdII_Aryl->PdII_Alkynyl Transmetalation PdII_Alkynyl->Pd0 Reductive Elimination Product_out Ar-C≡CR PdII_Alkynyl->Product_out CuX CuX Cu_Acetylide Cu-C≡CR Cu_Acetylide->PdII_Aryl Cu_Acetylide->CuX Transmetalation Alkyne H-C≡CR Alkyne->Cu_Acetylide Base, CuX caption Catalytic cycle of the Sonogashira coupling reaction.

Catalytic cycle of the Sonogashira coupling reaction.

Experimental Protocol: Sonogashira Coupling of this compound with an Aryl Halide

This protocol provides a general method for the coupling of this compound with a representative aryl iodide. The reaction conditions are based on established procedures for the Sonogashira coupling of pyridine derivatives and have been found to be robust and high-yielding for a variety of substrates.[4][5]

Materials:

  • Aryl iodide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.05 mmol, 5 mol%)

  • Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)

  • Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions (Schlenk flask or oven-dried round-bottom flask with septum)

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl iodide (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.05 mmol), and copper(I) iodide (0.05 mmol).

  • Solvent and Reagent Addition: Add anhydrous DMF (5 mL) and triethylamine (3.0 mmol) to the flask via syringe. Stir the mixture at room temperature for 10 minutes to ensure dissolution and catalyst pre-formation.

  • Alkyne Addition: Add this compound (1.2 mmol) to the reaction mixture dropwise via syringe.

  • Reaction Execution: Heat the reaction mixture to 65 °C and stir for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

Data Presentation: Typical Reaction Conditions for Sonogashira Coupling of Pyridine Derivatives

The choice of catalyst, ligand, base, and solvent can significantly impact the outcome of the Sonogashira coupling. The following table summarizes various conditions reported in the literature for the coupling of halopyridines with terminal alkynes.

Catalyst (mol%)Co-catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)HalideReference
PdCl₂(PPh₃)₂ (5)CuI (5)-Et₃N (excess)DMF65Iodo[4][5]
Pd(CF₃COO)₂ (2.5)CuI (5)PPh₃ (5)Et₃N (2)DMF100Bromo[1]
[PdCl(C₃H₅)]₂ (0.05-0.5)CuI (0.05-5)TedicypK₂CO₃ (2)DMF100Bromo/Iodo
Pd(OAc)₂-NHCPiperidine-RT-100Iodo/Bromo[2]
Pd₂(dba)₃-Bulky phosphineCs₂CO₃DioxaneRTBromo[2]

Troubleshooting and Optimization

While the Sonogashira coupling is a robust reaction, challenges can arise, particularly with heterocyclic substrates.

IssuePotential CauseSuggested Solution
Low or No Conversion - Inactive catalyst- Poor quality reagents- Insufficiently inert atmosphere- Use a fresh, high-purity palladium catalyst and CuI.- Ensure all solvents and bases are anhydrous and degassed.- Thoroughly degas the reaction mixture and maintain a positive pressure of inert gas.
Homocoupling of the Alkyne (Glaser Coupling) - Presence of oxygen- High concentration of copper catalyst- Rigorously exclude oxygen from the reaction.- Consider using a copper-free Sonogashira protocol.- Add the alkyne slowly to the reaction mixture.
Catalyst Decomposition (Formation of Palladium Black) - High reaction temperature- Inappropriate solvent or ligand- Lower the reaction temperature and extend the reaction time.- Screen different phosphine ligands or N-heterocyclic carbene (NHC) ligands.- Use a more coordinating solvent like DMF or NMP.
Dehalogenation of the Aryl Halide - Harsh reaction conditions- Certain base/solvent combinations- Lower the reaction temperature.- Screen alternative bases such as diisopropylethylamine (DIPEA) or an inorganic base like K₂CO₃.

Conclusion

The Sonogashira coupling of this compound is a highly effective method for the synthesis of functionalized pyridine derivatives. By understanding the underlying mechanism and carefully selecting the reaction conditions, researchers can achieve high yields and purity. The protocol provided in this application note serves as a reliable starting point, and the accompanying troubleshooting guide offers practical solutions to common challenges. The versatility of the Sonogashira reaction will undoubtedly continue to drive innovation in the synthesis of novel compounds for a wide range of applications.

References

Application Note: Synthesis of 1,2,3-Triazole Derivatives from 3-(Prop-2-ynyloxy)pyridine via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the 1,2,3-Triazole Scaffold in Modern Drug Discovery

This application note provides a detailed guide for the synthesis of a library of 1,2,3-triazole derivatives utilizing 3-(prop-2-ynyloxy)pyridine as a versatile starting material. The pyridine moiety is a common feature in many pharmaceuticals, and its incorporation into the triazole scaffold can lead to novel compounds with a wide range of biological activities, including potential anticancer, antiviral, and antimicrobial properties.[1] We will delve into the mechanistic underpinnings of the CuAAC reaction, provide a robust and adaptable experimental protocol, and discuss key considerations for purification and characterization.

The Engine of "Click" Chemistry: Understanding the CuAAC Mechanism

The remarkable efficiency of the CuAAC reaction stems from the catalytic action of a copper(I) species, which dramatically accelerates the rate of what would otherwise be a slow thermal cycloaddition. The currently accepted mechanism involves the following key steps:

  • Formation of the Copper-Acetylide Complex: The reaction initiates with the coordination of the copper(I) catalyst to the terminal alkyne, this compound. This coordination lowers the pKa of the terminal alkyne proton, facilitating its removal by a mild base (often an amine or the solvent itself) to form a highly reactive copper-acetylide intermediate.

  • Activation of the Azide: The organic azide then coordinates to the copper center of the acetylide complex. This brings the two reactive partners into close proximity and in the correct orientation for cycloaddition.

  • Cycloaddition and Ring Formation: The coordinated azide undergoes a [3+2] cycloaddition with the copper acetylide. This is the key bond-forming step that constructs the 1,2,3-triazole ring.

  • Protonolysis and Catalyst Regeneration: The resulting copper-triazolide intermediate is then protonated, typically by a proton source in the reaction medium, to release the desired 1,4-disubstituted 1,2,3-triazole product and regenerate the active copper(I) catalyst, allowing the catalytic cycle to continue.

This catalytic cycle ensures high regioselectivity, exclusively yielding the 1,4-disubstituted isomer, a significant advantage over the thermal Huisgen cycloaddition which often produces a mixture of 1,4- and 1,5-regioisomers.[4]

Experimental Workflow: A Visual Guide

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_progress Reaction Progress cluster_workup Work-up & Purification cluster_analysis Characterization A Prepare Stock Solutions: - this compound in Solvent - Organic Azide in Solvent - CuSO4·5H2O in H2O - Sodium Ascorbate in H2O B In a reaction vessel, combine: - this compound solution - Organic Azide solution - Solvent (e.g., t-BuOH/H2O) A->B C Add CuSO4·5H2O solution B->C 1. D Initiate with Sodium Ascorbate solution C->D 2. E Stir at Room Temperature D->E F Monitor by TLC or LC-MS E->F G Quench Reaction (e.g., add water) F->G Upon Completion H Extract with Organic Solvent (e.g., Ethyl Acetate) G->H I Dry Organic Layer (e.g., Na2SO4) H->I J Concentrate in vacuo I->J K Purify by Column Chromatography J->K L Confirm Structure: - 1H NMR - 13C NMR - HRMS K->L

Caption: A generalized workflow for the synthesis of 1,2,3-triazole derivatives.

Detailed Protocol: One-Pot Synthesis of 1,2,3-Triazole Derivatives

This protocol describes a general and robust one-pot procedure for the synthesis of a diverse library of 1,4-disubstituted 1,2,3-triazoles starting from this compound, an organic halide (as a precursor to the azide), and sodium azide. This approach avoids the need to isolate the potentially hazardous organic azide intermediates.[6][7]

Materials:

  • This compound

  • Various organic halides (e.g., benzyl bromide, substituted benzyl chlorides, alkyl iodides)

  • Sodium azide (NaN₃)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol (t-BuOH)

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Condenser (if heating is required, though typically reactions are at room temperature)

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chambers

  • Column chromatography setup

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the organic halide (1.0 mmol) and this compound (1.1 mmol, 1.1 equivalents) in a 1:1 mixture of tert-butanol and water (10 mL).

  • Addition of Sodium Azide: To the stirring solution, add sodium azide (1.2 mmol, 1.2 equivalents). Stir the mixture for 10-15 minutes at room temperature. Causality: This step generates the organic azide in situ from the corresponding halide.

  • Catalyst Addition: In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol, 20 mol%) in water (1 mL). In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 mmol, 10 mol%) in water (1 mL). Add the copper(II) sulfate solution to the reaction mixture, followed immediately by the sodium ascorbate solution. The reaction mixture will typically change color, indicating the reduction of Cu(II) to the active Cu(I) catalyst. Causality: Sodium ascorbate is a convenient and effective reducing agent to generate the active Cu(I) catalyst from the more stable Cu(II) salt. This in situ generation is often preferred to using air-sensitive Cu(I) salts directly.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours, depending on the reactivity of the organic halide.

  • Work-up: Once the reaction is complete, quench the reaction by adding water (20 mL). Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers and wash with brine (20 mL). Causality: The aqueous work-up removes the water-soluble catalyst and salts.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can then be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 1,4-disubstituted 1,2,3-triazole derivative.

Data Summary: Representative Reaction Parameters

EntryOrganic HalideProductTime (h)Yield (%)
1Benzyl bromide1-Benzyl-4-((pyridin-3-yloxy)methyl)-1H-1,2,3-triazole4>90
24-Methoxybenzyl chloride1-(4-Methoxybenzyl)-4-((pyridin-3-yloxy)methyl)-1H-1,2,3-triazole6>85
34-Nitrobenzyl bromide1-(4-Nitrobenzyl)-4-((pyridin-3-yloxy)methyl)-1H-1,2,3-triazole3>95
4Propyl iodide1-Propyl-4-((pyridin-3-yloxy)methyl)-1H-1,2,3-triazole12~75

Note: Reaction times and yields are illustrative and may vary depending on the specific substrates and reaction scale.

Characterization

The structure and purity of the synthesized 1,2,3-triazole derivatives should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the regioselectivity of the cycloaddition (the proton of the triazole ring typically appears as a singlet in the ¹H NMR spectrum).

  • High-Resolution Mass Spectrometry (HRMS): To confirm the molecular formula of the product.

Conclusion

The copper-catalyzed azide-alkyne cycloaddition reaction provides a highly efficient and versatile method for the synthesis of 1,2,3-triazole derivatives from this compound. The one-pot, three-component protocol outlined in this application note offers a streamlined approach for the generation of diverse compound libraries for applications in drug discovery and materials science. The mild reaction conditions, high yields, and excellent regioselectivity make this a valuable tool for researchers and scientists in the field.

References

Application Notes and Protocols for the Use of 3-(Prop-2-ynyloxy)pyridine in the Development of Antibacterial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Approach to Novel Antibacterial Agents

The escalating crisis of multidrug-resistant (MDR) pathogens necessitates innovative strategies in antibacterial drug discovery.[1] The pyridine scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in biologically relevant interactions and improve aqueous solubility.[1][2][3][4] Its presence in various approved drugs underscores its therapeutic potential.[5] This guide focuses on the strategic use of a versatile building block, 3-(prop-2-ynyloxy)pyridine , for the development of novel antibacterial agents. This compound uniquely combines the established antibacterial potential of the pyridine nucleus with the synthetic flexibility of a terminal alkyne.

The propargyl group (prop-2-ynyl group) is a highly valuable functional group in organic and medicinal chemistry.[3][6][7][8] Its terminal alkyne moiety is a key participant in the Nobel Prize-winning Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[9][10][11][12] This reaction's high efficiency, broad scope, and biocompatible conditions make it an ideal tool for rapidly generating libraries of diverse molecular structures. By employing this compound, researchers can readily synthesize a wide array of 1,2,3-triazole-containing pyridine derivatives, a class of compounds with recognized antimicrobial properties.[13]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this compound in antibacterial research. We will detail the synthesis of this key building block, outline protocols for its use in generating novel compounds via click chemistry, and provide methodologies for evaluating their antibacterial efficacy.

Part 1: Synthesis and Characterization of this compound

The synthesis of this compound is a straightforward Williamson ether synthesis. This reaction involves the deprotonation of 3-hydroxypyridine to form a pyridinolate anion, which then acts as a nucleophile, attacking an electrophilic propargyl source like propargyl bromide.

Protocol 1: Synthesis of this compound

Materials:

  • 3-Hydroxypyridine

  • Propargyl bromide (80% solution in toluene)

  • Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a stirred solution of 3-hydroxypyridine (1.0 eq) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add potassium carbonate (1.5 eq) portion-wise. If using sodium hydride, extreme caution is necessary due to its pyrophoric nature.

  • Addition of Alkylating Agent: After stirring for 30 minutes, add propargyl bromide (1.1 eq) dropwise to the suspension.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a liquid.[14]

Characterization: The structure and purity of the synthesized this compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Design and Synthesis of Novel Antibacterial Agents via Click Chemistry

The terminal alkyne of this compound is primed for the CuAAC reaction with a variety of azide-containing building blocks. This modular approach allows for the creation of a diverse library of 1,4-disubstituted 1,2,3-triazole derivatives. The choice of the azide partner is critical for modulating the antibacterial activity and physicochemical properties of the final compounds.

Workflow for Antibacterial Agent Synthesis

G cluster_0 Synthesis of Building Blocks cluster_1 Click Chemistry Reaction cluster_2 Product Library cluster_3 Biological Evaluation A This compound C Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) A->C B Azide-containing Fragments (e.g., Azido-sugars, Azido-peptides, Aryl azides) B->C D Library of 1,2,3-Triazole-linked Pyridine Derivatives C->D High Yield & Purity E Antibacterial Screening (MIC, Disk Diffusion) D->E F Cytotoxicity Assays E->F Active Compounds G Mechanism of Action Studies F->G Non-toxic Compounds

Caption: Workflow for developing antibacterial agents from this compound.

Protocol 2: Synthesis of a 1,2,3-Triazole Derivative (Illustrative Example)

This protocol describes the synthesis of an illustrative compound, 1-((1-(pyridin-3-yloxymethyl)-1H-1,2,3-triazol-4-yl)methyl)adamantane, by reacting this compound with 1-(azidomethyl)adamantane.

Materials:

  • This compound

  • 1-(Azidomethyl)adamantane (or other desired azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Water

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and 1-(azidomethyl)adamantane (1.0 eq) in a 1:1 mixture of tert-butanol and water.

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of copper(II) sulfate pentahydrate (0.1 eq) in water and a solution of sodium ascorbate (0.2 eq) in water.

  • Reaction Initiation: Add the copper(II) sulfate solution to the reaction mixture, followed by the sodium ascorbate solution. The reaction mixture should change color, indicating the formation of the active Cu(I) catalyst.

  • Reaction Progression: Stir the reaction vigorously at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Washing and Drying: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the desired triazole derivative.

Part 3: In Vitro Evaluation of Antibacterial Activity

The newly synthesized pyridine-triazole conjugates should be evaluated for their antibacterial activity against a panel of clinically relevant Gram-positive and Gram-negative bacteria. Standard protocols for determining the Minimum Inhibitory Concentration (MIC) and disk diffusion assays are provided below.

Protocol 3: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6]

Materials:

  • Synthesized compounds dissolved in DMSO (e.g., at 10 mg/mL)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis)[2][15]

  • Positive control antibiotic (e.g., Ciprofloxacin, Linezolid)[6][16]

  • Spectrophotometer or microplate reader

Procedure:

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[6]

  • Serial Dilution: Perform two-fold serial dilutions of the test compounds in CAMHB in the 96-well plate. A typical concentration range is 256 µg/mL to 0.5 µg/mL.[6]

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Controls: Include a positive control (bacteria with a known antibiotic), a negative control (broth only), and a vehicle control (bacteria with the same concentration of DMSO as in the highest concentration of the test compound).[6]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[6]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be determined visually or by measuring the optical density at 600 nm.[6]

Protocol 4: Disk Diffusion Assay

This method assesses the susceptibility of bacteria to an antimicrobial agent based on the diameter of the zone of growth inhibition around a disk impregnated with the compound.[17]

Materials:

  • Sterile filter paper disks (6 mm diameter)

  • Solutions of synthesized compounds at a known concentration

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains

  • Positive and negative control disks

  • Sterile swabs

Procedure:

  • Bacterial Lawn Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Using a sterile swab, evenly inoculate the entire surface of an MHA plate.[6]

  • Disk Impregnation: Impregnate sterile filter paper disks with a specific amount of the test compound solution (e.g., 10 µg per disk) and allow them to dry.[6]

  • Disk Placement: Place the impregnated disks, along with control disks, onto the surface of the inoculated MHA plates.[6]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[6]

  • Zone of Inhibition Measurement: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

Table 1: Illustrative Antibacterial Activity Data

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)
Illustrative Compound 1 832>128
Illustrative Compound 2 41664
Linezolid 2>128>128
Ciprofloxacin 0.50.251
Note: This data is for illustrative purposes only and does not represent actual experimental results.

Part 4: Cytotoxicity and Safety Evaluation

Promising antibacterial candidates should be evaluated for their toxicity against mammalian cells to ensure a suitable therapeutic window.

Protocol 5: MTT Assay for Cytotoxicity

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • 96-well cell culture plates

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the mammalian cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for 24-48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate the 50% inhibitory concentration (IC₅₀) from the dose-response curve.

Conclusion and Future Directions

The strategic combination of the pyridine scaffold with the synthetic utility of the propargyl group via click chemistry offers a robust platform for the discovery of novel antibacterial agents. The protocols outlined in this guide provide a comprehensive framework for the synthesis, characterization, and biological evaluation of this compound derivatives. Compounds exhibiting potent antibacterial activity and low cytotoxicity should be advanced to further studies, including mechanism of action determination, in vivo efficacy in animal models of infection, and pharmacokinetic profiling. This approach holds significant promise for addressing the urgent need for new therapeutics to combat bacterial infections.

References

Application Notes & Protocols: Functionalizing Surfaces with 3-(Prop-2-ynyloxy)pyridine for Advanced Material Science

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Authored by: Gemini, Senior Application Scientist

Introduction and Scope

The precise control of surface chemistry is a foundational pillar of modern material science, enabling advancements in fields ranging from biosensors and medical implants to heterogeneous catalysis and nanoelectronics.[1] The ability to impart specific chemical functionalities onto a substrate dictates its interaction with the external environment, governing properties such as biocompatibility, molecular recognition, and catalytic activity. 3-(Prop-2-ynyloxy)pyridine is a valuable bifunctional molecule for surface engineering. Its chemical structure features two key motifs: a terminal alkyne group and a pyridine ring.

The terminal alkyne serves as a versatile handle for covalent attachment to surfaces via the highly efficient and bio-orthogonal Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reaction.[2][3] This reaction's high yield, specificity, and tolerance of various functional groups make it an ideal method for robust surface modification under mild conditions.[4] The second motif, the pyridine ring, introduces a site for further chemical manipulation, including metal ion coordination, hydrogen bonding, or quaternization to create charged surfaces.

This document provides a comprehensive technical guide for utilizing this compound to functionalize surfaces. It covers the underlying chemical principles, detailed experimental protocols for immobilization on silicon-based substrates, and essential characterization techniques to validate successful surface modification.

Principle of the Method: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The core of this functionalization strategy lies in the CuAAC reaction, a cornerstone of "click chemistry." This reaction forms a chemically stable 1,2,3-triazole ring through the coupling of a terminal alkyne (from this compound) and an azide group (pre-installed on the material surface).

Causality of the CuAAC Reaction:

  • High Specificity & Bio-orthogonality: Azides and alkynes are largely unreactive with most functional groups found in biological systems, preventing unwanted side reactions. This allows for clean, specific conjugation even in complex environments.[2][5]

  • Thermodynamic Driving Force: The reaction is highly exothermic, leading to a rapid and irreversible formation of the triazole product with high yields.

  • Mild Reaction Conditions: The reaction proceeds efficiently in aqueous or organic solvents, at room temperature, and across a wide pH range, preserving the integrity of both the substrate and the molecule being attached.

The general mechanism involves the in-situ generation of a copper(I) catalyst, often from a copper(II) salt like CuSO₄ with a reducing agent such as sodium ascorbate. The Cu(I) species coordinates with the terminal alkyne, lowering the pKa of the terminal proton and facilitating the formation of a copper acetylide intermediate. This intermediate then readily reacts with the azide to proceed through a cyclic intermediate, ultimately yielding the stable triazole linkage and regenerating the Cu(I) catalyst.

CuAAC_Mechanism cluster_surface Material Surface cluster_reagents Reagents Surface Substrate-N₃ Product Functionalized Surface (Substrate-Triazole-R) Surface->Product Alkyne This compound (R-C≡CH) Alkyne->Product Covalent Triazole Linkage Formed Catalyst Cu(I) Catalyst (from CuSO₄/Ascorbate) Catalyst->Surface Catalyst->Alkyne Catalyzes Reaction

Caption: General schematic of the CuAAC "click" reaction for surface functionalization.

Experimental Design and Strategy

The most common strategy involves two primary stages:

  • Surface Activation: Introduction of azide functional groups onto the desired substrate.

  • Click Reaction: Covalent attachment of this compound to the azide-terminated surface.

This guide will focus on silicon-based substrates (e.g., silicon wafers, glass slides) as they are widely used in electronics and biosensor applications. The activation step for these materials is typically achieved through silanization.

Rationale for Reagent Selection:

  • Substrate: Silicon wafers or glass slides possess surface hydroxyl (-OH) groups, which are necessary for the initial silanization step.

  • Silanizing Agent: An azide-functionalized silane, such as (3-Azidopropyl)triethoxysilane (APTES-N₃), is used to form a stable siloxane bond (Si-O-Si) with the substrate, creating a self-assembled monolayer (SAM) with terminal azide groups.

  • Alkyne Source: this compound (CAS: 69022-70-4).[6]

  • Catalyst System: A solution of Copper(II) Sulfate (CuSO₄) and a reducing agent, typically Sodium Ascorbate, to generate the active Cu(I) species in situ.

  • Solvent: A solvent system that can dissolve all reactants and does not interfere with the reaction is crucial. A mixture of water and a polar organic solvent like tert-butanol or DMSO is often effective.

Workflow A 1. Substrate Cleaning (e.g., Piranha Etch for Si/Glass) B 2. Surface Activation (Silanization) (e.g., with (3-Azidopropyl)triethoxysilane) A->B Creates reactive -OH groups D 4. Click Reaction (Immerse activated substrate in click solution) B->D Provides azide-terminated surface C 3. Preparation of Click Solution (this compound, CuSO₄, Na-Ascorbate) C->D Provides alkyne and catalyst E 5. Post-Reaction Washing (Remove unreacted reagents) D->E Covalent bond formation F 6. Characterization (XPS, Contact Angle, AFM) E->F Clean, functionalized surface ready for analysis

Caption: Experimental workflow for surface functionalization via click chemistry.

Detailed Experimental Protocols

Safety Precaution: Always work in a fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. Piranha solution is extremely corrosive and reactive; handle with extreme caution.

Protocol 1: Preparation of Azide-Terminated Silicon/Glass Surfaces

This protocol describes the functionalization of a silicon wafer or glass slide with an azide-terminated self-assembled monolayer.

Materials:

  • Silicon wafers or glass microscope slides

  • Sulfuric acid (H₂SO₄, 98%)

  • Hydrogen peroxide (H₂O₂, 30%)

  • Anhydrous Toluene

  • (3-Azidopropyl)triethoxysilane (APTES-N₃)

  • Deionized (DI) water (18.2 MΩ·cm)

  • Nitrogen gas (for drying)

Procedure:

  • Substrate Cleaning (Piranha Etch):

    • Prepare Piranha solution by carefully and slowly adding 1 part H₂O₂ to 3 parts H₂SO₄ in a glass beaker. Warning: This solution is highly exothermic and reactive.

    • Immerse the substrates in the Piranha solution for 30 minutes to remove organic residues and hydroxylate the surface.

    • Carefully remove the substrates and rinse extensively with DI water.

    • Dry the substrates under a stream of nitrogen gas and place them in an oven at 110°C for 15 minutes to remove residual water.

  • Silanization:

    • Prepare a 2% (v/v) solution of (3-Azidopropyl)triethoxysilane in anhydrous toluene.

    • Immerse the clean, dry substrates in the silane solution.

    • Allow the reaction to proceed for 2-4 hours at room temperature under an inert atmosphere (e.g., nitrogen or argon) to prevent polymerization of the silane in the presence of atmospheric moisture.

    • After immersion, remove the substrates and rinse sequentially with toluene, ethanol, and finally DI water to remove any physisorbed silane.

    • Dry the substrates under a stream of nitrogen gas. The surface is now azide-terminated and ready for the click reaction.

Protocol 2: Click Reaction of this compound

This protocol details the covalent attachment of this compound to the prepared azide-terminated surface.

Materials:

  • Azide-terminated substrates (from Protocol 1)

  • This compound

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • DI water

  • tert-Butanol

  • Ethanol

Procedure:

  • Prepare Stock Solutions:

    • Alkyne Solution: Prepare a 10 mM solution of this compound in a 1:1 mixture of DI water and tert-butanol.

    • CuSO₄ Solution: Prepare a 50 mM aqueous solution of CuSO₄·5H₂O.

    • Sodium Ascorbate Solution: Prepare a 100 mM aqueous solution of sodium ascorbate. Note: This solution should be made fresh just before use as ascorbate can oxidize.

  • Prepare Click Reaction Cocktail:

    • In a suitable reaction vessel, mix the solutions in the following order to achieve final concentrations of:

      • 2 mM this compound

      • 1 mM CuSO₄

      • 5 mM Sodium Ascorbate

    • Example Calculation for 10 mL final volume:

      • 2 mL of 10 mM Alkyne Solution

      • 0.2 mL of 50 mM CuSO₄ Solution

      • 0.5 mL of 100 mM Sodium Ascorbate Solution

      • 7.3 mL of 1:1 DI water/tert-butanol

    • Add the sodium ascorbate solution last. A slight color change (e.g., to pale yellow/orange) may be observed as Cu(II) is reduced to Cu(I).

  • Surface Reaction:

    • Place the azide-terminated substrates in the freshly prepared click reaction cocktail.

    • Ensure the entire surface is submerged.

    • Allow the reaction to proceed for 1-2 hours at room temperature with gentle agitation.

  • Washing:

    • Remove the substrates from the reaction solution.

    • Rinse thoroughly with DI water, followed by ethanol.

    • Dry the functionalized substrates under a stream of nitrogen gas.

    • Store in a clean, dry environment (e.g., a desiccator) prior to characterization.

Surface Characterization: Validation of Functionalization

Successful functionalization must be validated through appropriate surface analysis techniques. Each step of the modification process should ideally be characterized to confirm the desired chemical transformation.[7][8][9]

Technique Purpose Expected Result for Successful Functionalization
Contact Angle Goniometry Measures surface wettability. A simple, rapid check of surface modification.1. After Cleaning: Highly hydrophilic (low contact angle).2. After Azide-Silanization: Increased hydrophobicity (higher contact angle).3. After Click Reaction: Contact angle will change again, reflecting the properties of the attached pyridine moiety.
X-ray Photoelectron Spectroscopy (XPS) Provides elemental composition and chemical state information of the top few nanometers of the surface.1. After Azide-Silanization: Appearance of a strong N1s signal (~400-405 eV) corresponding to the azide group.[10]2. After Click Reaction: The N1s spectrum will change, showing new peaks corresponding to the triazole and pyridine nitrogen atoms. A shift in the C1s spectrum will also be observed.
Atomic Force Microscopy (AFM) Images surface topography at the nanoscale.Can reveal changes in surface roughness and morphology after each modification step. Should confirm a relatively uniform molecular layer without significant aggregation.[7]
Ellipsometry Measures the thickness of thin films with high precision.An increase in film thickness should be observed after the silanization step and a further increase after the click reaction, corresponding to the addition of each molecular layer.[7]

Potential Applications and Further Functionalization

A surface functionalized with this compound is not an endpoint but a platform for further innovation:

  • Metal-Organic Frameworks (MOFs) & Catalysis: The pyridine nitrogen is an excellent ligand for coordinating with transition metals, allowing for the layer-by-layer construction of surface-anchored MOFs or the immobilization of catalytically active metal centers.

  • Biosensor Development: The pyridine group can be quaternized to create a positively charged surface, facilitating the electrostatic immobilization of negatively charged biomolecules like DNA or certain proteins.[8]

  • Targeted Drug Delivery: Nanoparticles functionalized using this method can have their surface properties tuned. The pyridine group can alter the particle's zeta potential or serve as an attachment point for targeting ligands.[5][11]

References

Application Notes and Protocols for the Creation of Pyridine-Based Hybrids Using Click Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Convergence of Pyridine Scaffolds and Click Chemistry

The pyridine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous FDA-approved drugs.[1][2] Its unique electronic properties, hydrogen bonding capabilities, and ability to modulate pharmacokinetic parameters such as metabolic stability and solubility make it a cornerstone of modern drug design.[2][3] Pyridine derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][4][5] The creation of hybrid molecules that incorporate a pyridine moiety with other pharmacophores is a powerful strategy in drug discovery, often leading to compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles.[5][6]

"Click chemistry," a concept introduced by K.B. Sharpless, has revolutionized the synthesis of such complex molecular architectures.[7][8] These reactions are characterized by their high yields, stereospecificity, simple reaction conditions, and the generation of inoffensive byproducts.[9][10] The most prominent examples of click reactions are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[10][11] These reactions form a stable triazole ring as a linker, a moiety that is not merely a passive connector but can also engage in hydrogen bonding and dipole interactions, contributing to the overall biological activity of the hybrid molecule.[12]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the practical application of click chemistry for the synthesis of novel pyridine-based hybrids. We will delve into the mechanistic underpinnings of both CuAAC and SPAAC, provide field-proven, step-by-step protocols, and offer insights into the critical parameters that ensure successful and reproducible outcomes.

Core Principles: A Tale of Two Clicks

The choice between CuAAC and SPAAC is dictated by the specific requirements of the synthesis, particularly the sensitivity of the substrates to copper catalysis.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the quintessential click reaction, involving the [3+2] cycloaddition of a terminal alkyne and an azide, catalyzed by a copper(I) species.[9][10] This reaction proceeds with a remarkable rate acceleration compared to the uncatalyzed thermal reaction and exhibits exceptional regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer.[10][13]

The catalytic cycle, as illustrated below, involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide to form a six-membered cupracycle. This intermediate subsequently undergoes ring contraction and protonolysis to yield the triazole product and regenerate the copper(I) catalyst.[13]

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_cycle Catalytic Cycle cluster_product Product R1_alkyne R¹-C≡CH (Terminal Alkyne) Cu_acetylide R¹-C≡C-Cu(I) R1_alkyne->Cu_acetylide + Cu(I) R2_azide R²-N₃ (Azide) Cu_I Cu(I) Cupracycle Six-membered Cupracycle Intermediate Cu_acetylide->Cupracycle + R²-N₃ Triazole_Cu Triazole-Cu Intermediate Cupracycle->Triazole_Cu Ring Contraction Triazole_Cu->Cu_I Regeneration Triazole 1,4-disubstituted Triazole Triazole_Cu->Triazole Protonolysis

Caption: Catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For biological applications or with substrates that are sensitive to copper, SPAAC offers a powerful metal-free alternative.[14][] This reaction utilizes a strained cycloalkyne, typically a cyclooctyne derivative, where the ring strain significantly lowers the activation energy of the cycloaddition with an azide.[14][16] This allows the reaction to proceed rapidly at physiological temperatures without the need for a catalyst.[14]

The reaction is bioorthogonal, meaning the azide and strained alkyne functionalities are mutually reactive but inert to the vast majority of biological functional groups.[] The choice of cycloalkyne is critical, as it influences both the reaction kinetics and the stability of the reagent.[16][17]

SPAAC_Workflow cluster_synthesis Synthesis of Precursors cluster_reaction SPAAC Reaction cluster_analysis Purification & Analysis Py_azide Pyridine-Azide Mixing Mix Pyridine-Azide and Strained Alkyne-Partner in a suitable solvent Py_azide->Mixing Other_alkyne Strained Alkyne-Partner Other_alkyne->Mixing Incubation Incubate at room temperature or 37°C Mixing->Incubation Purification Purification (e.g., HPLC, Column Chromatography) Incubation->Purification Characterization Characterization (NMR, MS) Purification->Characterization

References

Mastering the Click: A Detailed Guide to Azide-Alkyne Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power and Precision of Click Chemistry

In the landscape of modern chemical synthesis, the azide-alkyne cycloaddition stands out as a reaction of exceptional utility and reliability. Popularized under the umbrella of "click chemistry" by K.B. Sharpless in 2001, this transformation has revolutionized the way scientists approach the covalent linking of molecules. Its appeal lies in its high efficiency, broad functional group tolerance, and the formation of a stable triazole linkage, making it an indispensable tool in drug discovery, materials science, and bioconjugation.

This guide provides a comprehensive overview of the experimental setups for the two most prominent variations of this reaction: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). We will delve into the mechanistic underpinnings of each, offer detailed, field-proven protocols, and provide insights into optimizing reaction conditions for successful and reproducible outcomes.

The Archetype: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the cornerstone of click chemistry, lauded for its remarkable rate acceleration—up to 107 to 108 times faster than the uncatalyzed thermal reaction. This catalysis allows the reaction to proceed at room temperature and under aqueous conditions, yielding exclusively the 1,4-disubstituted 1,2,3-triazole regioisomer. In contrast, the thermal Huisgen 1,3-dipolar cycloaddition requires elevated temperatures and often results in a mixture of 1,4- and 1,5-regioisomers.

Mechanism of Action: A Dinuclear Copper Pathway

While initial hypotheses suggested a mononuclear copper catalyst, substantial experimental and computational evidence now supports a dinuclear copper-mediated pathway as the kinetically favored route. This mechanism more accurately accounts for the observed second-order dependence on copper concentration and the reaction's impressive efficiency.

The catalytic cycle begins with the coordination of a copper(I) ion to the terminal alkyne. A second copper(I) ion then facilitates the deprotonation of the alkyne, forming a dinuclear copper-acetylide intermediate. This activated species readily reacts with the azide to form a six-membered copper-containing ring, which then undergoes rearrangement and protonation to yield the stable 1,4-disubstituted triazole product and regenerate the copper(I) catalyst.

Diagram: CuAAC Catalytic Cycle

CuAAC_Mechanism CuAAC Catalytic Cycle cluster_cycle A [Cu(I)] + R-C≡CH B π-Complex A->B Coordination C Dinuclear Cu-Acetylide B->C + [Cu(I)], -H+ D Azide Coordination C->D + R'-N3 E Cyclization D->E Intramolecular Attack F Cu-Triazolide Intermediate E->F G Protonation F->G H 1,4-Triazole Product + [Cu(I)] G->H H->A Catalyst Regeneration

Caption: A simplified representation of the dinuclear copper-catalyzed azide-alkyne cycloaddition (CuAAC) mechanism.

Experimental Considerations for CuAAC

Successful CuAAC reactions hinge on careful consideration of several key parameters:

  • Copper(I) Source: The active catalyst is copper(I). While Cu(I) salts like copper(I) iodide (CuI) or copper(I) bromide (CuBr) can be used directly, they are prone to oxidation. A more robust and common approach is the in situ generation of Cu(I) from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate.

  • Ligands: Stabilizing ligands are crucial for preventing the disproportionation and oxidation of Cu(I) and for increasing the reaction rate. Tris(benzyltriazolylmethyl)amine (TBTA) and tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are widely used ligands that protect the copper catalyst and, in the case of bioconjugation, can prevent catalyst sequestration by biomolecules.

  • Solvents: CuAAC is remarkably versatile in its solvent tolerance. Water is often an excellent choice, and mixtures with co-solvents like t-butanol, DMSO, or DMF can be used to improve the solubility of hydrophobic reactants. It is generally advisable to avoid acetonitrile as it can strongly coordinate to Cu(I) and inhibit catalysis. Polar aprotic solvents like DMF and DMSO are also commonly used.

  • Reactant Concentrations: Typical concentrations for the azide and alkyne are in the millimolar range. For bioconjugation applications, it is common to use a slight excess of one of the components to drive the reaction to completion.

Protocol 1: General Procedure for CuAAC

This protocol provides a starting point for a typical CuAAC reaction. Optimization may be required based on the specific substrates.

Materials:

  • Azide-functionalized molecule

  • Alkyne-functionalized molecule

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended for bioconjugation)

  • Solvent (e.g., water, PBS buffer, or a mixture with a co-solvent like DMSO or t-butanol)

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 100 mM stock solution of CuSO₄ in water.

    • Prepare a 200 mM stock solution of THPTA in water.

    • Prepare a 1 M stock solution of sodium ascorbate in water. This solution should be made fresh.

    • Dissolve the azide and alkyne substrates in the chosen reaction solvent to the desired concentrations.

  • Reaction Setup:

    • In a reaction vessel, combine the azide and alkyne solutions.

    • If using a ligand, add the THPTA stock solution to the reaction mixture. A common molar ratio is 2-5 times the concentration of CuSO₄.

    • Add the CuSO₄ stock solution to the reaction mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution. A 5- to 10-fold molar excess of ascorbate to CuSO₄ is typical.

  • Reaction Monitoring:

    • Allow the reaction to proceed at room temperature. Reaction times can range from a few minutes to several hours.

    • Monitor the reaction progress using an appropriate analytical technique such as LC-MS, TLC, or NMR spectroscopy.

  • Work-up and Purification:

    • Once the reaction is complete, the product can often be isolated by simple filtration if it precipitates.

    • Alternatively, the product can be purified by extraction or column chromatography. For bioconjugates, size-exclusion chromatography or affinity purification may be necessary.

Table 1: Typical Reaction Conditions for CuAAC

ParameterRecommended RangeNotes
Azide Concentration 1-100 mM
Alkyne Concentration 1-100 mM
CuSO₄ Concentration 0.1-1 mMA catalytic amount is sufficient.
Sodium Ascorbate 1-5 mMUse a fresh solution.
Ligand (e.g., THPTA) 0.2-5 mMRecommended for bioconjugation.
Temperature Room TemperatureGentle heating may be beneficial in some cases.
pH 4-12The reaction is tolerant of a wide pH range.

The Bioorthogonal Alternative: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications in living systems, the potential cytotoxicity of the copper catalyst in CuAAC is a significant concern. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) elegantly circumvents this issue by eliminating the need for a metal catalyst. This bioorthogonal reaction relies on the intrinsic ring strain of a cyclooctyne to accelerate the cycloaddition with an azide.

Mechanism of Action: Ring Strain as the Driving Force

The driving force behind SPAAC is the substantial ring strain of approximately 18 kcal/mol in cyclooctynes, the smallest stable cyclic alkynes. This strain is released upon the [3+2] cycloaddition with an azide, dramatically lowering the activation energy of the reaction. The mechanism is a concerted 1,3-dipolar cycloaddition, where the azide acts as a 1,3-dipole that reacts with the strained alkyne (the dipolarophile) to form a stable triazole linkage.

Diagram: SPAAC Reaction Mechanism

SPAAC_Mechanism SPAAC Reaction Mechanism Reactants Strained Cyclooctyne + Azide TS [Transition State] Reactants->TS Concerted Cycloaddition (Low Activation Energy) Product Triazole Product TS->Product Ring Strain Release

Caption: A simplified depiction of the concerted mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Experimental Considerations for SPAAC

The success of SPAAC reactions depends on the choice of cyclooctyne and careful control of the reaction conditions:

  • Choice of Cyclooctyne: A variety of strained cyclooctynes have been developed, each with a different balance of reactivity, stability, and hydrophilicity. Commonly used cyclooctynes include dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN), which are highly reactive and stable.

  • Solvents: SPAAC is highly compatible with aqueous environments, making it ideal for biological applications. Common solvents include phosphate-buffered saline (PBS), cell culture media, and mixtures with organic co-solvents like DMSO or DMF to dissolve hydrophobic reagents.

  • Reactant Concentrations: Similar to CuAAC, millimolar concentrations are typically used. In cellular labeling experiments, micromolar concentrations of the cyclooctyne probe are often sufficient. A slight molar excess of the cyclooctyne reagent is often used to ensure complete labeling of the azide-modified target.

  • Temperature and pH: SPAAC proceeds efficiently at physiological temperatures (e.g., 37 °C) and pH (e.g., 7.4).

Protocol 2: General Procedure for SPAAC in a Biological Context (e.g., Cell Surface Labeling)

This protocol outlines a general workflow for labeling azide-modified glycans on the surface of living cells with a cyclooctyne-functionalized fluorescent dye.

Materials:

  • Cells metabolically labeled with an azide-containing sugar (e.g., Ac₄ManNAz)

  • Cyclooctyne-functionalized fluorescent dye (e.g., DBCO-dye)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cell culture medium

Procedure:

  • Metabolic Labeling:

    • Culture cells in the presence of an azide-containing metabolic precursor (e.g., 25-50 µM Ac₄ManNAz) for 24-72 hours to allow for incorporation into cell surface glycans.

  • Cell Preparation:

    • Gently wash the cells three times with warm PBS to remove any unincorporated azido-sugar.

  • SPAAC Reaction:

    • Prepare a solution of the DBCO-dye in a biocompatible solvent (e.g., DMSO) and dilute it into pre-warmed cell culture medium or PBS to the desired final concentration (typically 10-100 µM).

    • Add the DBCO-dye solution to the washed cells.

    • Incubate the cells for 30-60 minutes at 37 °C.

  • Washing and Imaging:

    • Gently wash the cells three times with PBS to remove unreacted DBCO-dye.

    • The cells are now ready for imaging by fluorescence microscopy.

Table 2: Comparison of CuAAC and SPAAC

FeatureCopper(I)-Catalyzed (CuAAC)Strain-Promoted (SPAAC)

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-(Prop-2-ynyloxy)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(Prop-2-ynyloxy)pyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances of this specific Williamson ether synthesis. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis of this compound. Each answer provides a mechanistic explanation and actionable advice to improve your experimental outcomes.

Q1: My reaction yield is consistently low or the reaction fails to reach completion. What are the primary causes?

Low yield is the most frequent challenge in this synthesis. The root cause often lies in one of four areas: incomplete deprotonation of the starting material, suboptimal reaction conditions, reagent quality, or competing side reactions.

Causality Analysis:

The synthesis of this compound is a classic Williamson ether synthesis, which proceeds via an Sₙ2 mechanism.[1] This reaction requires the generation of a potent nucleophile—the pyridinolate anion—by deprotonating the hydroxyl group of 3-hydroxypyridine. If this deprotonation is incomplete, the concentration of the active nucleophile is reduced, slowing the reaction and leading to a low yield.[2]

Troubleshooting Steps:

  • Verify Base Strength: The pKa of the hydroxyl proton in 3-hydroxypyridine is approximately 8.75.[3][4][5] For complete and rapid deprotonation, a base whose conjugate acid has a pKa significantly higher than this value is required.

    • Weak Bases (e.g., K₂CO₃, Cs₂CO₃): While often used for phenol alkylations, these may not be strong enough to fully deprotonate 3-hydroxypyridine at room temperature, leading to a slow or incomplete reaction.[6] Higher temperatures (e.g., 80-100 °C) are often necessary to drive the reaction forward when using carbonate bases.[7]

    • Strong Bases (e.g., NaH, KH): These bases will irreversibly and completely deprotonate the alcohol, maximizing the concentration of the nucleophile.[6][8] This is often the most effective approach for achieving high yields, especially if the reaction is sluggish.

  • Assess Reagent Quality:

    • 3-Hydroxypyridine: Ensure it is dry, as water will consume the base.

    • Propargyl Bromide: This reagent can decompose over time, often appearing as a dark liquid.[9] It is advisable to use freshly opened or distilled propargyl bromide for best results. Impurities can lead to side reactions and the formation of black tar-like substances.[9]

    • Solvent: Anhydrous solvents are critical, especially when using strong bases like sodium hydride (NaH), which reacts violently with water.

  • Optimize Temperature and Time: Williamson ether syntheses are typically run at elevated temperatures (50-100 °C) for 1 to 8 hours to ensure completion.[2] Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS to determine the optimal reaction time. Insufficient heating or time will result in unreacted starting material.

Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_sm Is starting material (3-hydroxypyridine) consumed? (Check via TLC/LCMS) start->check_sm incomplete No: Incomplete Reaction check_sm->incomplete No complete Yes: SM Consumed check_sm->complete Yes sub_incomplete1 Increase Reaction Time / Temperature incomplete->sub_incomplete1 sub_incomplete2 Switch to a stronger base (e.g., NaH) incomplete->sub_incomplete2 sub_incomplete3 Verify reagent purity (esp. propargyl bromide) incomplete->sub_incomplete3 check_side_products Are major side products observed? complete->check_side_products purification_issue No: Likely purification loss check_side_products->purification_issue No side_products_yes Yes: Side Reaction Dominates check_side_products->side_products_yes Yes sub_purification Optimize workup and chromatography purification_issue->sub_purification sub_side_products See Q2: Address O- vs. N-Alkylation side_products_yes->sub_side_products

Caption: A decision tree for troubleshooting low reaction yields.

Q2: I'm observing a major isomer as a byproduct. What is it and how can I minimize its formation?

The most common byproduct in this reaction is the N-propargylated isomer, 1-(prop-2-yn-1-yl)pyridin-3-one. Its formation is a classic example of ambident nucleophilicity.

Mechanistic Explanation:

The deprotonation of 3-hydroxypyridine creates a pyridinolate anion. The negative charge is delocalized across both the oxygen atom and the nitrogen atom of the pyridine ring. This means the anion can act as a nucleophile at two different sites: the oxygen (O-alkylation) to give the desired ether, or the nitrogen (N-alkylation) to give the undesired pyridone isomer.[2][10]

O-Alkylation vs. N-Alkylation Pathways

G cluster_start Pyridinolate Anion (Ambident Nucleophile) cluster_products Products pyridinolate [3-pyridinolate]⁻ propargyl_br Propargyl Bromide pyridinolate->propargyl_br Attack from Oxygen pyridinolate->propargyl_br Attack from Nitrogen o_product This compound (Desired Product - O-Alkylation) propargyl_br->o_product n_product 1-(Prop-2-yn-1-yl)pyridin-3-one (Side Product - N-Alkylation) propargyl_br->n_product

Caption: Competing reaction pathways for the pyridinolate anion.

Strategies to Favor O-Alkylation:

The ratio of O- to N-alkylation is influenced by the reaction conditions, a principle described by Hard and Soft Acid and Base (HSAB) theory. Generally, O-alkylation is favored under conditions that promote thermodynamic control and involve a "harder" cation.

  • Choice of Solvent: Polar aprotic solvents like DMF or DMSO are generally preferred as they effectively solvate the cation while leaving the nucleophilic anion more reactive.[2][11] In some cases, less polar solvents may favor O-alkylation.

  • Counter-ion (from the base): The nature of the metal cation can influence selectivity. Softer cations may coordinate less tightly with the harder oxygen atom, potentially increasing N-alkylation.

  • Temperature: Lowering the reaction temperature can sometimes increase selectivity for the thermodynamically favored product, though this may come at the cost of a slower reaction rate.

In practice, N-alkylated byproducts are often observed in small amounts (3-10%) and can typically be separated from the desired O-alkylated product by chromatography or recrystallization.[10]

Q3: How do I select the optimal base and solvent for this synthesis?

The choice of base and solvent is the most critical parameter for maximizing yield and minimizing side reactions. The ideal combination creates a high concentration of the reactive nucleophile in a medium that facilitates the Sₙ2 reaction.

Data-Driven Recommendations:

ParameterRecommendationRationale & Citation
Base Sodium Hydride (NaH), 60% disp. in oil Strong, non-nucleophilic base that provides irreversible deprotonation, maximizing nucleophile concentration. The byproduct is H₂ gas, which is non-interfering.[6][8]
Potassium Carbonate (K₂CO₃) A weaker, easier-to-handle base. Requires higher temperatures (80-100 °C) and may result in longer reaction times or incomplete conversion. Suitable for larger-scale reactions where handling NaH is hazardous.[7]
Solvent N,N-Dimethylformamide (DMF) A polar aprotic solvent that excels at solvating cations, enhancing the reactivity of the "naked" pyridinolate anion. Promotes high Sₙ2 reaction rates.[2][12]
Acetonitrile (CH₃CN) Another excellent polar aprotic solvent. It is often easier to remove under reduced pressure than DMF or DMSO.[2][13]
Dimethyl Sulfoxide (DMSO) A highly polar aprotic solvent that can significantly accelerate Sₙ2 reactions. Can increase ether yields dramatically compared to using an alcohol as a solvent.[11]

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis and purification of this compound.

Protocol 1: Synthesis using Potassium Carbonate (K₂CO₃)

This method is based on a reported procedure for a similar hydroxypyridine derivative and is suitable for general laboratory use.[7]

  • Setup: To a round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add 3-hydroxypyridine (1.0 eq.).

  • Solvent & Base: Add anhydrous N,N-Dimethylformamide (DMF, approx. 0.2 M concentration relative to the substrate). Add powdered anhydrous potassium carbonate (K₂CO₃, 1.1 eq.).

  • Reagent Addition: Stir the suspension at room temperature for 15 minutes. Add propargyl bromide (80% solution in toluene, 1.1 eq.) dropwise via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes) until the starting 3-hydroxypyridine spot has disappeared.

  • Work-up (Initial): Allow the reaction to cool to room temperature. Remove the DMF under reduced pressure using a rotary evaporator (a high-vacuum pump may be necessary).

  • Work-up (Extraction): To the crude residue, add deionized water and extract with an organic solvent like ethyl acetate or dichloromethane (3x).

  • Drying & Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Column Chromatography
  • Prepare Column: Prepare a silica gel slurry in a low-polarity solvent (e.g., hexanes or petroleum ether). Pack a chromatography column with the slurry.

  • Load Sample: Dissolve the crude product from the synthesis step in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

  • Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 100% hexanes). Gradually increase the polarity by adding ethyl acetate (e.g., gradient from 0% to 30% ethyl acetate in hexanes).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure desired product. The O-alkylated product is typically less polar than the N-alkylated isomer and any remaining 3-hydroxypyridine.

  • Final Step: Combine the pure fractions and remove the solvent under reduced pressure to obtain pure this compound.

References

Technical Support Center: Troubleshooting Failed Click Chemistry Reactions with Pyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions involving pyridine-containing molecules. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in their click chemistry experiments. Here, we move beyond simple protocols to explain the "why" behind the troubleshooting steps, empowering you to make informed decisions in your research.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions and provides concise, actionable answers to get you started.

Q1: Why is my click reaction with a pyridine compound failing or giving low yields?

A: The primary reason is often the interaction of the pyridine nitrogen with the copper(I) catalyst. Pyridine is a Lewis base and can act as a ligand, coordinating to the copper center. This coordination can either be beneficial, accelerating the reaction, or detrimental, leading to catalyst inhibition by forming stable, unreactive complexes that prevent the necessary coordination of the alkyne and azide.[1][2] The outcome depends on the specific pyridine substrate, the ligand used, and the overall reaction conditions.

Q2: I see a lot of side products, especially a homocoupled alkyne dimer. What's causing this?

A: The formation of alkyne homodimers (Glaser coupling) is a common side reaction in CuAAC and is indicative of the presence of Cu(II) and oxygen.[3] The catalytically active species is Cu(I), which can be readily oxidized to the inactive Cu(II) state. This is often exacerbated in the presence of pyridine, which can stabilize certain copper oxidation states. Ensuring a robust reducing environment is crucial.

Q3: Can the position of the functional group on the pyridine ring affect the reaction?

A: Absolutely. The position of the alkyne or azide group, as well as other substituents on the pyridine ring, can significantly influence the reaction outcome due to steric and electronic effects.[4] For instance, a substituent ortho to the nitrogen may sterically hinder its coordination to the copper, which could be either beneficial or detrimental depending on the desired catalytic pathway.

Q4: Are there alternatives to the standard CuSO₄/sodium ascorbate system for pyridine compounds?

A: Yes. Using a pre-formed Cu(I) source like CuBr or CuI can sometimes be more effective, as it eliminates the reliance on in-situ reduction. Additionally, employing specific copper-ligand complexes can dramatically improve reaction efficiency and prevent catalyst poisoning.[5][6] Ligands such as tris(benzyltriazolylmethyl)amine (TBTA) and its derivatives are designed to stabilize the Cu(I) state and accelerate the reaction.[3]

Q5: My pyridine-containing starting material is a dark color. Does this matter?

A: Yes, the discoloration of pyridine is often due to impurities or degradation products which can interfere with the catalysis.[7] Purification by distillation, potentially after treatment with a drying agent like potassium hydroxide (KOH), is recommended to obtain a colorless liquid.[7]

In-Depth Troubleshooting Guides

This section provides a structured approach to diagnosing and solving common problems encountered during CuAAC reactions with pyridine compounds.

Guide 1: Low or No Product Yield

A lack of product is the most common and frustrating issue. The following flowchart and detailed steps will help you systematically identify and address the root cause.

start Low/No Product Yield check_catalyst Problem: Catalyst Inactivation start->check_catalyst check_reagents Problem: Reagent Quality/Stoichiometry start->check_reagents check_conditions Problem: Suboptimal Reaction Conditions start->check_conditions solution_ligand Solution: Add/Change Ligand check_catalyst->solution_ligand Pyridine inhibition solution_reducing Solution: Increase Reducing Agent check_catalyst->solution_reducing Oxidation to Cu(II) solution_copper Solution: Change Copper Source/Concentration check_catalyst->solution_copper Poor catalyst performance solution_purify Solution: Purify Reagents check_reagents->solution_purify Impure azide/alkyne/pyridine solution_stoichiometry Solution: Adjust Stoichiometry check_reagents->solution_stoichiometry Incorrect ratios solution_solvent Solution: Change Solvent/pH/Temperature check_conditions->solution_solvent Solubility/rate issues cluster_0 Productive Catalytic Cycle cluster_1 Inhibitory Pathway Cu_L Cu(I)-Ligand Cu_Alkyne Cu-Acetylide Cu_L->Cu_Alkyne + Alkyne Cu_L_inhib Cu(I)-Ligand Alkyne Alkyne Metallacycle Copper Metallacycle Cu_Alkyne->Metallacycle + Azide Azide Azide Product Triazole Product Metallacycle->Product Ring Contraction Product->Cu_L + H+ Inactive_Complex Inactive Cu(I)-Pyridine Complex Cu_L_inhib->Inactive_Complex + Pyridine Pyridine Pyridine Substrate

References

Technical Support Center: Purification of 3-(Prop-2-ynyloxy)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3-(prop-2-ynyloxy)pyridine derivatives. This document is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying these specific heterocyclic compounds using column chromatography. The unique chemical nature of the pyridine ring—specifically its basicity—presents distinct challenges that require tailored solutions beyond standard chromatographic protocols. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your purification workflows.

Troubleshooting Guide

This section addresses the most common and frustrating issues encountered during the column chromatography of this compound derivatives. Each entry explains the underlying chemical principles and provides actionable solutions.

Issue 1: Severe Peak Tailing and Broad Elution

Q: My target compound is smearing down the column, resulting in broad fractions and poor purity. What is causing this, and how can I achieve a sharp, symmetrical peak?

A: This is the most frequently reported problem when purifying pyridine derivatives on standard silica gel.[1][2] The root cause is an acid-base interaction between the basic lone pair of electrons on the pyridine nitrogen and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1] This strong, non-specific binding leads to a mixed-mode retention mechanism, where some molecules are retained longer than others, causing the characteristic "tailing" of the elution band.

Solutions:

  • Mobile Phase Modification (Eluent Additive): The most effective and common solution is to add a small amount of a competing base to your eluent.[1][2] Triethylamine (TEA) at a concentration of 0.1-1% is the standard choice. The TEA is more basic than the pyridine derivative and will preferentially bind to the acidic silanol sites, effectively "masking" them from your compound and allowing for a more uniform elution based on polarity.[1]

  • Alternative Stationary Phases: If base additives are incompatible with your compound or downstream applications, consider switching your stationary phase.[3]

    • Neutral or Basic Alumina: Alumina is less acidic than silica gel and can significantly reduce the unwanted interactions causing peak tailing.[2][3]

    • Deactivated Silica Gel: You can prepare "deactivated" silica by pre-treating it with a base like triethylamine before packing the column.[2]

Mechanism of Peak Tailing and Mitigation

G Figure 1: Interaction at the Stationary Phase Surface cluster_0 A) Standard Silica Gel cluster_1 B) Silica Gel with TEA Additive Silica Silica Surface Si-OH Pyridine Pyridine Derivative (Basic N) Pyridine->Silica:f0 Strong Acid-Base Interaction (Causes Tailing) Silica_TEA Silica Surface Si-O⁻ ⁺HNEt₃ TEA Triethylamine (TEA) TEA->Silica_TEA:f0 TEA masks acidic sites Pyridine_free Pyridine Derivative (Elutes Symmetrically) No Interaction

Caption: Mitigation of peak tailing by masking silanol sites.

Issue 2: Co-elution of Product with a Close-Running Impurity

Q: I'm struggling to separate my target this compound derivative from an impurity with a very similar Rf value on TLC. How can I improve my resolution?

A: Achieving separation between compounds with similar polarities requires optimizing the selectivity of your chromatographic system. Simply increasing the column length or using more solvent is often inefficient.

Solutions:

  • Systematic Solvent System Screening: The choice of eluent is critical. Do not rely on a single solvent system like ethyl acetate/hexanes. The key is to alter the nature of the polar interactions.

    • Change the Polar Solvent: If you are using ethyl acetate (a hydrogen bond acceptor), try switching to dichloromethane (a weak hydrogen bond acceptor with dipole character) or a mixture containing a small amount of methanol (a hydrogen bond donor and acceptor). This change in interaction type can significantly alter the relative retention of your compounds.

    • TLC is Your Guide: Run multiple TLC plates in parallel with different solvent systems to identify the one that provides the maximum separation (ΔRf) between your product and the impurity. An ideal Rf for the target compound on TLC for good column separation is between 0.2 and 0.4.[2]

  • Employ a Shallow Gradient: Instead of running the column isocratically (with a single solvent mixture), use a shallow gradient. Start with a lower polarity than your ideal TLC solvent system and gradually increase the percentage of the polar solvent. This technique helps to sharpen the bands as they move down the column and can resolve closely eluting compounds.

  • Dry Loading: If your crude product is not very soluble in the starting eluent, it can lead to band broadening at the origin. To circumvent this, use a "dry loading" technique. Dissolve your crude material in a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of your packed column. This ensures that the entire sample starts as a very narrow, concentrated band.

Issue 3: Low Product Recovery or On-Column Degradation

Q: After running my column, the total yield of recovered material is very low, and I suspect my compound is decomposing on the silica. How can I confirm this and prevent it?

A: This is a serious issue, often linked to the acidic nature of silica gel, especially with sensitive functional groups.[2][4]

Solutions:

  • Confirm Instability with 2D TLC: Before running a large-scale column, you can diagnose on-silica degradation using a two-dimensional (2D) TLC analysis.[1]

    • Spot your crude mixture on the bottom-left corner of a square TLC plate.

    • Develop the plate in your chosen solvent system.

    • Dry the plate completely, then rotate it 90 degrees counter-clockwise so the separated spots are now on the "baseline".

    • Develop the plate again in the same solvent system.

    • Analysis: If your compounds are stable, they will appear on a 45-degree diagonal line from the origin. Any spots that appear off this diagonal represent products that have degraded during the second elution.[1]

  • Deactivate the Stationary Phase: As with peak tailing, the acidity of silica is the likely culprit. Using a TEA-doped eluent or switching to a more inert stationary phase like neutral alumina will often prevent this degradation.[2]

  • Minimize Contact Time: Use flash column chromatography rather than traditional gravity chromatography. The increased flow rate reduces the time your compound spends in contact with the stationary phase, minimizing the opportunity for degradation.

  • Gentle Solvent Removal: When evaporating your collected fractions, use moderate temperatures on the rotary evaporator.[3] Some pyridine derivatives can be sensitive to heat, especially if trace acidic or basic impurities are present.

Troubleshooting Workflow

G Figure 2: A Logic-Based Troubleshooting Workflow Start Problem with Purification Tailing Peak Tailing / Broad Bands? Start->Tailing Resolution Co-elution / Poor Resolution? Tailing->Resolution No AddTEA Add 0.1-1% TEA to Eluent Tailing->AddTEA Yes UseAlumina Switch to Neutral Alumina Tailing->UseAlumina Yes Recovery Low Recovery / Degradation? Resolution->Recovery No SolventScreen Screen Different Solvent Systems (TLC) Resolution->SolventScreen Yes CheckStability Perform 2D TLC for Stability Check Recovery->CheckStability Yes AddTEA->Resolution UseAlumina->Resolution ShallowGradient Use a Shallow Elution Gradient SolventScreen->ShallowGradient DryLoad Use Dry Loading Technique ShallowGradient->DryLoad DryLoad->Recovery CheckStability->AddTEA Degradation Observed CheckStability->UseAlumina Degradation Observed

Caption: Systematic approach to resolving common chromatography issues.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying this compound derivatives?

A1: The default and most common choice is silica gel (60 Å, 230-400 mesh) due to its versatility and cost-effectiveness.[2] However, given the basic nature of the pyridine moiety, it is often not the optimal choice without modification. Neutral alumina is an excellent alternative that minimizes acid-base interactions, often leading to better peak shape and recovery without the need for mobile phase additives.[2][3]

Q2: How do I select the initial solvent system for my column?

A2: The selection process should always begin with Thin-Layer Chromatography (TLC).[2] A good starting point for many pyridine derivatives is a binary system of a non-polar solvent and a moderately polar solvent.[2][5] The goal is to find a solvent ratio that moves your target compound to an Rf value of 0.2-0.4 .[2] This Rf range generally ensures that the compound will elute from a column in a reasonable number of column volumes without eluting too quickly (co-eluting with non-polar impurities) or too slowly (leading to band broadening).

Table 1: Common Solvent Systems for Pyridine Derivative Purification
Non-Polar SolventPolar SolventRelative PolarityNotes for Pyridine Derivatives
Hexanes / HeptaneEthyl AcetateLow to MediumThe most common starting system. Good for moderately polar compounds.
Hexanes / HeptaneDiethyl EtherLow to MediumDiethyl ether is less polar than ethyl acetate; useful for less polar derivatives.
DichloromethaneHexanes / HeptaneMediumUsed to elute more polar compounds. Can be used as the non-polar base.
DichloromethaneMethanolHighFor highly polar derivatives. Use methanol sparingly (1-10%) as it can cause significant band broadening.

Q3: My compound is a solid. How should I load it onto the column?

A3: You have two primary options: wet loading or dry loading.

  • Wet Loading: Dissolve the compound in the absolute minimum amount of the initial, low-polarity eluent.[2] Carefully pipette this concentrated solution onto the top of the column bed. This is fast but can cause issues if the compound is not readily soluble.

  • Dry Loading (Recommended): Dissolve your compound in a low-boiling-point solvent like dichloromethane or acetone. Add 2-3 times the mass of silica gel relative to your crude product. Mix well and then remove the solvent under reduced pressure until you have a dry, free-flowing powder. This powder can then be carefully layered on top of the column. This method is superior for separation performance as it guarantees the tightest possible starting band.

Experimental Protocol: Standard Flash Chromatography Purification

This protocol provides a general, robust procedure for the purification of a this compound derivative on a 50 g scale.

1. Materials:

  • Crude this compound derivative (~5 g)

  • Silica gel for flash chromatography (e.g., 230-400 mesh)

  • Solvents (TLC-grade or higher): Hexanes, Ethyl Acetate

  • Triethylamine (TEA)

  • Glass chromatography column (e.g., 40 mm diameter)

  • Sand, cotton or glass wool

  • Collection tubes, TLC plates, and developing chamber

  • UV lamp for visualization

2. Procedure:

  • TLC Analysis:

    • Prepare a stock solution of your crude material.

    • Spot on a TLC plate and elute with a 20% Ethyl Acetate in Hexanes mixture.

    • Visualize under a UV lamp. Adjust the solvent ratio until the desired product has an Rf of ~0.3. Let's assume the optimal system is 15% Ethyl Acetate / 85% Hexanes .

    • Prepare your eluent. For 1 L of mobile phase, this would be 150 mL Ethyl Acetate and 850 mL Hexanes. Add 0.5 mL of TEA (0.05% v/v).

  • Column Packing:

    • Insert a small plug of cotton at the bottom of the column, followed by a thin (~1 cm) layer of sand.[2]

    • In a beaker, prepare a slurry of ~250 g of silica gel in your initial, low-polarity eluent (e.g., 10% EtOAc/Hexanes).[2]

    • Pour the slurry into the column. Use gentle pressure from an air or nitrogen line to pack the column bed evenly, ensuring no air bubbles are trapped. The final packed bed should be uniform and level.

    • Add a protective layer of sand (~1 cm) on top of the silica bed.

    • Wash the packed column with 2-3 column volumes of the initial mobile phase, ensuring the solvent level never drops below the top layer of sand.[2]

  • Sample Loading (Dry Load Method):

    • Dissolve the ~5 g of crude product in ~50 mL of dichloromethane.

    • Add ~15 g of silica gel to this solution.

    • Swirl the mixture and remove the solvent on a rotary evaporator to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the sand layer in your packed column, creating a thin, even layer.

  • Elution and Fraction Collection:

    • Carefully add your starting eluent (15% EtOAc/Hexanes + 0.05% TEA) to the column.

    • Apply pressure to begin the elution, collecting fractions (e.g., 20 mL per tube).

    • Monitor the elution process by spotting every few fractions on a TLC plate.

    • Once all less-polar impurities have eluted, you can choose to increase the polarity of your eluent (e.g., to 25% EtOAc/Hexanes) to speed up the elution of your target compound, a technique known as a "step gradient".

  • Product Isolation:

    • Analyze the collected fractions by TLC.

    • Combine the fractions that contain only your pure product.

    • Remove the solvent from the combined fractions using a rotary evaporator.

    • Place the resulting oil or solid under high vacuum to remove any residual solvent.

    • Obtain the final mass and characterize the purified product (e.g., by NMR, MS) to confirm its identity and purity.

References

common side products in the synthesis of substituted pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of substituted pyridines. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during the synthesis of these vital heterocyclic compounds. Our focus is on providing practical, mechanistically grounded solutions to common problems, particularly the formation of unwanted side products.

Frequently Asked Questions (FAQs)

Q1: My Hantzsch pyridine synthesis is giving a very low yield. What are the most likely causes?

A1: Low yields in the Hantzsch synthesis are a common issue and can often be traced back to one of three main culprits: incomplete oxidation of the dihydropyridine intermediate, suboptimal reaction conditions, or competing side reactions. The initial product of the Hantzsch condensation is a 1,4-dihydropyridine, which must be oxidized to the aromatic pyridine.[1][2] If this step is inefficient, a significant portion of your product will remain in the dihydropyridine form. Classical reaction conditions, such as refluxing in ethanol, can be slow and lead to thermal degradation.[3] Finally, if you are performing an unsymmetrical synthesis with two different β-ketoesters, the formation of symmetrical pyridine side products can significantly consume your starting materials.[1][4]

Q2: I'm attempting a Bohlmann-Rahtz pyridine synthesis, and I'm seeing a lot of decomposition and tarring. What's going on?

A2: The Bohlmann-Rahtz synthesis traditionally requires high temperatures for the final cyclodehydration step, which can lead to the decomposition of starting materials and intermediates, resulting in the tarring you are observing.[5] This is a significant drawback of the classical method. Modern modifications often employ Brønsted or Lewis acid catalysis to lower the required reaction temperature, minimizing these decomposition pathways.[5][6][7]

Q3: In my Suzuki coupling reaction to form a substituted pyridine, I'm getting a significant amount of a byproduct with a mass corresponding to a dimer of my boronic acid. What is this and how can I prevent it?

A3: This common byproduct is the result of a homocoupling reaction of your boronic acid starting material.[8][9] This side reaction is often promoted by the presence of oxygen in the reaction mixture and can be exacerbated if the palladium(II) precatalyst is not efficiently reduced to the active palladium(0) species.[8] To minimize homocoupling, it is crucial to thoroughly degas your reaction mixture and use a reliable Pd(0) source or ensure efficient in situ reduction of your Pd(II) precatalyst.

Q4: I've performed a Sonogashira coupling with a terminal alkyne and a halopyridine, but I'm seeing a byproduct that appears to be a dimer of my alkyne. What is this side reaction?

A4: The byproduct you are observing is likely the result of a Glaser-Hay coupling, which is the oxidative homocoupling of terminal alkynes.[10][11] This is a very common side reaction in copper-mediated Sonogashira couplings and is promoted by the presence of oxygen.[10][12] The use of copper-free Sonogashira conditions can often mitigate this issue.[10][11][13]

Troubleshooting Guide: Side Product Formation

This section provides a more detailed breakdown of common side products in various pyridine syntheses, their mechanisms of formation, and actionable troubleshooting steps.

Hantzsch Pyridine Synthesis

The Hantzsch synthesis, while versatile, is prone to several side reactions, especially in its unsymmetrical variant.

Issue 1.1: Formation of Symmetrical Pyridines in Unsymmetrical Syntheses

  • Observation: In the synthesis of an unsymmetrically substituted pyridine using two different β-dicarbonyl compounds, you isolate significant quantities of one or both of the corresponding symmetrical pyridines.

  • Causality: The Hantzsch reaction proceeds through the formation of an enamine and a Knoevenagel condensation product.[1][4] If both β-dicarbonyl compounds are present from the start, they can each form both the enamine and the Knoevenagel intermediate, leading to a statistical mixture of symmetrical and unsymmetrical products.

  • Troubleshooting Protocol:

    • Sequential Reagent Addition: To control the reaction, pre-form the enamine of one β-dicarbonyl compound in a separate step by reacting it with your nitrogen source (e.g., ammonium acetate).

    • Knoevenagel Pre-formation: In a separate flask, perform the Knoevenagel condensation between the second β-dicarbonyl compound and the aldehyde.

    • Controlled Combination: Once both intermediates are formed, slowly add the Knoevenagel product to the enamine solution to favor the formation of the desired unsymmetrical dihydropyridine.

    • Monitor by TLC: Use thin-layer chromatography to monitor the formation of the intermediates and the final product to optimize reaction times for each step.

Issue 1.2: Formation of Tricyclic Pyran Derivatives

  • Observation: In an unsymmetrical Hantzsch reaction, particularly with cyclic β-dicarbonyl compounds, an unexpected tricyclic byproduct is observed.

  • Causality: Under certain conditions, an intermediate can undergo an intramolecular cyclization to form a stable pyran ring system before the pyridine ring can form.[1][3][14] This is often favored when the formation of the pyridine ring is sterically hindered or electronically disfavored. The formation of these tricyclic pyrans can be influenced by the catalyst and reaction conditions.[14]

  • Troubleshooting Protocol:

    • Catalyst Screening: Experiment with different catalysts. For example, an indium(III)-catalyzed reaction has been shown to favor the formation of 4H-pyrans in some cases.[14]

    • Solvent and Temperature Optimization: Vary the solvent and reaction temperature. A less polar solvent or lower temperature may disfavor the pyran-forming pathway.

    • Mechanistic Insight: The diagram below illustrates the competing pathways. Understanding this can help in choosing conditions that favor the desired pyridine formation.

Diagram 1: Competing Pathways in Unsymmetrical Hantzsch Synthesis

Hantzsch_Side_Products cluster_start Starting Materials cluster_intermediates Intermediates cluster_products Products Aldehyde Aldehyde Knoevenagel 1 Knoevenagel 1 Aldehyde->Knoevenagel 1 Knoevenagel 2 Knoevenagel 2 Aldehyde->Knoevenagel 2 β-Dicarbonyl 1 β-Dicarbonyl 1 Enamine 1 Enamine 1 β-Dicarbonyl 1->Enamine 1 β-Dicarbonyl 1->Knoevenagel 1 β-Dicarbonyl 2 β-Dicarbonyl 2 Enamine 2 Enamine 2 β-Dicarbonyl 2->Enamine 2 β-Dicarbonyl 2->Knoevenagel 2 NH3 NH3 NH3->Enamine 1 NH3->Enamine 2 Unsymmetrical Pyridine Unsymmetrical Pyridine Enamine 1->Unsymmetrical Pyridine Desired Pathway Symmetrical Pyridine 1 Symmetrical Pyridine 1 Enamine 1->Symmetrical Pyridine 1 Side Reaction Symmetrical Pyridine 2 Symmetrical Pyridine 2 Enamine 2->Symmetrical Pyridine 2 Side Reaction Tricyclic Pyran Tricyclic Pyran Enamine 2->Tricyclic Pyran Knoevenagel 1->Symmetrical Pyridine 1 Knoevenagel 1->Tricyclic Pyran Side Reaction Knoevenagel 2->Unsymmetrical Pyridine Knoevenagel 2->Symmetrical Pyridine 2

Caption: Competing reaction pathways in unsymmetrical Hantzsch synthesis.

Issue 1.3: Incomplete Oxidation to Pyridine

  • Observation: The final product is a mixture of the desired pyridine and the corresponding 1,4-dihydropyridine.

  • Causality: The oxidizing agent is not strong enough, is used in insufficient stoichiometry, or the reaction has not gone to completion.

  • Troubleshooting Protocol:

    • TLC Monitoring with a Staining Agent: To quickly assess the presence of the dihydropyridine, use a potassium permanganate (KMnO₄) stain on your TLC plate. Dihydropyridines are readily oxidized by KMnO₄, resulting in a yellow spot on a purple background, while the aromatic pyridine will not react.

    • Choice of Oxidant: If incomplete oxidation is confirmed, consider a stronger or more efficient oxidizing agent. While classical oxidants like nitric acid or chromium trioxide are effective, milder options like iodine in refluxing methanol or ceric ammonium nitrate (CAN) can also be used.[3]

    • Reaction Conditions: Ensure the oxidation reaction is allowed to proceed to completion by monitoring with TLC. An increase in temperature or reaction time may be necessary.

Bohlmann-Rahtz Pyridine Synthesis

The primary challenge in this synthesis is managing the high temperatures required for cyclodehydration.

Issue 2.1: Thermal Decomposition

  • Observation: The reaction mixture darkens significantly, and the yield of the desired pyridine is low, with a complex mixture of byproducts.

  • Causality: The high temperatures required for the uncatalyzed cyclodehydration of the aminodiene intermediate can lead to non-specific thermal decomposition.[5]

  • Troubleshooting Protocol:

    • Incorporate a Catalyst: The most effective solution is to use a catalyst to lower the activation energy of the cyclodehydration step, allowing for lower reaction temperatures.

      • Brønsted Acids: Acetic acid is a commonly used and effective catalyst.[5]

      • Lewis Acids: Ytterbium triflate (Yb(OTf)₃) or zinc bromide (ZnBr₂) in a solvent like toluene can also be highly effective.[5][6]

      • Solid-Phase Catalysts: Amberlyst-15, an acidic ion-exchange resin, can also be used and is easily removed by filtration.[6]

    • Stepwise Approach: Isolate the aminodiene intermediate before subjecting it to the cyclization conditions. This allows for purification of the intermediate and can lead to a cleaner final reaction.

Diagram 2: Bohlmann-Rahtz Synthesis Troubleshooting Workflow

Bohlmann_Rahtz_Troubleshooting Start Bohlmann-Rahtz Synthesis Problem Low Yield / Tarring Start->Problem Cause High Temperature Decomposition Problem->Cause Solution1 Incorporate a Catalyst Cause->Solution1 Solution2 Isolate Intermediate Cause->Solution2 Catalyst_Type Catalyst Choice Solution1->Catalyst_Type Purify Purify Aminodiene Solution2->Purify Bronsted Brønsted Acid (e.g., Acetic Acid) Catalyst_Type->Bronsted Lewis Lewis Acid (e.g., Yb(OTf)3) Catalyst_Type->Lewis Solid Solid Acid (e.g., Amberlyst-15) Catalyst_Type->Solid Success Improved Yield Bronsted->Success Lewis->Success Solid->Success Cyclize Catalyzed Cyclization Purify->Cyclize Cyclize->Success

Caption: Troubleshooting workflow for the Bohlmann-Rahtz synthesis.

Guareschi-Thorpe Pyridine Synthesis

This synthesis can sometimes lead to a mixture of products if not carefully controlled.

Issue 3.1: Formation of Multiple Products

  • Observation: The crude reaction mixture shows multiple spots on TLC, indicating the formation of several byproducts alongside the desired 2-pyridone.

  • Causality: The reaction proceeds through a series of condensation and cyclization steps.[15][16] Side reactions can occur at various stages, such as self-condensation of the starting materials or incomplete cyclization. The choice of nitrogen source and reaction medium is crucial for selectivity.[15][16]

  • Troubleshooting Protocol:

    • Optimize Nitrogen Source and Medium: Recent studies have shown that using ammonium carbonate in an aqueous medium can significantly improve yields and reduce side product formation by acting as both a nitrogen source and a buffer.[15][16][17][18]

    • Control Stoichiometry: Carefully control the stoichiometry of the reactants to minimize self-condensation.

    • Temperature and Time: Monitor the reaction by TLC to determine the optimal temperature and reaction time to favor the formation of the desired product over byproducts.

Transition-Metal Catalyzed Cross-Coupling Reactions (Suzuki & Sonogashira)

The most prevalent side reactions in these powerful C-C bond-forming reactions are homocoupling of the starting materials.

Issue 4.1: Homocoupling of Boronic Acids (Suzuki Reaction)

  • Observation: Isolation of a symmetrical biaryl derived from the boronic acid starting material.

  • Causality: This side reaction is often initiated by the presence of oxygen, which can facilitate the oxidation of the Pd(0) catalyst to Pd(II). The Pd(II) species can then undergo a double transmetalation with the boronic acid, followed by reductive elimination to give the homocoupled product.[8][19][20]

  • Troubleshooting Protocol:

    • Rigorous Degassing: Thoroughly degas the reaction solvent and reactants before adding the catalyst. This can be achieved by bubbling an inert gas (argon or nitrogen) through the mixture or by several freeze-pump-thaw cycles.

    • Use a Pd(0) Precatalyst: Start with a Pd(0) catalyst such as Pd(PPh₃)₄ to bypass the need for in situ reduction of a Pd(II) species.

    • Add a Reducing Agent: If using a Pd(II) precatalyst, the addition of a small amount of a reducing agent can help to ensure the formation of the active Pd(0) catalyst.

Diagram 3: Mechanism of Boronic Acid Homocoupling in Suzuki Reactions

Suzuki_Homocoupling Pd0 Pd(0)L2 PdII Pd(II)L2(X)2 Pd0->PdII Oxidation O2 O2 (oxidant) O2->PdII Transmetalation1 First Transmetalation PdII->Transmetalation1 ArBOH2_1 Ar-B(OH)2 ArBOH2_1->Transmetalation1 ArBOH2_2 Ar-B(OH)2 Transmetalation2 Second Transmetalation ArBOH2_2->Transmetalation2 PdII_Ar Ar-Pd(II)L2(X) Transmetalation1->PdII_Ar PdII_Ar->Transmetalation2 PdII_Ar2 Ar-Pd(II)L2-Ar Transmetalation2->PdII_Ar2 Reductive_Elimination Reductive Elimination PdII_Ar2->Reductive_Elimination Reductive_Elimination->Pd0 Regenerates Catalyst Ar_Ar Ar-Ar (Homocoupled Product) Reductive_Elimination->Ar_Ar

Caption: Simplified mechanism of oxygen-promoted boronic acid homocoupling.

Issue 4.2: Homocoupling of Terminal Alkynes (Sonogashira Reaction)

  • Observation: Isolation of a symmetrical 1,3-diyne derived from the terminal alkyne starting material.

  • Causality: This is the Glaser-Hay coupling, an oxidative dimerization of terminal alkynes catalyzed by the copper(I) co-catalyst in the presence of an oxidant, typically oxygen.[10][11][12][21]

  • Troubleshooting Protocol:

    • Copper-Free Conditions: The most effective way to prevent Glaser-Hay coupling is to use a copper-free Sonogashira protocol. These methods often require a different base or ligand system to facilitate the palladium catalytic cycle.[10][11][13]

    • Rigorous Degassing: As with the Suzuki reaction, ensuring anaerobic conditions by thoroughly degassing the reaction mixture can significantly reduce this side reaction.

    • Control of Reaction Conditions: Lowering the reaction temperature and using the minimum necessary amount of the copper co-catalyst can also help to suppress homocoupling.

Data Summary: Common Side Products and Mitigation Strategies

Synthesis MethodCommon Side Product(s)Key Factors Promoting FormationRecommended Mitigation Strategy
Hantzsch (Unsymmetrical) Symmetrical PyridinesStatistical reaction of two different β-dicarbonylsSequential addition of pre-formed enamine and Knoevenagel intermediates.[1][4]
Tricyclic PyransUse of cyclic β-dicarbonyls, steric hindranceCatalyst and solvent screening; lower reaction temperature.[3][14]
1,4-DihydropyridineIncomplete oxidationUse of a more effective oxidizing agent (e.g., CAN, I₂); monitor reaction to completion with KMnO₄ stain on TLC.[3]
Bohlmann-Rahtz Decomposition Products (Tar)High reaction temperaturesUse of Brønsted or Lewis acid catalysts to lower reaction temperature.[5][6][7]
Guareschi-Thorpe Mixture of byproductsSuboptimal nitrogen source and reaction mediumUse of ammonium carbonate in an aqueous medium.[15][16][17][18]
Suzuki Coupling Homocoupled Boronic AcidPresence of oxygen, inefficient Pd(0) formationRigorous degassing of the reaction mixture; use of a Pd(0) precatalyst.[8][19][20]
Sonogashira Coupling Homocoupled Alkyne (Glaser-Hay)Copper(I) co-catalyst and oxygenEmploy copper-free reaction conditions; rigorous degassing.[10][11][12][13][21]

References

Technical Support Center: Optimizing Catalyst Loading for Reactions Involving 3-(Prop-2-ynyloxy)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing catalytic reactions with 3-(Prop-2-ynyloxy)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered during experimentation. The unique structure of this compound, featuring both a terminal alkyne and a pyridine ring, presents specific catalytic hurdles that require careful consideration of catalyst loading and reaction conditions.

The pyridine nitrogen, a Lewis base, has a strong propensity to coordinate with transition metal catalysts (e.g., palladium, copper, rhodium), which can lead to catalyst inhibition or deactivation.[1][2] This guide will dissect the causality behind common issues and provide robust, self-validating protocols to ensure reproducible success.

General Troubleshooting Workflow

Before delving into reaction-specific issues, it's crucial to have a systematic approach to troubleshooting. When a reaction fails or provides a low yield, consider the following general workflow.

G start Low / No Product Yield reagent_check Verify Reagent Quality & Purity start->reagent_check Possible Cause atmosphere_check Ensure Inert Atmosphere (O₂/H₂O free) start->atmosphere_check Possible Cause catalyst_activity Assess Catalyst Activity start->catalyst_activity Possible Cause conditions_check Review Reaction Conditions (Temp, Time, Solvent) start->conditions_check Possible Cause reagent_sol Solution: Re-purify starting materials. Use fresh, anhydrous solvents. reagent_check->reagent_sol atmosphere_sol Solution: Degas solvent thoroughly. Use flame-dried glassware. Maintain positive inert gas pressure. atmosphere_check->atmosphere_sol catalyst_sol Solution: Use a fresh batch of catalyst/ ligand. Consider pre-activated Pd(0) sources. catalyst_activity->catalyst_sol conditions_sol Solution: Systematically vary parameters. Monitor reaction kinetics via TLC/GC/NMR to find optimum. conditions_check->conditions_sol

Caption: A general workflow for troubleshooting underperforming reactions.

Part 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC, or "click" reaction, is a highly efficient method for forming a 1,4-disubstituted 1,2,3-triazole from the terminal alkyne of this compound and an organic azide.[3][4] While robust, optimizing the copper catalyst loading is critical, especially in sensitive applications like bioconjugation.

FAQs for CuAAC Reactions

Q1: My CuAAC reaction is slow or has stalled. Should I just add more copper catalyst?

A1: While tempting, simply increasing the copper concentration is often not the optimal solution and can be counterproductive. High concentrations of copper can lead to oxidative damage, particularly with sensitive biomolecules, and may promote side reactions like alkyne homocoupling.[4][5]

  • Causality: The active catalyst is Cu(I).[3] If the reaction is slow, it's likely due to either insufficient Cu(I) concentration (due to oxidation to inactive Cu(II)) or poor catalyst turnover. The pyridine nitrogen on your substrate can also sequester the active copper catalyst, reducing its availability.

  • Expert Recommendation: Before increasing the total copper, ensure the Cu(I) oxidation state is maintained. If using a Cu(II) salt (e.g., CuSO₄), ensure your reducing agent (e.g., sodium ascorbate) is fresh and in slight excess (1.2-2 equivalents relative to copper).[4] A better approach is often to introduce a stabilizing ligand.

Q2: What is the role of a ligand in a CuAAC reaction, and how does it affect catalyst loading?

A2: Ligands play a crucial role in stabilizing the active Cu(I) oxidation state, preventing both oxidation and disproportionation, and accelerating the catalytic cycle.[4][6] For substrates like this compound, the right ligand can also mitigate catalyst inhibition by the pyridine nitrogen.

  • Mechanism Insight: Ligands like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are highly effective in aqueous systems. They form stable complexes with Cu(I), increasing its solubility and catalytic activity while protecting it from oxidation.[6] This enhanced stability and activity mean you can often reduce the total copper loading, minimizing potential side reactions and toxicity.

Troubleshooting Guide: CuAAC
Problem Primary Cause Recommended Solution & Explanation
Low Yield / Slow Rate Catalyst Oxidation/Inhibition Add a stabilizing ligand (e.g., THPTA, TBTA) at a 5:1 ligand-to-copper ratio. This protects the Cu(I) state and accelerates the reaction, allowing for lower overall catalyst loading.[4][6]
Insufficient Reactant Concentration For dilute reactions, especially in bioconjugation, increasing the concentration of the limiting reagent is more effective than increasing catalyst loading.
Side Product Formation (Homocoupling) Excessive Active Copper / Presence of O₂ This is an oxidative coupling of the alkyne. Ensure the reaction is properly degassed. Use a slight excess of sodium ascorbate to maintain a reducing environment.[3] Consider a higher ligand-to-copper ratio.
Biomolecule Degradation Reactive Oxygen Species (ROS) ROS can be generated by the Cu/ascorbate system.[4] Minimize reaction time by using an accelerating ligand. Use the lowest effective catalyst concentration (start at 50-100 µM CuSO₄). Add a ROS scavenger like aminoguanidine.[4]
Protocol 1: Optimized CuAAC for Small Molecule Synthesis

This protocol is designed to be self-validating by monitoring progress and minimizing side reactions.

  • Reagent Preparation: In separate vials, prepare stock solutions of:

    • This compound (1.0 eq) in a suitable solvent (e.g., THF/H₂O 1:1).

    • Azide coupling partner (1.05 eq).

    • Copper(II) sulfate (CuSO₄) (0.01 eq, 1 mol%).

    • Sodium Ascorbate (0.02 eq, 2 mol%), freshly prepared.

  • Reaction Setup:

    • To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add the this compound solution and the azide solution.

    • Degas the mixture for 15-20 minutes by bubbling with inert gas.

  • Catalyst Addition:

    • Add the CuSO₄ solution via syringe.

    • Add the sodium ascorbate solution. The solution may turn a pale yellow/green, indicating the formation of the Cu(I) species.

  • Monitoring & Workup:

    • Stir the reaction at room temperature. Monitor progress every 15-30 minutes by TLC or LC-MS. A successful reaction is often complete within 1-4 hours.

    • Upon completion, quench the reaction by adding a small amount of water and dilute with ethyl acetate.

    • Wash the organic layer with a saturated solution of EDTA to remove copper salts, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Part 2: Palladium/Copper-Catalyzed Sonogashira Coupling

The Sonogashira coupling is a powerful C-C bond-forming reaction between a terminal alkyne and an aryl or vinyl halide.[7] When using this compound, the primary challenge is catalyst poisoning by the pyridine nitrogen, which can coordinate to the palladium center and halt the catalytic cycle.[1]

G Pd_L2 Pd(0)L₂ (Active Catalyst) Inactive_Complex [Pd(0)L₂(Pyridine)] (Inactive Complex) Pd_L2->Inactive_Complex Coordination (Poisoning) Pyridine This compound (Substrate) Pyridine->Inactive_Complex

Caption: Pyridine nitrogen coordinating to the active Pd(0) catalyst, forming an inactive complex.

FAQs for Sonogashira Coupling

Q1: My Sonogashira coupling with the pyridine substrate is giving no product. I'm using standard Pd(PPh₃)₄ loading (5 mol%). What's wrong?

A1: This is a classic case of catalyst inhibition. The pyridine nitrogen is a better ligand for palladium than the phosphine ligands in many cases, effectively removing the active catalyst from the cycle.[1] While increasing the catalyst loading to very high levels (e.g., >10 mol%) might force some product formation, it is inefficient and costly.

  • Expert Recommendation: The solution lies in catalyst and ligand selection, not just loading.

    • Ligand Choice: Switch to more electron-rich and sterically bulky phosphine ligands like XPhos or SPhos. These ligands bind more tightly to the palladium center, making it less susceptible to displacement by the pyridine substrate.[8]

    • Precatalyst: Use a modern palladium precatalyst (e.g., a Buchwald G3 precatalyst). These are designed for efficient generation of the active Pd(0) species and are often more robust against substrate inhibition.[9]

    • Copper-Free Conditions: The pyridine can also interact with the copper co-catalyst. In some cases, a copper-free Sonogashira protocol may yield better results, although this often requires higher temperatures and different bases.[10]

Q2: I'm seeing a lot of alkyne homocoupling (Glaser coupling) byproduct. How can I adjust my catalyst loading to prevent this?

A2: Glaser homocoupling is an oxidative dimerization of your terminal alkyne, typically promoted by the copper(I) co-catalyst in the presence of oxygen.[11]

  • Causality: This side reaction is favored when the rate of oxidative addition of the aryl halide to the Pd(0) center is slow relative to the rate of alkyne dimerization.

  • Expert Recommendation:

    • Reduce Copper Loading: The amount of CuI co-catalyst is critical. Use the minimum effective amount, typically 0.5-2 mol%.

    • Increase Palladium Loading (Slightly): A slight increase in the palladium catalyst loading (e.g., from 1 mol% to 2-3 mol%) can sometimes accelerate the main catalytic cycle, outcompeting the homocoupling pathway.

    • Strictly Anaerobic Conditions: This is the most important factor. Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas (argon is preferred) throughout the reaction.[11]

    • Slow Addition: Adding the this compound slowly via a syringe pump can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.[11]

Troubleshooting Guide: Sonogashira Coupling
Problem Primary Cause Recommended Solution & Explanation
No Reaction / Low Conversion Catalyst Poisoning by Pyridine Increase ligand-to-palladium ratio (e.g., L:Pd of 4:1). Switch to bulky, electron-rich ligands (e.g., Buchwald ligands). Use a more active Pd precatalyst.[9]
Significant Homocoupling Copper-Mediated Oxidative Coupling Reduce CuI loading to a minimum (0.5-1 mol%). Ensure absolutely oxygen-free conditions. Consider a "copper-free" protocol.[10][11]
Catalyst Decomposition (Black Precipitate) Inefficient Ligand / High Temperature The formation of palladium black indicates catalyst decomposition. Use more robust ligands that stabilize the Pd center at the required temperature. Ensure the ligand is pure.
Low Yield with Aryl Chlorides Difficult Oxidative Addition Aryl chlorides are less reactive than bromides or iodides. This requires a more active catalytic system. Use a specialized catalyst system known for activating aryl chlorides (e.g., featuring NHC ligands or highly active phosphines like cataCXium A).[8] Increase catalyst loading to 3-5 mol%.
Protocol 2: Robust Sonogashira Coupling for Pyridine-Containing Alkynes

This protocol employs a modern catalyst system to mitigate inhibition.

  • Reagent Preparation:

    • Aryl/Vinyl Halide (1.0 eq)

    • This compound (1.2 eq)

    • Copper(I) Iodide (CuI) (0.02 eq, 2 mol%)

    • Palladium Precatalyst (e.g., XPhos Pd G3) (0.02 eq, 2 mol%)

    • Base (e.g., Triethylamine or Diisopropylamine, 3.0 eq)

    • Anhydrous, degassed solvent (e.g., THF or Dioxane)

  • Reaction Setup:

    • To a flame-dried Schlenk flask, add the aryl halide, palladium precatalyst, and CuI under a positive pressure of argon.

    • Evacuate and backfill the flask with argon three times.

    • Add the degassed solvent, followed by the base and finally the this compound via syringe.

  • Reaction Execution:

    • Stir the reaction at the appropriate temperature (room temperature to 80 °C, depending on the halide's reactivity).

    • Monitor the reaction by TLC or GC-MS. The disappearance of the limiting halide is a good indicator of progress.

  • Workup & Purification:

    • Once complete, cool the reaction to room temperature and filter through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

    • Concentrate the filtrate. Dissolve the residue in an organic solvent and wash with saturated aqueous NH₄Cl (to remove copper) and brine.

    • Dry the organic layer (Na₂SO₄), filter, and concentrate. Purify by column chromatography.

Analytical Methods for Monitoring

Effective optimization requires accurate monitoring. Relying solely on a final yield is inefficient.

Technique Application What to Look For
TLC Quick, qualitative progress checkDisappearance of the limiting starting material; appearance of the product spot.
GC-MS Quantitative analysis of volatile compoundsAccurate measurement of starting material consumption and product formation over time; identification of byproducts.
¹H NMR Structural confirmation and reaction kineticsTaking aliquots from the reaction mixture allows for precise measurement of conversion by integrating characteristic peaks of starting material vs. product.[12]
LC-MS Ideal for non-volatile or complex mixturesSeparation and identification of all components, including starting materials, products, and byproducts. Essential for bioconjugation reactions.

By understanding the underlying chemical principles and adopting a systematic, analytical approach to optimization, the challenges posed by this compound can be effectively overcome, leading to high-yielding and reproducible catalytic transformations.

References

how to remove unreacted 3-(Prop-2-ynyloxy)pyridine from product mixture

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with 3-(prop-2-ynyloxy)pyridine and need to remove the unreacted starting material from their product mixture. This document provides a comprehensive overview of various purification strategies, complete with troubleshooting advice and detailed experimental protocols to address specific challenges you may encounter.

Understanding the Challenge: Physicochemical Properties

Effective purification begins with a solid understanding of the physical and chemical properties of the compound you wish to remove, as well as the desired product. This compound is a moderately polar molecule due to the presence of the pyridine ring and the ether linkage.

PropertyValueSource
Molecular Formula C₈H₇NO--INVALID-LINK--[1]
Molecular Weight 133.15 g/mol --INVALID-LINK--[1]
Boiling Point 74-77 °C at 85 Torr--INVALID-LINK--
Appearance Liquid--INVALID-LINK--[1]
Solubility Soluble in a range of organic solvents such as ethanol, ether, and chloroform. Moderately soluble in water.--INVALID-LINK--[2]

A common application of this compound is in copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," to form a 1,2,3-triazole. For the purpose of this guide, we will assume the desired product is a triazole, which is generally more polar than the starting alkyne. This difference in polarity is the cornerstone of the purification strategies discussed below.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the purification process in a question-and-answer format.

Q1: My NMR spectrum shows residual this compound after a standard aqueous work-up. How can I improve its removal?

A1: A standard water wash may not be sufficient to remove all of the unreacted pyridine derivative due to its moderate polarity and some solubility in common organic solvents. To enhance its removal, you can employ an acidic wash or a copper sulfate wash.

  • Acidic Wash: If your product is stable to acidic conditions, washing the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl) will protonate the basic pyridine nitrogen, forming a water-soluble pyridinium salt. This salt will then partition into the aqueous layer, effectively removing it from your organic phase.[3][4]

  • Copper Sulfate Wash: For acid-sensitive products, a wash with an aqueous solution of copper(II) sulfate is an excellent alternative.[3][4][5] The copper ions form a coordination complex with the pyridine, which is highly soluble in water.[3][5] A visual indicator of successful removal is the color change of the aqueous layer from light blue to a deep blue or violet as the complex forms.[3]

Q2: I'm struggling to separate the unreacted alkyne from my triazole product using flash chromatography. What can I do to improve the separation?

A2: Co-elution during chromatography is a common challenge, especially when the polarity difference between the compounds is not substantial. Here are several strategies to improve your separation:

  • Optimize Your Solvent System: Systematically screen different solvent systems. A good starting point is a gradient of ethyl acetate in hexanes or dichloromethane. If you are still facing issues, consider using a more polar solvent system, such as methanol in dichloromethane.

  • Use a Mobile Phase Modifier: For basic compounds like pyridines, peak tailing on silica gel can be a significant issue, leading to poor separation.[6] This is often due to interactions with acidic silanol groups on the silica surface. Adding a small amount of a basic modifier, such as triethylamine (TEA) (e.g., 0.1-1% v/v), to your eluent can significantly improve peak shape and resolution by competing for these active sites.[6][7] Alternatively, for reverse-phase chromatography, adjusting the pH of the mobile phase with an acid like formic acid or acetic acid can improve peak shape.[8]

  • Change the Stationary Phase: If modifying the mobile phase is ineffective, consider using a different stationary phase. Alumina (basic or neutral) can sometimes provide better separation for basic compounds than silica gel. For highly polar compounds, reverse-phase chromatography (C18) might be a more suitable option.

Q3: My product is sensitive to both acid and copper salts. Is there a non-extractive method to remove the unreacted this compound?

A3: Yes, you can selectively react the terminal alkyne to form a species that is much easier to separate. One effective method is to form the copper acetylide precipitate.

  • Selective Precipitation: Terminal alkynes react with a solution of copper(I) chloride in ammonia to form an insoluble copper acetylide precipitate.[9] Your triazole product, lacking a terminal alkyne, will remain in solution. The precipitate can then be removed by filtration.

    Crucial Safety Note: Copper acetylides are known to be explosive when dry.[9][10] It is imperative to handle the precipitate while it is still wet and to decompose it safely before disposal.

Q4: I've tried several methods, but I still have a small amount of the alkyne contaminating my product. Are there any other options?

A4: If a very high purity is required and trace amounts of the alkyne remain, you might consider a "scavenging" approach through derivatization.

  • Derivatization: You can add a reagent that selectively reacts with the terminal alkyne to form a new compound with significantly different properties (e.g., much higher polarity or a tag for affinity purification). For instance, you could perform a small-scale click reaction with an azide-functionalized resin. The resin-bound triazole can then be filtered off, leaving your purified product in the solution. This is a more advanced technique and should be considered when other methods have failed to achieve the desired purity.

Experimental Protocols

This section provides detailed, step-by-step protocols for the recommended purification methods.

Protocol 1: Extractive Work-up with Copper(II) Sulfate

This is the recommended first-line method for removing unreacted this compound, especially when the product is acid-sensitive.

Materials:

  • Crude reaction mixture dissolved in an organic solvent (e.g., ethyl acetate, dichloromethane)

  • Saturated aqueous solution of copper(II) sulfate (CuSO₄)

  • Separatory funnel

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

Procedure:

  • Transfer the organic solution of your crude product to a separatory funnel.

  • Add an equal volume of the saturated CuSO₄ solution.

  • Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.

  • Allow the layers to separate. The aqueous layer should turn a deep blue or violet color, indicating the formation of the copper-pyridine complex.[3]

  • Drain the aqueous layer.

  • Repeat the wash with fresh CuSO₄ solution until no further color change is observed in the aqueous layer. This indicates that all the pyridine derivative has been removed.[4]

  • Wash the organic layer with brine (saturated aqueous NaCl solution) to remove any residual copper salts.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain your purified product.

Protocol 2: Flash Column Chromatography with a Mobile Phase Modifier

This protocol is suitable when extractive methods are insufficient or when other impurities are also present.

Materials:

  • Crude product mixture

  • Silica gel (for normal phase) or C18 silica (for reverse phase)

  • Chromatography column and accessories

  • Eluent solvents (e.g., hexanes, ethyl acetate, dichloromethane, methanol)

  • Mobile phase modifier (e.g., triethylamine)

  • Thin-layer chromatography (TLC) plates and chamber

Procedure:

  • Develop a TLC method: Dissolve a small sample of your crude mixture in a suitable solvent. Spot it on a TLC plate and develop it in various solvent systems to find an eluent that gives good separation between your product and the unreacted alkyne (aim for a ΔRf > 0.2).

  • Add a modifier if needed: If the spot for the unreacted alkyne or your product is tailing, add a small amount of triethylamine (0.1-1% v/v) to your TLC solvent system and re-run the plate. This should result in more compact spots.[6][7]

  • Prepare the column: Pack a chromatography column with silica gel using your chosen eluent system (including the modifier if necessary).

  • Load the sample: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent and load it onto the column. Alternatively, you can adsorb the crude product onto a small amount of silica gel and load the dry powder onto the column.

  • Run the column: Elute the column with your chosen solvent system, collecting fractions.

  • Analyze the fractions: Monitor the fractions by TLC to identify those containing your pure product.

  • Combine and concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Selective Removal by Copper Acetylide Precipitation

This method should be used with caution due to the hazardous nature of the precipitate.

Materials:

  • Crude reaction mixture

  • Copper(I) chloride (CuCl)

  • Ammonium hydroxide (NH₄OH) solution

  • Inert atmosphere (e.g., nitrogen or argon)

  • Filtration apparatus (e.g., Büchner funnel)

  • Dilute hydrochloric acid (HCl)

Procedure:

  • Dissolve the crude reaction mixture in a suitable solvent.

  • In a separate flask, prepare an ammoniacal solution of copper(I) chloride.

  • Under an inert atmosphere, add the ammoniacal CuCl solution to the solution of your crude product with stirring.

  • A reddish-brown precipitate of copper(I) 3-(pyridin-3-yloxy)prop-1-yn-1-ide should form.

  • Stir the mixture for 30-60 minutes to ensure complete precipitation.

  • Filter the mixture through a Büchner funnel to remove the solid copper acetylide. Keep the precipitate wet at all times.

  • The filtrate contains your purified product. Proceed with a standard work-up (e.g., washing with water, drying, and concentrating).

  • Safely quench the copper acetylide precipitate: While still wet, carefully and slowly add the precipitate to a stirred solution of dilute HCl. This will decompose the acetylide, regenerating the alkyne and forming a soluble copper salt.[11] The resulting solution can then be disposed of according to your institution's hazardous waste guidelines.

Visualizing the Workflows

To further clarify the decision-making process, the following diagrams illustrate the logical flow for choosing a purification strategy.

Purification_Decision_Tree start Crude Product Mixture (contains unreacted this compound) product_stability Is the product acid-stable? start->product_stability acid_wash Acid Wash (e.g., 1M HCl) product_stability->acid_wash Yes copper_wash Copper Sulfate Wash product_stability->copper_wash No extractive_workup Perform Extractive Work-up chromatography Proceed to Chromatography acid_wash->chromatography copper_wash->chromatography selective_removal Consider Selective Removal chromatography->selective_removal Unsuccessful end Pure Product chromatography->end Successful selective_removal->end

Caption: Decision tree for selecting an appropriate purification method.

Chromatography_Troubleshooting start Poor Separation in Flash Chromatography check_tailing Are peaks tailing? start->check_tailing add_modifier Add Mobile Phase Modifier (e.g., Triethylamine) check_tailing->add_modifier Yes optimize_solvent Optimize Solvent System (change polarity/solvents) check_tailing->optimize_solvent No add_modifier->optimize_solvent change_stationary_phase Change Stationary Phase (e.g., Alumina, Reverse Phase) optimize_solvent->change_stationary_phase Unsuccessful end Improved Separation optimize_solvent->end Successful change_stationary_phase->end

Caption: Workflow for troubleshooting poor chromatographic separation.

Safety First: Handling Propargyl Ethers and Copper Acetylides

  • Propargyl ethers , including this compound, should be handled with care. They can be thermally unstable and potentially shock-sensitive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.[12]

  • Copper acetylides are known to be explosive when dry.[9][10] Never allow the precipitate to dry completely. Always handle it as a wet solid and ensure it is properly quenched with dilute acid before disposal.[11]

References

stability issues of the propargyl ether group under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize the propargyl ether group in their synthetic strategies. The propargyl ether moiety is a powerful tool, serving as a robust protecting group for hydroxyls and as a key handle for bioconjugation via "click" chemistry.[1][2] However, its unique electronic structure also presents specific stability challenges under various reaction conditions. Understanding these liabilities is critical for successful multi-step synthesis and the development of stable therapeutics.

This document provides in-depth, field-proven insights into the stability of propargyl ethers, offering troubleshooting advice and detailed protocols in a direct question-and-answer format.

Section 1: Frequently Asked Questions (FAQs) on Propargyl Ether Stability

This section addresses the most common queries regarding the stability of the propargyl ether group in different chemical environments.

Q1: How stable is the propargyl ether group to acidic conditions?

A1: While ethers are generally stable, they are susceptible to cleavage under strong acidic conditions .[1] The propargyl ether group is generally stable in the presence of weak acids but can be cleaved by strong acids like HCl or trifluoroacetic acid (TFA), especially at elevated temperatures.[1][3]

The underlying mechanism is initiated by the protonation of the ether oxygen. This crucial step transforms the alkoxy group into a good leaving group (an alcohol).[1] Because the propargyl group is a primary carbon, the subsequent cleavage of the C-O bond typically proceeds through an Sₙ2 mechanism .[1] In this pathway, a nucleophile, often the conjugate base of the acid, attacks the methylene carbon adjacent to the oxygen, displacing the alcohol.

Factors influencing stability under acidic conditions include:

  • Acid Strength: Stronger acids lead to faster cleavage.

  • Temperature: Higher temperatures accelerate the reaction rate.

  • Solvent: Polar, protic solvents can facilitate the protonation and cleavage steps.

  • Molecular Structure: Steric hindrance around the ether linkage can slow the rate of Sₙ2 attack.

Caption: Acid-catalyzed cleavage of a propargyl ether via an Sₙ2 mechanism.

Q2: What is the stability of propargyl ethers under basic conditions?

A2: The propargyl ether group is generally considered robust and stable under neutral and moderately basic conditions, such as those used for Fmoc deprotection (e.g., 20% piperidine in DMF).[3][4] However, two key reactions can occur under specific basic conditions:

  • Cleavage: Very strong bases can induce cleavage of the ether linkage, although this is less common than acid-catalyzed cleavage.[4] The mechanism can be initiated by deprotonation at the carbon alpha to the ether oxygen.[4]

  • Isomerization: A more frequent and synthetically important reaction under basic conditions is the isomerization of the terminal alkyne (propargyl ether) to a terminal alkene (allenyl ether).[5][6][7] This rearrangement is often catalyzed by strong, non-nucleophilic bases like potassium tert-butoxide (KOtBu). This isomerization is often the first step in a deliberate two-step deprotection strategy.[6][8]

PropargylEther R-O-CH₂-C≡CH (Propargyl Ether) AllenylEther R-O-CH=C=CH₂ (Allenyl Ether) PropargylEther->AllenylEther Isomerization Base Base (e.g., KOtBu) Base->PropargylEther Deprotonation

Caption: Base-catalyzed isomerization of a propargyl ether to an allenyl ether.

Q3: Can propargyl ethers be cleaved by transition metals?

A3: Yes, several transition metal-based systems can cleave or modify the propargyl ether group. This reactivity can be either a desired deprotection step or an unintended side reaction.

  • Palladium (Pd): Palladium on carbon (Pd/C) in the presence of a hydrogen source can catalyze the cleavage of propargyl ethers.[2][9] This method is attractive due to the simplicity of using a heterogeneous catalyst.

  • Gold (Au): Gold(I) catalysts are known to activate the alkyne moiety, which can lead to rearrangement of propargyl ethers into substituted allenes via a 1,5-hydride shift/fragmentation sequence.[10][11] Gold catalysis can also promote the oxidation of propargyl ethers to form β-alkoxy-α,β-unsaturated ketones.[12]

  • Titanium (Ti): Low-valent titanium reagents, generated in situ, can effectively depropargylate alcohols via C-O bond cleavage under mild conditions.[9]

The choice of metal and ligand is crucial, as it dictates the reaction pathway, which can range from simple cleavage to complex rearrangements.

Q4: Are propargyl ethers stable to common oxidizing and reducing agents?

A4: The stability is highly dependent on the specific reagents used.

  • Oxidative Conditions: The ether linkage itself is relatively robust. However, the terminal alkyne is susceptible to oxidative reactions.

    • Oxidative Coupling (Glaser Coupling): In the presence of copper catalysts and an oxidant (like O₂), the terminal alkyne can undergo homodimerization to form a 1,3-diyne, which is a common side reaction.[7]

    • Oxidative Cleavage (Post-Isomerization): As part of a deprotection strategy, the propargyl ether is first isomerized to an allenyl ether, which is then readily cleaved by oxidizing agents like osmium tetroxide (OsO₄) or ozone.[6][8]

    • Peroxide Formation: Like many ethers, dipropargyl ether is known to form explosive peroxides upon storage and exposure to air.[13] Caution is advised during distillation or concentration.

  • Reductive Conditions:

    • Catalytic Hydrogenation: As mentioned, reagents like H₂/Pd/C will cleave the propargyl ether.[2]

    • Hydride Reagents: The propargyl ether group is generally stable to common hydride reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LAH), allowing for the reduction of other functional groups in its presence.

Q5: My propargyl ether is rearranging under thermal conditions. What is happening?

A5: Propargyl ethers are susceptible to thermally induced sigmatropic rearrangements. The most common is the Claisen rearrangement , which occurs with aryl propargyl ethers and propargyl vinyl ethers.[14][15][16] This[17][17]-sigmatropic shift typically requires high temperatures and results in the formation of allenes or, through subsequent reactions, cyclic products like benzopyrans.[14][15] If your synthesis involves heating a propargyl ether, particularly one with an adjacent aryl or vinyl system, this rearrangement should be considered a potential side reaction or a primary transformation pathway.[14]

Section 2: Troubleshooting Common Experimental Issues

This section provides a logical framework for diagnosing and solving problems encountered during reactions involving propargyl ethers.

Start Unexpected Side Product Observed CheckMW Check Mass Spec Data for Unexpected MW Start->CheckMW Dimer MW ≈ 2x Starting Material? CheckMW->Dimer Yes Isomer MW = Starting Material? CheckMW->Isomer No Dimer->Isomer No Glaser Diagnosis: Glaser Coupling (Oxidative Dimerization) Dimer->Glaser Yes Allene Diagnosis: Isomerization to Allene Isomer->Allene Yes Other Diagnosis: Other Rearrangement or Degradation Isomer->Other No Sol_Glaser Solution: 1. Use TMS protection. 2. Add reducing agent (for CuAAC). 3. Use inert atmosphere. Glaser->Sol_Glaser Sol_Allene Solution: 1. Avoid strong bases/heat. 2. Lower reaction temperature. 3. Re-evaluate catalyst choice. Allene->Sol_Allene

Caption: Troubleshooting workflow for unexpected side products.

Problem 1: I'm observing a significant amount of a dimerized byproduct.
  • Diagnosis: You are likely observing the result of Glaser coupling , an oxidative homodimerization of the terminal alkyne.[7] This is especially common in reactions catalyzed by copper salts, such as Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC or "click" chemistry).

  • Causality: The Cu(I) catalyst required for click chemistry can be oxidized to Cu(II), which in the presence of an oxidant (often atmospheric oxygen), catalyzes the dimerization of the terminal alkyne.

  • Prevention Strategies:

    • Protect the Alkyne: The most robust solution is to protect the terminal alkyne with a trialkylsilyl group (e.g., TMS, TIPS). This replaces the acidic proton and sterically hinders the coupling.[7] This strategy requires adding protection and deprotection steps to your synthetic route.

    • Add a Reducing Agent: When performing CuAAC, add an excess of a reducing agent like sodium ascorbate. This maintains the copper catalyst in its active Cu(I) oxidation state, preventing the Cu(II)-mediated Glaser pathway.[7]

    • Inert Atmosphere: Perform the reaction under a strictly inert atmosphere (N₂ or Ar) to exclude oxygen, the most common oxidant.

Problem 2: My reaction with a strong base is giving an unexpected isomer.
  • Diagnosis: Your propargyl ether is likely isomerizing to the corresponding allenyl ether .[5][7]

  • Causality: Strong, non-nucleophilic bases (e.g., KOtBu, NaH in DMSO) can deprotonate the terminal alkyne, initiating a prototropic rearrangement to the thermodynamically stable allene.[5]

  • Confirmation & Solution:

    • Spectroscopic Analysis: Allenes have a characteristic IR stretch around 1950 cm⁻¹ and unique signals in ¹³C NMR.

    • Mitigation: If isomerization is undesired, avoid strong bases and high temperatures. If your reaction requires a base, consider a milder, non-isomerizing base like K₂CO₃ or an amine base. If the isomerization is unavoidable, you may need to redesign the synthetic step or use a different protecting group.

Section 3: Key Experimental Protocols

These protocols provide validated, step-by-step methodologies for assessing stability and performing key transformations.

Protocol 1: Assessing Propargyl Ether Stability Under Basic Conditions

This protocol provides a framework for determining the kinetic stability of a propargyl-containing compound.

  • Preparation: Prepare a stock solution of your compound (e.g., 10 mM in DMSO). Prepare the basic aqueous buffer (e.g., pH 9.0, 10.0, 11.0).

  • Initiation: In a clean vial, add the appropriate volume of buffer. Warm to the desired temperature (e.g., 37 °C). Add a small aliquot of the compound stock solution to initiate the reaction (final concentration e.g., 100 µM).

  • Time Points: At designated time points (t=0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to a vial containing an equal volume of a quenching solution (e.g., acetonitrile with 0.1% formic acid) to neutralize the base and precipitate any proteins if in a biological matrix.

  • Analysis: Analyze the quenched samples by LC-MS or HPLC.

  • Data Interpretation: Plot the percentage of the remaining parent compound versus time to determine the degradation rate or half-life under the tested conditions.[4]

Protocol 2: Deprotection of a Propargyl Ether via Isomerization-Oxidative Cleavage

This two-step protocol is highly effective, particularly in carbohydrate chemistry.[6][8]

Step A: Isomerization to Allenyl Ether

  • Setup: Dissolve the propargyl ether substrate in anhydrous DMSO or THF (e.g., 0.1 M).

  • Reagent Addition: Add potassium tert-butoxide (KOtBu, ~3 equivalents) portion-wise at room temperature under an inert atmosphere.

  • Monitoring: Stir the reaction at room temperature. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) until complete conversion to the more polar allenyl ether is observed (typically 1-2 hours).

  • Note: Do not quench. The resulting allenyl ether solution is used directly in the next step.

Step B: Oxidative Cleavage

  • Reagent Addition: To the crude allenyl ether solution from Step A, add N-methylmorpholine N-oxide (NMO, ~1.5 equivalents).

  • Catalyst Addition: Carefully add a catalytic amount of osmium tetroxide (OsO₄, ~1-2 mol%, typically as a solution in toluene).

  • Monitoring: Stir the reaction at room temperature for 2-6 hours. Monitor by TLC for the formation of the deprotected alcohol.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃). Stir for 30 minutes. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to afford the deprotected alcohol.

Section 4: Comparative Data Summary

This table summarizes common deprotection methods, allowing for rapid selection of the most appropriate strategy for your specific substrate and synthetic goals.

Deprotection Method Reagents & Conditions Pros Cons Orthogonality & Compatibility
Isomerization-Oxidative Cleavage 1. KOtBu, DMSO, rt2. OsO₄ (cat.), NMO, rt[6][8]Mild conditions, high-yielding.Requires a two-step procedure; uses toxic OsO₄.Orthogonal to many acid-labile (e.g., Boc, Trityl) and hydrogenolysis-labile (e.g., Bn, Cbz) groups.
Palladium-Catalyzed Cleavage H₂ (balloon), 10% Pd/C, MeOH, rt[2]Simple, uses a heterogeneous catalyst.Cleaves other reducible groups (alkenes, Cbz, Bn).Not orthogonal with other groups sensitive to hydrogenolysis.
Low-Valent Titanium Ti(O-i-Pr)₄, TMSCl, Mg, THF, rt[9]Mild, effective for C-O bond cleavage.Requires in-situ generation of the active reagent.Can differentiate between allyl and propargyl ethers with additives.[9]
Strong Acid Cleavage Conc. HCl or TFA, heat[1]Simple, strong reagent.Harsh conditions, not suitable for acid-sensitive substrates.Not orthogonal with acid-labile groups like Boc, acetals, or silyl ethers.

References

Technical Support Center: Managing Exothermic Reactions in Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for managing exothermic reactions during pyridine synthesis.

Welcome to the technical support center for managing exothermic reactions during pyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals who are actively working with these powerful, yet potentially hazardous, chemical transformations. Our goal is to move beyond simple procedural lists and provide a deeper understanding of the causality behind experimental choices, empowering you to design safer, more robust, and scalable synthetic routes.

Frequently Asked Questions (FAQs): The Fundamentals of Thermal Safety

This section addresses the core principles of identifying and controlling exothermic reactions, a critical first step before undertaking any specific pyridine synthesis.

Q1: What is a thermal runaway, and why is it a primary concern in pyridine synthesis?

A thermal runaway is a situation where an exothermic reaction accelerates out of control. The heat generated by the reaction increases its rate, which in turn generates even more heat. This positive feedback loop can lead to a rapid spike in temperature and pressure, potentially exceeding the capacity of the reactor and causing vessel rupture, explosions, or the release of toxic materials.[1] Many classical pyridine syntheses, such as the Hantzsch and Bohlmann-Rahtz, involve highly exothermic condensation steps that pose a significant risk of thermal runaway if not properly managed.[1][2]

Q2: How can I assess the thermal hazard of my reaction before starting an experiment?

A proactive thermal hazard assessment is non-negotiable for safe process development. Before heading to the fume hood, you should:

  • Consult the Literature: Review safety data for similar reactions. Pyridine itself is a base and reacts exothermically with acids.[3]

  • Perform Calorimetry Studies: For novel or scale-up processes, techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC) are essential.[1][4] These instruments measure the heat evolved during the reaction, helping to determine critical parameters like the heat of reaction, the rate of heat release, and the adiabatic temperature rise—the theoretical temperature increase if all cooling fails.[4][5][6]

Q3: What are the three fundamental pillars for controlling an exothermic reaction?

Effective thermal control rests on three core strategies that can be used in combination:

  • Controlled Reagent Addition (Semi-Batch Mode): Instead of mixing all reactants at once (batch mode), add one or more reagents slowly and continuously. This ensures the rate of heat generation never exceeds the cooling system's capacity to remove it.[7][8] This is the most common and effective method for managing powerful exotherms.

  • Efficient Heat Removal: This involves maximizing heat transfer away from the reaction. Key factors include the reactor's cooling system (e.g., cooling jackets, external heat exchangers), the temperature of the cooling fluid, and adequate stirring to prevent localized hotspots.[4][9][10]

  • Dilution: Performing the reaction in a suitable solvent increases the total thermal mass of the mixture.[1] The solvent absorbs a portion of the generated heat, buffering the temperature increase. The choice of solvent is critical and should be based on its heat capacity, boiling point, and inertness to the reaction conditions.

Q4: My reaction is showing an unexpected temperature spike. What are the immediate steps I should take?

If you observe an uncontrolled temperature rise, initiate an emergency shutdown procedure immediately:

  • Stop Reagent Addition: Immediately stop the addition of any limiting reagents.

  • Maximize Cooling: Ensure your cooling system is operating at maximum capacity. If available, lower the temperature of the cooling bath.

  • Prepare for Quenching: If the temperature continues to rise uncontrollably, be prepared to quench the reaction by adding a pre-determined, cold quenching agent as a last resort.[11]

  • Warn Others: Alert colleagues in the vicinity of the potential hazard.

Troubleshooting Guide: Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a multi-component reaction that is notoriously exothermic, particularly during the initial condensation steps.[1][12]

Q: My Hantzsch reaction becomes excessively vigorous and begins to reflux uncontrollably after I add the aldehyde. How can I prevent this?

A: This is a classic sign of an uncontrolled exotherm. The initial aldol-type condensation and subsequent Michael addition steps are often highly energetic.[13][14]

Causality: Mixing the aldehyde, β-ketoester, and ammonia source all at once allows the reaction to proceed at its maximum, uninhibited rate, generating heat far faster than it can be dissipated.

Solutions:

  • Slow, Cooled Addition: The most robust solution is to add the aldehyde dropwise to the mixture of the β-ketoester and ammonia source, which is pre-cooled in an ice bath (0 °C).[11] This makes the aldehyde the limiting reagent for the heat-generating step.

  • Solvent Choice: Using a refluxing solvent like ethanol can be a double-edged sword. While it can help dissipate heat through boiling, it should not be relied upon as the primary means of control.[1] Ensure the reflux is gentle and controlled, not violent.

  • Stirring Efficiency: Ensure vigorous stirring to promote efficient heat transfer from the reaction mixture to the vessel walls and the cooling medium.[4] Poor mixing can create dangerous localized "hotspots."

Troubleshooting Guide: Bohlmann-Rahtz Pyridine Synthesis

This synthesis involves the condensation of an enamine with an alkynone to form an aminodiene, followed by a heat-induced cyclodehydration.[2][15] The initial Michael addition is often the most significant exothermic event.

Q: When I add the ethynylketone to my enamine solution, the temperature rises sharply, and the mixture darkens. What's happening and how can I fix it?

A: The rapid temperature increase indicates a strong exotherm from the initial condensation reaction. The darkening or "tarring" suggests that the excessive heat is causing decomposition of the starting materials or the sensitive aminodiene intermediate.[7]

Causality: The conjugate addition of the enamine to the activated ethynylketone is a rapid and energetically favorable process. Uncontrolled, this leads to high temperatures that promote side reactions and degradation.

Solutions:

  • Inverse Addition at Low Temperature: Add the ethynylketone solution dropwise to the stirred enamine solution maintained at a low temperature (e.g., 0 °C to -10 °C). This keeps the highly reactive ketone at a low concentration, throttling the rate of heat generation.

  • Catalytic Control: While the second step (cyclodehydration) often requires heat, recent methods have shown that acid catalysis can significantly lower the required temperature.[2] By using a catalyst like acetic acid or N-iodosuccinimide, you may be able to run the entire sequence at a more moderate temperature, reducing the overall thermal risk.[2][16]

Emergency Protocols & Procedures

When preventative measures are insufficient, a well-rehearsed emergency response is critical.

Q: How do I correctly set up and execute an emergency quench?

A: Quenching is the rapid deactivation of reactive chemicals and should be considered a last resort. A "nightmare scenario" involves the dropwise addition of a quenching reagent to prevent a violent eruption.[11]

Causality: Adding a highly reactive quenching agent (like water to a Grignard reagent) too quickly can generate its own massive exotherm or gas evolution, making the situation worse.[17] The goal is to neutralize the reactive species in a controlled manner.

Protocol 1: Emergency Quenching of a Runaway Reaction

Objective: To safely neutralize a reaction mixture exhibiting thermal runaway.

Materials:

  • Large vessel (at least 3-4x the volume of the reaction) containing a pre-chilled, appropriate quenching agent (e.g., cold isopropanol, a dilute acid or base solution).[18]

  • An efficient stirring mechanism for the quench pot.

  • A large ice bath to cool the quench pot.

  • Personal Protective Equipment (PPE): Face shield, blast shield, heavy-duty gloves.

Procedure:

  • Cool the Quench Pot: Place the large vessel containing the quenching agent in a large ice bath and begin vigorous stirring.

  • Slow Transfer: If possible and safe to do so, slowly transfer the runaway reaction mixture to the cold, stirred quench pot via a cannula or by pouring carefully. The key is slow, controlled addition to manage the quenching exotherm.

  • Monitor: Observe the quench pot for signs of excessive gas evolution or temperature rise.[11] If the quench itself becomes too vigorous, slow or pause the addition.

  • Ensure Completion: Once the addition is complete, allow the mixture to stir and slowly warm to room temperature to ensure all reactive materials have been consumed.[18]

Workflow & Logic Diagrams

Visualizing the decision-making process is key to reinforcing safe laboratory practices.

Exotherm_Troubleshooting start Unexpected Temperature Rise Detected stop_addition IMMEDIATELY: Stop All Reagent Addition start->stop_addition max_cooling Maximize Cooling System Output stop_addition->max_cooling is_controlled Is Temperature Stabilizing or Decreasing? max_cooling->is_controlled continue_monitoring Continue Reaction with Extreme Caution - Monitor Closely - Document Incident is_controlled->continue_monitoring Yes prepare_quench EMERGENCY: Prepare Quench Bath is_controlled->prepare_quench No warn_evacuate Warn Personnel & Prepare for Evacuation prepare_quench->warn_evacuate initiate_quench Initiate Controlled Quench Protocol warn_evacuate->initiate_quench

Caption: Emergency response workflow for a thermal event.

Scale-Up Considerations: From Lab Bench to Pilot Plant

Scaling up an exothermic reaction is a significant challenge because heat dissipation becomes much less efficient.

Q: My pyridine synthesis is well-behaved on a 100 mL scale. What new risks do I face when scaling to a 10 L reactor?

A: The primary risk is the dramatic decrease in the surface-area-to-volume ratio.[7][8][9]

Causality: A small flask has a large surface area relative to its small volume, allowing for efficient heat exchange with the environment or a cooling bath. A large reactor has a much smaller surface area relative to its large volume, making it inherently more difficult to cool.[7][9] A reaction that is easily controlled in the lab can become a dangerous runaway at scale.[4]

Key Scale-Up Strategies:

  • Reaction Calorimetry is Mandatory: Before any scale-up, perform reaction calorimetry to quantify the heat of reaction and the rate of heat evolution under process conditions.[5][6] This data is used to model the thermal behavior in the larger reactor and ensure the plant's cooling system is adequate.

  • Optimize Dosing Profiles: Use calorimetry data to design a safe, slow dosing profile for the limiting reagent.[8] Automated reactor control systems can link the dosing rate to the reaction temperature, providing an essential safety interlock.[8]

  • Evaluate Mixing: Mixing is often less efficient at larger scales.[4] Ensure the pilot-plant reactor's agitation system is sufficient to prevent hotspots and maintain homogeneity.

Scale_Up_Pathway lab Lab Scale Success (100 mL) calorimetry Reaction Calorimetry (RC1) - Measure Heat Flow - Determine Adiabatic Rise lab->calorimetry hazop HAZOP Review - 'What if?' Analysis - Define Safety Limits calorimetry->hazop pilot_plant Pilot Plant Trial (10 L) - Implement Dosing Profile - Verify Heat Transfer hazop->pilot_plant production Production Scale pilot_plant->production

Caption: A simplified decision pathway for process scale-up.

Data Tables for Quick Reference

Table 1: Common Laboratory Cooling Baths

Coolant Mixture Achievable Temperature (°C) Notes
Ice / Water 0 Most common; good for moderate exotherms.
Ice / NaCl -10 to -20 Effective and inexpensive.
Dry Ice / Acetone or Isopropanol -78 Standard for very low temperatures. Use with caution due to flammability of solvent.
Acetonitrile / Liquid N₂ -41 Slush bath; requires careful preparation.

| Ethylene Glycol / Water | -15 to 0 | Used in circulating chiller systems. |

Table 2: Thermal Considerations for Common Pyridine Syntheses

Synthesis Method Primary Exothermic Step(s) Typical Control Strategy Recommended Temp. Range
Hantzsch [12][14] Aldol condensation & Michael addition Slow addition of aldehyde 0 to 25 °C
Bohlmann-Rahtz [2][15] Michael addition of enamine to alkynone Slow addition of alkynone -10 to 10 °C

| Guareschi-Thorpe [19][20] | Knoevenagel condensation & cyclization | Portion-wise addition or temperature control | 20 to 80 °C (method dependent) |

References

Technical Support Center: Overcoming Low Reagent Solubility in Click Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for troubleshooting click chemistry protocols. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low solubility of their reagents. Here, we provide in-depth, experience-driven guidance in a straightforward question-and-answer format to help you resolve these common yet critical experimental hurdles.

Introduction: The Solubility Challenge in Click Chemistry

Click chemistry, renowned for its efficiency and bioorthogonality, is a cornerstone of modern chemical biology and drug discovery. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC) are two of the most powerful reactions in this class. However, the success of these reactions is critically dependent on the mutual solubility of all components: the azide, the alkyne, the catalyst, and any necessary ligands or additives. Poor solubility of one or more reagents can lead to sluggish or incomplete reactions, low yields, and difficulty in product purification.[1][2][3]

This guide will walk you through the causes of low reagent solubility and provide validated strategies to overcome these issues, ensuring the success of your click chemistry conjugations.

Frequently Asked Questions (FAQs)

Q1: My azide or alkyne-functionalized molecule is poorly soluble in aqueous buffers. What are my initial options?

A1: This is a very common issue, especially when working with hydrophobic small molecules, peptides, or lipids. Here's a logical progression of initial steps to take:

  • Introduce a Co-solvent: The simplest approach is to add a water-miscible organic co-solvent. Dimethyl sulfoxide (DMSO) and tert-butanol are excellent first choices as they are generally well-tolerated in many click chemistry reactions.[4] A typical starting point is a 1:4 to 1:1 ratio of co-solvent to aqueous buffer.

  • Solvent System Selection: If a simple co-solvent addition is insufficient, a more systematic approach to solvent selection is warranted. The choice of solvent can significantly impact reaction efficiency.[5]

    Solvent SystemAdvantagesDisadvantages
    Water/DMSO Good for a wide range of hydrophobic molecules.Can sometimes slow down reaction rates at high concentrations.
    Water/t-BuOH Often used in CuAAC reactions.Can be less effective for highly polar molecules.
    Water/DMF Stronger solvent for very insoluble compounds.Can be more difficult to remove and may interfere with some biological assays.
    Methanol Can be effective for certain substrates.May not be suitable for all biological molecules.
  • Consider a Surfactant: For reactions in aqueous media, the addition of a surfactant can create micelles that encapsulate hydrophobic reagents, effectively increasing their local concentration and accelerating the reaction.[1][2] Sodium dodecyl sulfate (SDS) is a commonly used option.

Q2: I'm performing a copper-catalyzed reaction (CuAAC), and my catalyst seems to be crashing out of solution. What's happening?

A2: The active catalyst in CuAAC is Cu(I), which is notoriously unstable in aqueous solutions and can disproportionate or oxidize to the inactive Cu(II) state, leading to precipitation.[6] The solution is to use a chelating ligand that stabilizes the Cu(I) ion.

  • For Organic Solvents: Tris(benzyltriazolylmethyl)amine (TBTA) is a classic choice, but it is insoluble in water.[6][]

  • For Aqueous Systems: Water-soluble ligands are essential. Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a highly effective and widely used ligand that protects the Cu(I) catalyst and improves the overall reliability of the reaction in aqueous buffers.[6] Another excellent water-soluble ligand is BTTAA, which is reported to catalyze reactions even more efficiently.[]

Q3: Can I run a click reaction if my starting materials are not fully dissolved?

A3: While not ideal, it is possible for a click reaction to proceed even if the reagents are not completely soluble at the start.[8] The reaction can sometimes "pull" the starting material into solution as it is consumed. However, this often leads to longer reaction times and lower yields. It is always preferable to achieve a homogeneous solution for optimal results.

Q4: I'm using a strain-promoted click chemistry (SPAAC) approach to avoid copper, but my cyclooctyne reagent has very low water solubility. What can I do?

A4: This is a known challenge with some of the earlier-generation cyclooctynes.[1][2] Fortunately, there are several strategies to address this:

  • Choose a More Soluble Cyclooctyne: Many modern cyclooctyne reagents, such as those functionalized with polyethylene glycol (PEG) or sulfonate groups (e.g., DBCO derivatives), have been specifically designed for improved aqueous solubility.[][9]

  • Modify Your Reagent: If you are synthesizing your own cyclooctyne, consider incorporating a PEG linker or other hydrophilic moiety to enhance its solubility.[10]

  • Use Co-solvents: As with CuAAC, the addition of water-miscible organic solvents like DMSO can help to solubilize hydrophobic cyclooctynes.

Troubleshooting Guide: A Deeper Dive

Scenario 1: Low Solubility in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

You are attempting to conjugate a hydrophobic peptide (alkyne-functionalized) with a fluorescent dye (azide-functionalized) in a phosphate-buffered saline (PBS) solution. Upon adding your reagents, you observe precipitation.

Troubleshooting Workflow

G start Precipitation Observed in CuAAC Reaction step1 Is a Cu(I)-stabilizing ligand being used? start->step1 step2a Add a water-soluble ligand (e.g., THPTA) at a 1:1 to 5:1 ratio with CuSO4. step1->step2a No step2b Proceed to next step. step1->step2b Yes step3 Introduce a co-solvent. Start with 20% DMSO or t-BuOH. step2a->step3 step2b->step3 step4 Is the solution now homogeneous? step3->step4 step5a Increase co-solvent concentration incrementally (up to 50%). Monitor reaction progress carefully. step4->step5a No step5b Reaction Successful. step4->step5b Yes step6 Consider reagent modification. Can a PEG linker be added to one of the reagents to improve solubility? step5a->step6

Caption: Decision tree for troubleshooting CuAAC solubility.

Detailed Protocol: Optimizing a CuAAC Reaction with a Co-solvent
  • Prepare Stock Solutions:

    • Peptide-Alkyne: Prepare a concentrated stock solution in DMSO.

    • Dye-Azide: Prepare a concentrated stock solution in DMSO or DMF.

    • Copper(II) Sulfate: Prepare a 100 mM stock solution in water.

    • THPTA: Prepare a 200 mM stock solution in water.[11]

    • Sodium Ascorbate: Prepare a 100 mM stock solution in water immediately before use.

  • Reaction Assembly:

    • In a microcentrifuge tube, add your aqueous buffer (e.g., PBS).

    • Add the desired amount of co-solvent (e.g., DMSO) to reach your target final concentration (e.g., 25% v/v).

    • Add the peptide-alkyne stock solution.

    • Add the dye-azide stock solution.

    • Vortex briefly to mix.

    • In a separate tube, pre-complex the copper catalyst by mixing the CuSO4 and THPTA stock solutions in a 1:2 ratio and letting it stand for a few minutes.[11]

    • Add the pre-complexed catalyst to the reaction mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubation and Monitoring:

    • Allow the reaction to proceed at room temperature.

    • Monitor the reaction progress by an appropriate analytical method (e.g., LC-MS or HPLC).

Scenario 2: Low Solubility in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

You are labeling a cell surface glycoprotein, which has been metabolically engineered to display an azide group, with a biotinylated DBCO reagent for subsequent purification. The DBCO-biotin conjugate has poor aqueous solubility.

Mechanism of Solubility Enhancement via Reagent Modification

A common strategy to improve the solubility of hydrophobic SPAAC reagents like DBCO is to incorporate a hydrophilic linker, such as polyethylene glycol (PEG).

G cluster_0 Poorly Soluble Reagent cluster_1 Solubility-Enhanced Reagent a DBCO Hydrophobic Core b Biotin Hydrophobic Vitamin a->b Direct Linkage c DBCO Hydrophobic Core e Biotin Hydrophobic Vitamin d PEG Linker Hydrophilic Spacer c->d d->e

Caption: PEGylation enhances reagent solubility.

Protocol: Cell Surface Labeling with a Water-Soluble DBCO Reagent
  • Cell Preparation:

    • Culture cells that have been metabolically labeled with an azide-containing sugar (e.g., Ac4ManNAz).

    • Wash the cells twice with ice-cold PBS to remove any un-incorporated sugar.

  • Labeling Reaction:

    • Prepare a stock solution of a water-soluble DBCO-PEG-biotin conjugate in PBS or DMSO.

    • Dilute the DBCO-PEG-biotin stock solution in cell culture medium without serum to the desired final concentration (typically 10-100 µM).

    • Resuspend the washed cells in the labeling medium.

    • Incubate the cells at 37°C for 30-60 minutes. The reaction is often rapid.[11]

  • Washing and Downstream Processing:

    • Wash the cells three times with ice-cold PBS to remove any unreacted DBCO-PEG-biotin.

    • The cells are now ready for lysis and subsequent affinity purification of the biotinylated glycoproteins.

Advanced Considerations

pH Optimization

While CuAAC is generally tolerant of a wide pH range (pH 4-12), the optimal pH is often between 7 and 9 for bioconjugation reactions.[9][12][13] For SPAAC reactions involving substrates with acidic or basic functionalities, the pH can significantly affect the reaction rate by altering the charge state of the reactants.[1][2] If you are experiencing slow reaction rates with poorly soluble reagents, a pH screen could be beneficial.

Alternative Solvent Systems

For particularly challenging cases where standard co-solvents are ineffective, more exotic solvent systems have been reported:

  • Molten Polyethylene Glycol (PEG2000): This can serve as a solvent for both lipophilic and hydrophilic substrates in CuAAC reactions.[14]

  • Biomass-Derived Solvents: Cyrene™, a biomass-derived solvent, has been shown to be an effective medium for CuAAC reactions.[5]

By systematically addressing the issue of reagent solubility through the informed selection of solvents, ligands, and modified reagents, you can significantly improve the reliability and efficiency of your click chemistry protocols.

References

Validation & Comparative

A Comparative Guide to 3-(Prop-2-ynyloxy)pyridine and Other Functionalized Pyridines for Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of functionalized building blocks is paramount to the successful synthesis of novel therapeutics and biological probes. Among the myriad of heterocyclic scaffolds, pyridine and its derivatives hold a privileged position in medicinal chemistry, owing to their prevalence in FDA-approved drugs and their versatile chemical reactivity.[1][2] This guide provides an in-depth, comparative analysis of 3-(Prop-2-ynyloxy)pyridine against other key functionalized pyridines, offering insights into their respective performance in crucial bioconjugation and cross-coupling reactions. This document is intended to empower researchers to make informed decisions in the design and execution of their synthetic strategies.

Introduction to Functionalized Pyridines in Drug Discovery

The pyridine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and bioactive molecules. Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it an attractive scaffold for drug design. The ability to introduce diverse functionalities onto the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, target affinity, and pharmacokinetic profile. This guide will focus on a comparative study of pyridines functionalized for covalent modification, a cornerstone of modern drug development for applications such as antibody-drug conjugates (ADCs), PROTACs, and PET imaging agents.

We will explore the synthesis, reactivity, and applications of this compound, a versatile building block featuring a terminal alkyne, and compare its performance with other widely used functionalized pyridines, including:

  • Halopyridines (e.g., 3-Bromopyridine): Precursors for palladium-catalyzed cross-coupling reactions.

  • Pyridyl Boronic Acids/Esters: Key partners in Suzuki-Miyaura cross-coupling reactions.

  • Pyridyl Tetrazines: Highly reactive dienes for inverse-electron-demand Diels-Alder (IEDDA) "click" chemistry.

This compound: A Gateway to "Click" Chemistry

This compound, with its terminal alkyne functionality, is a prime substrate for the Nobel Prize-winning copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. This reaction is celebrated for its high efficiency, selectivity, and biocompatibility, making it a workhorse in bioconjugation and medicinal chemistry.[3]

Synthesis of this compound

The synthesis of this compound is typically achieved through a straightforward Williamson ether synthesis, reacting 3-hydroxypyridine with propargyl bromide in the presence of a base.

cluster_synthesis Synthesis of this compound 3-hydroxypyridine 3-Hydroxypyridine reaction_center + 3-hydroxypyridine->reaction_center propargyl_bromide Propargyl Bromide propargyl_bromide->reaction_center base Base (e.g., K₂CO₃) base->reaction_center in DMF product This compound reaction_center->product

Caption: Synthesis of this compound.

Reactivity in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne of this compound readily participates in CuAAC reactions with a wide range of organic azides to form stable 1,4-disubstituted 1,2,3-triazole linkages. This reaction is known for its rapid kinetics and high yields under mild, often aqueous, conditions.

Comparative Analysis of Functionalized Pyridines

The choice of a functionalized pyridine is dictated by the desired reaction chemistry, compatibility with other functional groups, and the overall synthetic strategy. Here, we compare the performance of this compound with other key functionalized pyridines in their respective flagship reactions.

Reactivity and Reaction Kinetics
Functionalized PyridineReaction TypeTypical Catalyst/ConditionsReaction RateKey AdvantagesKey Limitations
This compound CuAACCu(I) salts, often with a ligand (e.g., THPTA)Fast (10¹ - 10³ M⁻¹s⁻¹)[4]High efficiency, bioorthogonal, mild conditions.Requires a copper catalyst which can be toxic to cells.
3-Bromopyridine Suzuki-Miyaura CouplingPd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)Moderate to FastBroad substrate scope, well-established.Requires a palladium catalyst, can be sensitive to steric hindrance.
3-Pyridylboronic acid Suzuki-Miyaura CouplingPd catalyst, BaseModerate to FastReadily available, stable.Can be prone to protodeboronation.
3-Pyridyl-tetrazine IEDDACatalyst-freeVery Fast (up to 10⁶ M⁻¹s⁻¹)[5]Extremely rapid, bioorthogonal, fluorogenic potential.Tetrazine synthesis can be complex, potential stability issues.

Note: Reaction rates are highly dependent on the specific substrates, catalyst system, solvent, and temperature. The values provided are for general comparison.

Stability and Biocompatibility

In the context of bioconjugation and in vivo applications, the stability of the functional group and the biocompatibility of the reaction conditions are critical.

  • This compound (CuAAC): The alkyne group is generally stable in biological media. However, the copper catalyst required for CuAAC can be cytotoxic, necessitating the use of chelating ligands to mitigate this effect.[3]

  • Halopyridines and Pyridyl Boronic Acids (Suzuki-Miyaura): These functional groups are stable, but the palladium catalysts and organic solvents typically used in Suzuki-Miyaura coupling are not biocompatible, limiting their direct application in living systems.

  • Pyridyl Tetrazines (IEDDA): The tetrazine moiety and its reaction with strained alkenes are highly bioorthogonal, proceeding rapidly in aqueous environments without the need for a catalyst, making this an excellent choice for in vivo applications.[6]

Experimental Protocols

To provide a practical framework for comparison, detailed experimental protocols for key reactions are provided below.

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a typical CuAAC reaction between this compound and an azide.

Materials:

  • This compound

  • Azide-containing molecule

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Solvent (e.g., a mixture of water and a co-solvent like DMSO or t-BuOH)

Procedure:

  • In a reaction vessel, dissolve the azide-containing molecule (1.0 equiv) and this compound (1.2 equiv) in the chosen solvent system.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (5 equiv) in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.1 equiv) and THPTA (0.5 equiv) in water.

  • To the stirring solution of the azide and alkyne, add the sodium ascorbate solution followed by the CuSO₄/THPTA solution.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, the reaction mixture can be worked up by extraction or purified directly by chromatography.

Protocol for Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of 3-bromopyridine with a boronic acid.

Materials:

  • 3-Bromopyridine

  • Aryl or vinyl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃ or K₃PO₄)

  • Solvent (e.g., a mixture of 1,4-dioxane and water)

Procedure:

  • To a dry reaction flask, add 3-bromopyridine (1.0 equiv), the boronic acid (1.2 equiv), the palladium catalyst (0.05 equiv), and the base (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.[7]

Protocol for Inverse-Electron-Demand Diels-Alder (IEDDA) Ligation

This protocol describes the reaction of a pyridyl tetrazine with a strained alkene (e.g., trans-cyclooctene, TCO).

Materials:

  • Pyridyl tetrazine derivative

  • TCO-functionalized molecule

  • Solvent (e.g., PBS buffer, pH 7.4, or a mixture with an organic co-solvent like DMSO)

Procedure:

  • Dissolve the TCO-functionalized molecule in the chosen solvent.

  • Add a solution of the pyridyl tetrazine derivative (typically in a slight excess) to the TCO solution.

  • The reaction proceeds rapidly at room temperature. The progress can be monitored by the disappearance of the characteristic color of the tetrazine or by LC-MS.

  • The resulting conjugate can often be used directly or purified by size-exclusion chromatography for biological applications.[5]

Application Showcase: Antibody-Drug Conjugation (ADC) Workflow

Functionalized pyridines are instrumental in the construction of ADCs, which are a class of targeted therapeutics that deliver potent cytotoxic agents to cancer cells. The following diagram illustrates a generalized workflow for ADC synthesis, where a functionalized pyridine could be incorporated into the linker-payload complex.

cluster_adc_workflow Generalized Antibody-Drug Conjugate (ADC) Synthesis Workflow mab Monoclonal Antibody (mAb) reduction Antibody Reduction (e.g., TCEP) mab->reduction activated_mab Thiol-Activated mAb reduction->activated_mab conjugation Conjugation activated_mab->conjugation linker_payload Linker-Payload with Functionalized Pyridine linker_payload->conjugation adc Antibody-Drug Conjugate (ADC) conjugation->adc purification Purification (e.g., SEC) adc->purification final_adc Purified ADC purification->final_adc

Caption: A generalized workflow for the synthesis of an antibody-drug conjugate.

In this workflow, a linker containing a functionalized pyridine (e.g., a maleimide-functionalized pyridine for reaction with the antibody's thiols, or an alkyne-functionalized pyridine for a subsequent click reaction) is first attached to the cytotoxic payload. This linker-payload is then conjugated to the antibody.

Conclusion

The choice of a functionalized pyridine is a critical decision in the design of bioconjugates and complex organic molecules.

  • This compound is an excellent choice for applications where the biocompatibility of the final triazole linkage and the mild reaction conditions of CuAAC are paramount, provided that the potential cytotoxicity of the copper catalyst can be managed. Its reactivity is generally high, and the synthesis is straightforward.

  • Halopyridines and pyridyl boronic acids remain the workhorses for the synthesis of biaryl structures via Suzuki-Miyaura coupling . While not directly applicable in living systems due to the nature of the catalysis, they are invaluable for the synthesis of small molecule drugs and complex ligands.

  • Pyridyl tetrazines represent the cutting edge of bioorthogonal chemistry, offering exceptionally fast, catalyst-free IEDDA reactions . They are the preferred choice for in vivo applications where speed and biocompatibility are the primary concerns, despite the synthetic challenges they may present.

Ultimately, the optimal functionalized pyridine will depend on the specific requirements of the application, including the desired reaction kinetics, the tolerance of the substrate to different reaction conditions, and the intended biological or material science application. This guide provides the foundational knowledge and practical protocols to aid researchers in making this critical selection.

References

A Senior Application Scientist's Guide to Validating Click Reaction Products with NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in drug development and chemical biology, "click chemistry," particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), represents a paradigm of efficiency and reliability.[1][2][3] This reaction's elegance lies in its ability to rapidly and quantitatively form a stable 1,2,3-triazole linkage from an azide and a terminal alkyne. However, this simplicity belies a critical structural question: which regioisomer has been formed?

The reaction of an azide with a terminal alkyne can yield two distinct products: the 1,4-disubstituted triazole or the 1,5-disubstituted triazole. While the widely used CuAAC reaction is highly selective for the 1,4-isomer, other catalytic systems, such as those employing ruthenium (RuAAC), preferentially yield the 1,5-isomer.[4][5][6] Assuming the structure based solely on the catalyst used is a risky proposition that can undermine subsequent biological or material science findings. Therefore, unambiguous structural validation is not just good practice; it is a cornerstone of scientific rigor.

This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the definitive structural elucidation of click reaction products. We will move beyond simple data reporting to explain the causality behind spectral differences and provide a logical workflow for researchers to confidently assign the correct regiochemistry.

The Fundamental Challenge: Differentiating 1,4- vs. 1,5-Regioisomers

The core analytical task is to distinguish between two closely related molecular structures. This requires probing the specific connectivity and spatial relationships of the substituents relative to the triazole ring. NMR spectroscopy is uniquely suited for this challenge, offering a suite of experiments that can map both through-bond and through-space atomic interactions.

G cluster_reactants Reactants cluster_products Potential Products cluster_14 1,4-isomer cluster_15 1,5-isomer R1_N3 R¹-N₃ plus + catalyst_cu catalyst_cu R1_N3->catalyst_cu Cu(I) catalyst (CuAAC) catalyst_ru catalyst_ru R1_N3->catalyst_ru Ru(II) catalyst (RuAAC) HC_CR2 HC≡C-R² HC_CR2->catalyst_cu Cu(I) catalyst (CuAAC) HC_CR2->catalyst_ru Ru(II) catalyst (RuAAC) struct14    <TABLEBORDER="0" CELLBORDER="1" CELLSPACING="0"><TR><TD>NTD><TDPORT="c5">CTD>TR><TR><TD>NTD><TD>NTD>TR><TR><TDPORT="n1">N-R¹TD><TDPORT="c4">C-R²TD>TR>TABLE>     H_14 H H_14->struct14:w struct15    <TABLEBORDER="0" CELLBORDER="1" CELLSPACING="0"><TR><TDPORT="c4">CTD><TD>NTD>TR><TR><TD>NTD><TD>NTD>TR><TR><TDPORT="c5">C-R²TD><TDPORT="n1">N-R¹TD>TR>TABLE>     H_15 H H_15->struct15:w G cluster_14 1,4-isomer: Key Correlation PRESENT cluster_15 1,5-isomer: Key Correlation ABSENT struct14        <TABLEBORDER="0" CELLBORDER="1" CELLSPACING="0"><TR><TD>NTD><TDPORT="c5">C-HTD>TR><TR><TD>NTD><TD>NTD>TR><TR><TDPORT="n1">N-CH₂-R¹TD><TD>C-R²TD>TR>TABLE>         struct14:e->struct14:w ³J(C,H) struct15        <TABLEBORDER="0" CELLBORDER="1" CELLSPACING="0"><TR><TD>C-HTD><TD>NTD>TR><TR><TD>NTD><TD>NTD>TR><TR><TD>C-R²TD><TDPORT="n1">N-CH₂-R¹TD>TR>TABLE>         G cluster_14 1,4-isomer: NOE is ABSENT cluster_15 1,5-isomer: NOE is PRESENT struct14        <TABLEBORDER="0" CELLBORDER="1" CELLSPACING="0"><TR><TD>NTD><TDPORT="h5">C-HTD>TR><TR><TD>NTD><TD>NTD>TR><TR><TDPORT="ch2">N-CH₂-R¹TD><TD>C-R²TD>TR>TABLE>         struct15        <TABLEBORDER="0" CELLBORDER="1" CELLSPACING="0"><TR><TDPORT="h4">C-HTD><TD>NTD>TR><TR><TD>NTD><TD>NTD>TR><TR><TD>C-R²TD><TDPORT="ch2">N-CH₂-R¹TD>TR>TABLE>         struct15:n->struct15:s Through-space NOE G cluster_2d_logic start Synthesize Triazole Product nmr_1d Acquire ¹H and ¹³C NMR start->nmr_1d analyze_1d Analyze 1D Spectra - Check triazole proton shift - Identify C4/C5 carbon shifts nmr_1d->analyze_1d decision Is ¹³C shift definitive? (e.g., C-H at ~120 ppm) analyze_1d->decision nmr_2d Acquire 2D NMR: - HMBC - NOESY or ROESY decision->nmr_2d No / Ambiguous assign_14 Assign as 1,4-Isomer decision->assign_14 Yes (1,4) analyze_2d Analyze 2D Spectra - Look for N1-CH₂ to C5-H HMBC correlation - Look for N1-CH₂ to C4-H NOE correlation nmr_2d->analyze_2d hmbc_check HMBC to C-H present? analyze_2d->hmbc_check assign_15 Assign as 1,5-Isomer hmbc_check->assign_15 No noe_check NOE to C-H present? hmbc_check->noe_check Yes noe_check->assign_14 No noe_check->assign_15 Yes (Confirms 1,5)

References

A Comparative Guide to Analytical Techniques for Confirming the Purity of 3-(Prop-2-ynyloxy)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the purity of a chemical entity is a cornerstone of reliable and reproducible results. In the context of pharmaceutical intermediates and research chemicals like 3-(Prop-2-ynyloxy)pyridine, a molecule incorporating a pyridine ring and a terminal alkyne, rigorous purity assessment is not merely a quality control measure but a critical determinant of reaction outcomes and biological activity. This guide provides an in-depth comparison of the primary analytical techniques for confirming the purity of this compound, offering insights into the causality behind experimental choices and providing actionable protocols.

The imperative for stringent purity analysis is underscored by regulatory bodies such as the International Council for Harmonisation (ICH), which provides guidelines on the content and qualification of impurities in new drug substances.[1][2][3] Impurities can be organic (process- and drug-related), inorganic, or residual solvents, each with the potential to affect the efficacy and safety of the final product.[1][4]

This guide will explore the application, strengths, and limitations of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy in the comprehensive purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantitative Purity

HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture, making it the workhorse for purity analysis in the pharmaceutical industry.[5][6] Its high resolution and sensitivity are particularly well-suited for detecting and quantifying trace impurities.[5] For a polar compound like this compound, which contains a basic pyridine nitrogen, reversed-phase HPLC (RP-HPLC) is the method of choice.[7][8]

The "Why" Behind the Method: RP-HPLC separates molecules based on their hydrophobicity. A nonpolar stationary phase (like C18) is used with a polar mobile phase. Less polar compounds interact more strongly with the stationary phase and thus elute later. This principle allows for the effective separation of this compound from potential nonpolar impurities or more polar degradation products. The inclusion of a UV detector is logical as the pyridine ring is a strong chromophore, enabling sensitive detection.

Experimental Protocol: RP-HPLC for this compound

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep Accurately weigh ~1 mg of This compound Dissolve Dissolve in Diluent (e.g., 50:50 Acetonitrile:Water) to 0.1 mg/mL SamplePrep->Dissolve Filter Filter through 0.45 µm syringe filter Dissolve->Filter Injection Inject 10 µL of sample Filter->Injection MobilePhaseA Mobile Phase A: 0.1% Formic Acid in Water Separation Separation on C18 column with gradient elution MobilePhaseA->Separation MobilePhaseB Mobile Phase B: 0.1% Formic Acid in Acetonitrile MobilePhaseB->Separation Injection->Separation Detection UV Detection at λmax (e.g., 265 nm) Separation->Detection Integration Integrate all peaks in the chromatogram Detection->Integration Calculation Calculate Purity (% Area) = (Area of Main Peak / Total Area) x 100 Integration->Calculation

Instrumentation and Chromatographic Conditions:

ParameterRecommended SettingRationale
HPLC System Quaternary pump, autosampler, column oven, UV-Vis or PDA detectorStandard equipment for robust and reproducible analysis.
Column C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm)Excellent for separating aromatic and moderately polar compounds.[5]
Mobile Phase A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in AcetonitrileFormic acid improves peak shape for basic compounds like pyridines.[7]
Gradient 0-20 min: 10-90% B; 20-25 min: 90% B; 25.1-30 min: 10% BA gradient ensures elution of both polar and non-polar impurities.[5]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CMaintains consistent retention times.
Detection UV at the λmax of this compound (e.g., ~265 nm)Maximizes sensitivity for the main compound.
Injection Vol. 10 µLA typical volume to avoid column overloading.

Data Analysis: Purity is typically determined by the area percentage method, where the area of the main peak is divided by the total area of all peaks in the chromatogram. For accurate quantification, a calibration curve with a certified reference standard should be prepared. Method validation according to ICH guidelines is crucial for regulatory submissions.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tool for Structural Confirmation and Quantitative Analysis

NMR spectroscopy is an indispensable tool for elucidating molecular structure and can also be used for quantitative analysis (qNMR).[9][10] For this compound, ¹H NMR provides a unique fingerprint, confirming the presence of the pyridine and propargyl protons and their respective chemical environments. qNMR can provide a highly accurate measure of purity without the need for a specific reference standard of the analyte itself.[11][12]

The "Why" Behind the Method: The principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[9][10] By comparing the integral of a known signal from the analyte to the integral of a signal from a certified internal standard of known concentration, the absolute purity of the analyte can be determined.[11] This method is particularly valuable as it is a primary ratio method and does not rely on the response factors that can affect other chromatographic techniques.

Experimental Protocol: Quantitative ¹H NMR (qNMR)

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_data Data Processing & Analysis WeighAnalyte Accurately weigh ~10 mg of This compound Dissolve Dissolve both in a known volume of CDCl3 or DMSO-d6 WeighAnalyte->Dissolve WeighStandard Accurately weigh ~10 mg of internal standard (e.g., maleic acid) WeighStandard->Dissolve Acquire Acquire ¹H NMR spectrum with optimized parameters for quantitation (long relaxation delay) Dissolve->Acquire Process Process spectrum (phasing, baseline correction) Acquire->Process Integrate Integrate a well-resolved analyte peak and a standard peak Process->Integrate Calculate Calculate purity using the qNMR equation Integrate->Calculate

Key Parameters for Accurate Quantitation:

ParameterRecommended SettingRationale
Internal Standard Maleic acid, dimethyl sulfoneMust have signals that do not overlap with the analyte, be stable, and have a known purity.
Solvent Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide (DMSO-d₆)Must fully dissolve both the analyte and the internal standard.
Relaxation Delay (d1) > 5 x T₁ of the slowest relaxing protonEnsures complete relaxation of all protons for accurate integration.
Number of Scans Sufficient for a high signal-to-noise ratio (>250:1)Improves the precision of the integration.

Purity Calculation: The purity of the analyte can be calculated using the following equation:

Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

Mass Spectrometry (MS): Identifying and Characterizing Impurities

Mass spectrometry, particularly when coupled with a separation technique like HPLC (LC-MS) or Gas Chromatography (GC-MS), is a powerful tool for the identification and structural elucidation of impurities.[13][14][15] High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of an unknown impurity.[13]

The "Why" Behind the Method: MS measures the mass-to-charge ratio (m/z) of ionized molecules. This allows for the determination of the molecular weight of the parent compound and any impurities present. Tandem MS (MS/MS) can be used to fragment ions, providing structural information that aids in the identification of unknown compounds.[13] This is crucial for understanding the impurity profile, which is a key aspect of regulatory filings.[4][13]

Experimental Workflow: LC-MS for Impurity Profiling

LCMS_Workflow cluster_lc LC Separation cluster_ms MS Detection & Analysis cluster_data Data Interpretation LC_Separation Separate sample using the developed HPLC method Ionization Ionize eluting compounds (e.g., ESI) LC_Separation->Ionization FullScan Acquire full scan MS data to detect all ions Ionization->FullScan MSMS Perform MS/MS on impurity ions for structural elucidation FullScan->MSMS MW_Determination Determine molecular weight of impurities MSMS->MW_Determination Structure_Elucidation Propose structures based on fragmentation patterns MW_Determination->Structure_Elucidation

Fourier-Transform Infrared (FTIR) Spectroscopy: A Qualitative Confirmation

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[16] For this compound, FTIR can quickly confirm the presence of the key functional groups: the terminal alkyne and the pyridine ring.

The "Why" Behind the Method: Molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their chemical bonds. The resulting spectrum is a unique "fingerprint" of the molecule. While not typically used for quantitative purity analysis, it is an excellent tool for identity confirmation and for detecting impurities with different functional groups.

Characteristic FTIR Absorptions for this compound:

Functional GroupVibrationExpected Wavenumber (cm⁻¹)
Terminal Alkyne ≡C-H stretch~3300 (sharp)[17][18][19]
Terminal Alkyne C≡C stretch~2100-2260 (weak to medium)[17][18][19]
Aromatic C-H C-H stretch~3000-3100
Aromatic Ring C=C and C=N stretches~1400-1600
Ether C-O stretch~1000-1300

The absence of significant peaks corresponding to potential starting materials (e.g., a broad O-H stretch from 3-hydroxypyridine around 3200-3600 cm⁻¹) can provide qualitative evidence of purity.

Comparison of Analytical Techniques

TechniquePrimary UseStrengthsLimitations
HPLC Quantitative Purity & Impurity ProfilingHigh resolution, sensitivity, and precision; well-established for regulatory purposes.[5][6]Requires a reference standard for absolute quantification; response factors can vary.
qNMR Absolute Quantitative Purity & Structural ConfirmationPrimary analytical method; does not require a specific reference standard of the analyte.[10][11]Lower sensitivity than HPLC; requires a high-purity internal standard; potential for peak overlap.
MS Impurity Identification & Structural ElucidationHigh sensitivity and specificity; provides molecular weight and structural information.[13][14]Not inherently quantitative without a reference standard; can suffer from matrix effects.
FTIR Identity Confirmation & Functional Group AnalysisRapid, non-destructive, and provides a unique molecular fingerprint.[16]Primarily qualitative; not suitable for quantifying low-level impurities.

Conclusion

A comprehensive strategy for confirming the purity of this compound relies on the synergistic use of multiple analytical techniques. HPLC stands as the primary method for quantitative purity determination due to its high resolving power and sensitivity. qNMR offers a powerful orthogonal method for absolute purity assessment and structural confirmation. Mass spectrometry is indispensable for the critical task of identifying and characterizing unknown impurities, a key requirement in drug development.[4][13] Finally, FTIR provides a rapid and straightforward means of confirming the compound's identity and the presence of its key functional groups. By employing this multi-faceted approach, researchers and drug development professionals can ensure the quality and integrity of their materials, leading to more reliable and reproducible scientific outcomes.

References

A Comparative Guide to Click Chemistry: Navigating the Choice Between Copper-Catalyzed and Strain-Promoted Azide-Alkyne Cycloadditions

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of bioconjugation and drug development, the ability to selectively and efficiently join molecular building blocks is paramount. "Click chemistry," a concept introduced by K.B. Sharpless, has revolutionized this field by providing a set of powerful, reliable, and bioorthogonal reactions.[1][2] Among these, the azide-alkyne cycloaddition has emerged as a particularly robust tool. This guide provides an in-depth comparison of the two principal modalities of this reaction: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[3][4] We will delve into their underlying mechanisms, comparative efficiencies, and practical applications to empower researchers, scientists, and drug development professionals in selecting the optimal strategy for their specific needs.

The Fundamental Dichotomy: Speed vs. Biocompatibility

At its core, the choice between CuAAC and SPAAC represents a trade-off between reaction kinetics and biocompatibility.[5][6] CuAAC is renowned for its rapid reaction rates, often orders of magnitude faster than SPAAC, driven by the catalytic action of copper(I) ions.[7][8] However, the inherent cytotoxicity of copper has historically limited its application in living systems.[9][10] In contrast, SPAAC obviates the need for a metal catalyst, making it exceptionally well-suited for in vivo and live-cell applications where maintaining biological integrity is critical.[11][12]

Delving into the Mechanisms

Understanding the mechanistic underpinnings of CuAAC and SPAAC is crucial for appreciating their respective strengths and limitations.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a [3+2] cycloaddition between a terminal alkyne and an azide, yielding a stable 1,4-disubstituted 1,2,3-triazole.[13][14] The reaction's remarkable rate enhancement, on the order of 10⁷ to 10⁸ compared to the uncatalyzed thermal reaction, is attributed to the copper(I) catalyst.[7] The catalytic cycle, as illustrated below, involves the formation of a copper acetylide intermediate, which then reacts with the azide.[][16] The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate, using a reducing agent like sodium ascorbate.[7][17]

CuAAC_Mechanism cluster_cycle Catalytic Cycle CuI Cu(I) Catalyst CuAcetylide Copper Acetylide Intermediate CuI->CuAcetylide + Alkyne Alkyne Terminal Alkyne (R-C≡CH) Alkyne->CuAcetylide Metallacycle Six-membered Copper Metallacycle CuAcetylide->Metallacycle + Azide Azide Azide (R'-N₃) Azide->Metallacycle TriazolylCu Triazolyl-Copper Intermediate Metallacycle->TriazolylCu Ring Contraction TriazolylCu->CuI Catalyst Regeneration Product 1,4-Triazole Product TriazolylCu->Product + H⁺ Protonolysis Protonolysis

Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC, a cornerstone of bioorthogonal chemistry, leverages the high ring strain of cyclooctynes to drive the reaction forward without a catalyst.[11][] The considerable energy stored in the distorted alkyne bond of the cyclooctyne is released upon the [3+2] cycloaddition with an azide, leading to the formation of a stable triazole linkage.[19] This reaction is highly selective, as both the strained alkyne and the azide are bioorthogonal, meaning they do not readily react with native functional groups in biological systems.[11]

SPAAC_Mechanism StrainedAlkyne Strained Cyclooctyne TransitionState Concerted Transition State StrainedAlkyne->TransitionState Azide Azide (R'-N₃) Azide->TransitionState Product Triazole Product TransitionState->Product [3+2] Cycloaddition

Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Quantitative Performance Comparison

The choice between CuAAC and SPAAC often hinges on a quantitative assessment of their performance characteristics. The following table provides a summary of key parameters to guide this decision-making process.

FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I)None
Biocompatibility Lower, due to copper cytotoxicity.[9][10] Ligands can mitigate but not eliminate this issue.[20][21]High, suitable for in vivo and live-cell applications.[11][12]
Reaction Kinetics Very fast (rate acceleration of 10⁷ to 10⁸ over uncatalyzed reaction).[1][7]Generally slower than CuAAC; highly dependent on the cyclooctyne used.[6][8]
Second-Order Rate Constant (M⁻¹s⁻¹) Typically 1 - 100 M⁻¹s⁻¹BCN: ~0.012 - 0.024 M⁻¹s⁻¹ DBCO (ADIBO): ~0.90 M⁻¹s⁻¹[6]
Reactant Stability Terminal alkynes are generally stable and synthetically accessible.[6]Strained cyclooctynes can be less stable and more complex to synthesize.[6][22] Some are sensitive to storage conditions and can degrade.[23][24]
Regioselectivity Exclusively 1,4-isomer.[16][25]Mixture of 1,4- and 1,5-isomers.[12][25]
Reagent Accessibility Terminal alkynes and copper catalysts are readily available and less expensive.[5]Strained cyclooctynes are more complex to synthesize and more expensive.[5]
Ideal Applications Small molecule synthesis, materials science, ex vivo bioconjugation, proteomics where cell viability is not a concern.[][26][27]In vivo imaging, live-cell labeling, targeted drug delivery, and other applications requiring high biocompatibility.[3][28][29]

Experimental Protocols

To provide a practical framework, we present generalized, step-by-step methodologies for both CuAAC and SPAAC reactions.

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Bioconjugation

This protocol is a general guideline and may require optimization for specific biomolecules and reagents.[30][31][32]

Materials:

  • Biomolecule-alkyne or biomolecule-azide

  • Cargo-azide or cargo-alkyne

  • Buffer (e.g., phosphate buffer, pH 7.4)

  • Copper(II) sulfate (CuSO₄) solution

  • Ligand solution (e.g., THPTA)

  • Sodium ascorbate solution

  • Aminoguanidine solution (optional, to prevent oxidative damage)

Procedure:

  • In a microcentrifuge tube, dissolve the biomolecule-alkyne (or azide) in the appropriate buffer.

  • Add the cargo-azide (or alkyne) to the solution. A 10-fold molar excess of the cargo molecule is a good starting point.[31]

  • Prepare a premixed solution of CuSO₄ and the accelerating ligand (e.g., THPTA). A 1:5 ratio of CuSO₄ to ligand is often recommended.[31][32]

  • To the reaction mixture, add the aminoguanidine solution (if used), followed by the premixed catalyst-ligand solution.

  • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.

  • Gently mix the reaction and allow it to proceed at room temperature or 37°C for 1-4 hours.

  • The labeled biomolecule can be purified using methods appropriate for the specific biomolecule, such as size-exclusion chromatography, dialysis, or affinity purification.

CuAAC_Workflow start Start prep_biomolecule Dissolve Biomolecule (alkyne or azide) in Buffer start->prep_biomolecule add_cargo Add Cargo Molecule (azide or alkyne) prep_biomolecule->add_cargo add_optional Add Aminoguanidine (Optional) add_cargo->add_optional premix_catalyst Premix CuSO₄ and Ligand add_catalyst Add Catalyst-Ligand Premix premix_catalyst->add_catalyst add_optional->add_catalyst initiate Initiate with Sodium Ascorbate add_catalyst->initiate incubate Incubate (RT or 37°C, 1-4 hours) initiate->incubate purify Purify Labeled Biomolecule incubate->purify end End purify->end

General experimental workflow for a CuAAC bioconjugation reaction.

General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) in Live-Cell Labeling

This protocol is a generalized procedure and will require optimization based on the cell type, cyclooctyne reagent, and specific experimental goals.

Materials:

  • Cells metabolically labeled with an azide-modified substrate

  • Cyclooctyne-fluorophore conjugate (e.g., DBCO-fluorophore)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Imaging system (e.g., fluorescence microscope)

Procedure:

  • Culture cells to the desired confluency.

  • Metabolically label the cells by incubating them with an appropriate azide-modified precursor (e.g., an azido sugar) in complete culture medium for a predetermined time (e.g., 24-48 hours).

  • Wash the cells with PBS to remove any unincorporated azido-substrate.

  • Prepare a solution of the cyclooctyne-fluorophore conjugate in complete culture medium at the desired final concentration.

  • Add the cyclooctyne-fluorophore solution to the cells and incubate under normal cell culture conditions (37°C, 5% CO₂) for a specific duration (e.g., 30 minutes to 2 hours).

  • Wash the cells with PBS to remove any unreacted cyclooctyne-fluorophore.

  • The cells are now ready for analysis by fluorescence microscopy or flow cytometry.

Conclusion: Making an Informed Decision

The choice between copper-catalyzed and strain-promoted azide-alkyne cycloaddition is not a matter of one being definitively superior to the other, but rather a strategic decision based on the specific experimental context. CuAAC remains an invaluable tool for applications where reaction speed and cost-effectiveness are primary considerations, and where the biological system is not a living one.[5][27] The development of new ligands continues to improve its biocompatibility, expanding its potential applications.[20][21]

Conversely, SPAAC stands as the undisputed champion for bioorthogonal ligation in living systems.[11][12] Its freedom from cytotoxic metal catalysts has opened up new frontiers in chemical biology, enabling the real-time visualization and manipulation of biological processes in vivo.[28][33] The ongoing development of more reactive and stable cyclooctynes continues to enhance the kinetics of SPAAC, narrowing the performance gap with CuAAC.[33][34]

Ultimately, a thorough understanding of the principles, performance metrics, and practical considerations of both CuAAC and SPAAC will enable researchers to harness the full power of click chemistry in their pursuit of scientific discovery and therapeutic innovation.

References

A Comparative Guide to the Biological Potential of 3-(Prop-2-ynyloxy)pyridine Derivatives and Their Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Scarcely Explored Scaffold

In the vast landscape of medicinal chemistry, the pyridine ring stands as a cornerstone, a privileged scaffold found in numerous natural products and clinically approved drugs.[1][2] Its unique electronic properties and ability to engage in various biological interactions have made it a focal point for the design of novel therapeutic agents.[1][2] This guide delves into the prospective biological activities of a relatively unexplored class of compounds: 3-(prop-2-ynyloxy)pyridine derivatives .

While specific biological data for this compound itself remains elusive in current literature, a comprehensive analysis of its structural analogues provides a fertile ground for hypothesis and a roadmap for future research. This guide will, therefore, present a comparative analysis of the known biological activities of structurally related pyridine derivatives, focusing on antimicrobial and anticancer properties. By examining the structure-activity relationships of these analogues, we can infer the potential of the this compound scaffold and outline experimental pathways to unlock its therapeutic promise.

Comparative Analysis of Biological Activities: Insights from Analogue Scaffolds

The biological activity of a molecule is intrinsically linked to its structure. For this compound, we can dissect its core components—the pyridine ring, the ether linkage at the 3-position, and the terminal alkyne of the propargyl group—and examine the known activities of compounds sharing these features.

The Pyridine Core: A Foundation for Diverse Bioactivity

The pyridine nucleus is a recurring motif in a multitude of bioactive compounds, exhibiting a broad spectrum of activities including antibacterial, antifungal, antiviral, and anticancer effects.[1][2] This inherent bioactivity of the pyridine scaffold provides a strong rationale for investigating novel derivatives.

3-Substituted Pyridine Analogues: A Hub of Biological Action

The substitution pattern on the pyridine ring plays a critical role in determining the specific biological activity. The 3-position, in particular, has been a successful site for modification in the development of various therapeutic agents.

Several classes of 3-substituted pyridine derivatives have demonstrated significant antimicrobial properties.

  • 3-Alkylpyridine Alkaloids: Naturally occurring 3-alkylpyridine alkaloids, isolated from marine sponges, have displayed modest antibiotic activity, particularly against Gram-positive bacteria.[3]

  • 3-(Pyridine-3-yl)-2-oxazolidinone Derivatives: This class of synthetic compounds has shown potent antibacterial activity, comparable to the antibiotic linezolid, against a range of Gram-positive bacteria, including clinically relevant strains like Staphylococcus aureus and Streptococcus pneumoniae.[4][5] The 3-pyridyl moiety is crucial for their mechanism of action, which involves the inhibition of bacterial protein synthesis.[4]

These examples underscore that the 3-substituted pyridine scaffold can be effectively utilized to develop potent antibacterial agents.

The pyridine scaffold is also a prominent feature in many anticancer agents.[1][6][7] The anticancer mechanisms of pyridine derivatives are diverse and can include:

  • Induction of Apoptosis and Cell Cycle Arrest: Certain novel pyridine and pyridone-based compounds have been shown to inhibit the proliferation of human breast and liver cancer cells by inducing G2/M phase arrest and apoptosis.[8]

  • Enzyme Inhibition: Pyridine derivatives have been designed to inhibit various enzymes crucial for cancer cell survival and proliferation, such as phosphodiesterases (PDEs).[9]

The presence of specific functional groups on the pyridine ring can significantly enhance anticancer potency.[2]

The Propargyl Ether Moiety: A Handle for Further Functionalization and Potential Bioactivity

The propargyl group (prop-2-ynyl) in this compound is a particularly interesting feature. The terminal alkyne is a versatile functional group that can participate in various chemical reactions, most notably the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). This allows for the straightforward synthesis of a diverse library of triazole-containing derivatives, a common strategy in drug discovery to explore a wider chemical space and optimize biological activity.

Furthermore, the propargyl moiety itself can contribute to biological activity. Propargyl groups are found in a number of approved drugs and are known to act as mechanism-based inhibitors of certain enzymes.

Hypothesized Biological Profile of this compound Derivatives

Based on the analysis of its structural components and the activities of its analogues, we can hypothesize the following potential biological activities for this compound derivatives:

  • Antimicrobial Activity: Given the known antibacterial properties of 3-substituted pyridines, it is plausible that this compound derivatives could exhibit activity against a range of bacteria, particularly Gram-positive strains. The lipophilicity and electronic properties of the propargyloxy group would likely influence the potency and spectrum of activity.

  • Anticancer Activity: The pyridine core provides a strong foundation for potential anticancer effects. The propargyl group offers a site for derivatization to generate a library of compounds for screening against various cancer cell lines. The resulting triazole derivatives, for instance, are a well-established class of anticancer agents.

Experimental Workflows for Biological Evaluation

To validate these hypotheses, a systematic experimental evaluation is necessary. The following protocols provide a framework for assessing the antimicrobial and anticancer activities of novel this compound derivatives.

Workflow for Antimicrobial Activity Screening

Antimicrobial_Screening_Workflow cluster_synthesis Compound Synthesis cluster_screening Primary Screening cluster_secondary Secondary Screening cluster_mechanism Mechanism of Action Synthesis Synthesis of this compound and Analogues MIC Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution) Synthesis->MIC Disc Disc Diffusion Assay Synthesis->Disc MBC Minimum Bactericidal Concentration (MBC) Assay MIC->MBC For promising compounds Biofilm Biofilm Inhibition Assay MIC->Biofilm TimeKill Time-Kill Kinetic Assay MBC->TimeKill MoA Target Identification Studies TimeKill->MoA

Caption: Workflow for assessing the antimicrobial activity of novel compounds.

  • Preparation of Bacterial Inoculum: A fresh overnight culture of the test bacterium is diluted in appropriate broth to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Compound Preparation: The test compounds are serially diluted in a 96-well microtiter plate using the broth as the diluent.

  • Inoculation: The standardized bacterial suspension is added to each well of the microtiter plate.

  • Incubation: The plate is incubated at the optimal temperature for the bacterium (e.g., 37°C) for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Workflow for Anticancer Activity Screening

Anticancer_Screening_Workflow cluster_synthesis Compound Synthesis cluster_screening Primary Screening cluster_secondary Secondary Screening cluster_mechanism Mechanism of Action Synthesis Synthesis of this compound and Analogues MTT Cytotoxicity Assay (e.g., MTT) against a panel of cancer cell lines Synthesis->MTT Apoptosis Apoptosis Assay (e.g., Annexin V/PI staining) MTT->Apoptosis For active compounds (low IC50) CellCycle Cell Cycle Analysis (Flow Cytometry) MTT->CellCycle WesternBlot Western Blotting for key signaling proteins Apoptosis->WesternBlot CellCycle->WesternBlot EnzymeAssay Enzyme Inhibition Assays WesternBlot->EnzymeAssay

References

A Senior Application Scientist's Guide to Assessing the Binding Affinity of 3-(Prop-2-ynyloxy)pyridine-Modified Ligands

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the rational design of targeted ligands is paramount. The incorporation of specific chemical moieties can dramatically influence a ligand's affinity, selectivity, and potential for further functionalization. Among these, the 3-(Prop-2-ynyloxy)pyridine group has garnered significant attention. This guide provides an in-depth comparison of key biophysical techniques for assessing the binding affinity of ligands modified with this versatile functional group, grounded in field-proven insights and experimental best practices.

The Strategic Advantage of the this compound Moiety

The this compound scaffold integrates two key features beneficial for drug discovery. The pyridine ring is a well-established pharmacophore found in numerous approved drugs, offering favorable properties such as metabolic stability and the ability to engage in various non-covalent interactions with protein targets.[1][2] The propargyl group (prop-2-ynyloxy) introduces a terminal alkyne, a highly versatile chemical handle.[3][4] This alkyne functionality is particularly amenable to the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[3][4] This allows for the efficient and specific conjugation of the ligand to other molecules, such as fluorescent probes, affinity tags, or even larger biomolecules.[5]

The propargyl group's utility extends to the development of advanced therapeutic modalities. In the realm of Proteolysis Targeting Chimeras (PROTACs), the alkyne can serve as a convenient point of attachment for a linker connected to an E3 ligase-recruiting moiety.[1][6] Furthermore, the terminal alkyne can act as a warhead in the design of covalent inhibitors, forming a stable bond with a nucleophilic residue in the target protein's active site.[7][8]

G cluster_ligand This compound-Modified Ligand cluster_applications Applications Ligand Pyridine Core Propargyl Propargyl Group (-O-CH2-C≡CH) Ligand->Propargyl Modification Click Click Chemistry (CuAAC) Propargyl->Click Enables Covalent Covalent Inhibition Propargyl->Covalent Acts as Warhead PROTAC PROTAC Synthesis Click->PROTAC Used in

Caption: The versatile role of the propargyl group in ligand modification.

Comparative Analysis of Binding Affinity Techniques

The accurate determination of binding affinity, typically expressed as the dissociation constant (Kd), is critical for structure-activity relationship (SAR) studies and lead optimization. Several biophysical techniques are available, each with its own set of advantages and limitations. Here, we compare three of the most widely used methods for characterizing small molecule-protein interactions: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Fluorescence Polarization (FP).

FeatureIsothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)Fluorescence Polarization (FP)
Principle Measures heat changes upon binding.[9]Detects changes in refractive index at a sensor surface.[10]Measures changes in the rotational motion of a fluorescently labeled molecule upon binding.[11][12]
Labeling Requirement Label-free.[9]Label-free for the analyte.[10]Requires a fluorescent label on one binding partner.[11]
Information Provided Kd, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[13]Kd, association rate (kon), and dissociation rate (koff).[14]Kd (from competition assays).[15]
Throughput Low to medium.Medium to high.[16]High.[17]
Sample Consumption Relatively high.[18]Low.Low.
Strengths Provides a complete thermodynamic profile of the interaction.[13]Real-time kinetic data, high sensitivity.[19]Homogeneous assay, suitable for high-throughput screening.[17]
Limitations Lower throughput, sensitive to buffer mismatch.[18]Requires immobilization of one binding partner, potential for mass transport limitations.[20]Requires a suitable fluorescent probe, potential for interference from fluorescent compounds.[21]
Ideal for... Detailed thermodynamic characterization of lead compounds.Kinetic profiling and fragment screening.High-throughput screening of large compound libraries.

In-Depth Experimental Protocols

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[13]

ITC_Workflow Prep Sample Preparation (Identical Buffers) Load Load Protein into Cell Load Ligand into Syringe Prep->Load Titrate Titrate Ligand into Cell (Stepwise Injections) Load->Titrate Measure Measure Heat Change per Injection Titrate->Measure Analyze Analyze Data (Binding Isotherm) Measure->Analyze Results Determine K_d, n, ΔH, ΔS Analyze->Results

Caption: A generalized workflow for an Isothermal Titration Calorimetry experiment.

Step-by-Step Protocol:

  • Sample Preparation:

    • Dialyze the purified target protein against the chosen ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).[13]

    • Dissolve the this compound-modified ligand in the exact same buffer to a concentration 10-20 times that of the protein.[22] If DMSO is required for solubility, ensure the final DMSO concentration is identical in both protein and ligand solutions (typically <5%).[18]

    • Thoroughly degas both solutions to prevent bubble formation.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Thoroughly clean the sample cell and syringe with buffer.[13]

    • Load the protein solution into the sample cell (typically 10-50 µM).[13]

    • Load the ligand solution into the injection syringe.

  • Titration:

    • Perform a series of small, sequential injections of the ligand into the protein solution.

    • Allow the system to reach equilibrium between each injection.

  • Data Analysis:

    • Integrate the heat change for each injection peak.

    • Plot the integrated heat per injection against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model to determine the Kd, stoichiometry (n), and enthalpy (ΔH).[22] Entropy (ΔS) can then be calculated.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that monitors binding events in real-time by detecting changes in the refractive index at a sensor chip surface.[10]

SPR_Workflow Immobilize Immobilize Protein on Sensor Chip Inject Inject Ligand (Analyte) at Various Concentrations Immobilize->Inject Association Monitor Association (Binding) Inject->Association Dissociation Monitor Dissociation (Wash with Buffer) Association->Dissociation Regenerate Regenerate Chip Surface Dissociation->Regenerate Analyze Analyze Sensorgram (Kinetics) Regenerate->Analyze Results Determine K_d, k_on, k_off Analyze->Results

Caption: A typical experimental workflow for Surface Plasmon Resonance.

Step-by-Step Protocol:

  • Protein Immobilization:

    • Activate the sensor chip surface (e.g., a CM5 chip) using a mixture of EDC and NHS.

    • Inject the purified target protein over the activated surface to achieve covalent immobilization via amine coupling.

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Binding Analysis:

    • Prepare a series of dilutions of the this compound-modified ligand in running buffer (e.g., HBS-EP).

    • Inject the ligand solutions sequentially over the immobilized protein surface, starting with the lowest concentration.

    • Monitor the change in response units (RU) in real-time to observe the association phase.

    • After each injection, flow running buffer over the chip to monitor the dissociation phase.

  • Surface Regeneration:

    • If necessary, inject a regeneration solution (e.g., low pH glycine) to remove any remaining bound ligand.

  • Data Analysis:

    • Subtract the response from a reference flow cell to correct for bulk refractive index changes.

    • Fit the association and dissociation curves (the sensorgram) to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the dissociation constant (Kd = koff/kon).

Fluorescence Polarization (FP)

FP measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[11] For unlabeled ligands, a competitive binding format is typically used.

FP_Workflow Prepare Prepare Assay Mix: Protein, Fluorescent Tracer, and Buffer Add_Competitor Add Unlabeled Ligand (Competitor) at Varying Concentrations Prepare->Add_Competitor Incubate Incubate to Reach Equilibrium Add_Competitor->Incubate Measure_FP Measure Fluorescence Polarization Incubate->Measure_FP Analyze_Data Plot FP vs. [Competitor] (Competition Curve) Measure_FP->Analyze_Data Results Determine IC50 and Calculate Ki Analyze_Data->Results

Caption: Workflow for a competitive Fluorescence Polarization binding assay.

Step-by-Step Protocol:

  • Assay Development:

    • Identify or synthesize a fluorescently labeled ligand (tracer) that binds to the target protein. The tracer should be structurally similar to the test compounds.

    • Determine the optimal concentrations of the tracer and protein that give a stable and significant polarization window (the difference in mP between the free and bound tracer).[15]

  • Competitive Binding Assay:

    • In a microplate, add the pre-determined optimal concentrations of the target protein and the fluorescent tracer to each well.

    • Add the this compound-modified ligand (the competitor) in a serial dilution across the plate.[12]

    • Include control wells with no competitor (maximum polarization) and no protein (minimum polarization).

  • Incubation and Measurement:

    • Incubate the plate at a constant temperature to allow the binding reaction to reach equilibrium.

    • Measure the fluorescence polarization of each well using a plate reader equipped with polarizing filters.

  • Data Analysis:

    • Plot the measured polarization values against the logarithm of the competitor concentration.

    • Fit the resulting sigmoidal curve to determine the IC50 value (the concentration of competitor that displaces 50% of the bound tracer).

    • Convert the IC50 value to an inhibition constant (Ki) using the Cheng-Prusoff equation, which also requires the Kd of the fluorescent tracer.

Data Interpretation and Presentation

Clear and concise data presentation is crucial for comparing the binding affinities of different ligands.

Example Data Table for ITC:

LigandKd (nM)n (Stoichiometry)ΔH (kcal/mol)-TΔS (kcal/mol)
Ligand A1501.05-8.5-1.2
Ligand B750.98-9.2-1.0
Ligand C5001.01-7.5-1.5

Example Data Table for SPR:

Ligandkon (105 M-1s-1)koff (10-3 s-1)Kd (nM)
Ligand A2.13.15150
Ligand B3.52.6375
Ligand C1.57.5500

Example Data Table for FP:

LigandIC50 (nM)Ki (nM)
Ligand A300155
Ligand B15078
Ligand C1000518

Conclusion

The this compound moiety offers significant advantages in modern ligand design, providing a versatile handle for creating sophisticated molecular probes and therapeutic agents. The choice of biophysical method to assess the binding affinity of these modified ligands depends on the specific research question and the stage of the drug discovery process. ITC provides unparalleled thermodynamic detail, SPR offers valuable kinetic insights, and FP is ideally suited for high-throughput screening. A comprehensive understanding of the principles, protocols, and data interpretation of these techniques is essential for any researcher working to advance the development of novel, high-affinity ligands.

References

The Pyridine Core in Drug Design: A Comparative Guide to Unlocking Therapeutic Advantage

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The "Privileged" Status of Pyridine

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful therapeutic agents. These are often referred to as "privileged scaffolds" due to their proven ability to interact with a wide range of biological targets. Among these, the simple six-membered nitrogen-containing heterocycle, pyridine, holds a preeminent position. An analysis of small-molecule drugs approved by the U.S. Food and Drug Administration (FDA) between 2014 and 2023 revealed that pyridine is the most frequently occurring nitrogen heterocycle, present in 54 new drugs, a significant portion of which are for oncology.[1][2][3]

This guide provides an in-depth technical comparison for drug discovery professionals on the distinct advantages of incorporating a pyridine core into drug candidates, particularly when used as a bioisostere for a benzene ring. We will explore how this strategic "phenyl-to-pyridyl switch" can profoundly enhance potency, pharmacokinetics, and overall drug-like properties, supported by experimental data and detailed validation protocols.

The Pyridine Advantage: A Comparative Analysis with Benzene

The strategic replacement of a benzene ring with a pyridine ring is a cornerstone tactic in modern medicinal chemistry.[4][5] While structurally similar, the introduction of a nitrogen atom into the aromatic ring imparts a unique set of electronic and physicochemical properties that can be leveraged to overcome common drug development hurdles.

Enhanced Target Binding and Biological Potency

The primary driver for using a pyridine core is its ability to form more effective interactions with biological targets, often leading to a dramatic increase in potency.

Causality: The nitrogen atom in the pyridine ring is more electronegative than carbon, creating an electron-deficient (electrophilic) aromatic system and a dipole moment.[1] Crucially, the lone pair of electrons on the sp²-hybridized nitrogen does not participate in the aromatic system and acts as a potent hydrogen bond acceptor .[1] This single atomic change provides a new, directional binding interaction that is absent in a corresponding benzene ring. This is particularly effective in enzyme active sites, such as the hinge region of kinases, where the pyridine nitrogen can form a critical hydrogen bond with backbone amide protons.[5]

Experimental Evidence: A compelling example comes from the development of Cdc7 kinase inhibitors, where replacing a phenyl ring with a pyridine ring resulted in a >500-fold improvement in biological potency .[1] This demonstrates how a single, well-placed hydrogen bond can anchor a molecule in the binding pocket far more effectively than the less specific hydrophobic interactions of a benzene ring.

Diagram: Pyridine vs. Benzene in a Kinase Hinge Region

This diagram illustrates the key hydrogen bond interaction enabled by the pyridine nitrogen, which is a primary source of its advantage in enhancing binding affinity.

cluster_0 Protein Hinge Region cluster_1 Benzene Analog cluster_2 Pyridine Analog (Superior Binding) hinge_nh Backbone N-H benzene Benzene Ring benzene:e->hinge_nh:w No H-Bond interaction1 Hydrophobic/ π-π Stacking pyridine Pyridine Ring pyridine:e->hinge_nh:w H-Bond (Acceptor) interaction2 Hydrogen Bond

Caption: Pyridine's nitrogen acts as an H-bond acceptor, anchoring the drug to the target.

Improved Metabolic Stability

A major challenge in drug development is overcoming rapid metabolic breakdown, often by cytochrome P450 (CYP) enzymes in the liver.[6] Aromatic rings are particularly susceptible to oxidative metabolism (hydroxylation).

Causality: The electron-deficient nature of the pyridine ring makes it more resistant to electrophilic attack and subsequent oxidative metabolism compared to the electron-rich benzene ring.[7][8] Strategically placing the nitrogen atom can effectively "block" a site that would otherwise be a metabolic liability on a phenyl ring. Analysis of recently approved drugs shows that CYP3A4 is the major metabolizing enzyme for many pyridine-containing compounds.[2][9]

Experimental Evidence: In the development of nicotinamide phosphoribosyltransferase (NAMPT) inhibitors, chemists observed that replacing a terminal phenyl ring with a pyridine ring led to a 160-fold improvement in metabolic stability .[1] This modification effectively shielded the molecule from rapid clearance, drastically improving its pharmacokinetic profile.

Enhanced Physicochemical Properties: Solubility and Permeability

Poor aqueous solubility can hinder formulation and bioavailability, while poor permeability prevents a drug from reaching its site of action. The pyridine core offers advantages on both fronts.

Causality:

  • Solubility: The polar nature of the pyridine ring and its ability to act as a hydrogen bond acceptor with water molecules generally leads to improved aqueous solubility over a nonpolar benzene ring.[10][11]

  • Permeability: While increased polarity can sometimes reduce passive diffusion, the pyridine ring can also enhance permeability. In one study of mGluR4 modulators, switching from a phenyl to a pyridyl aniline derivative led to a >190-fold increase in permeability .[1] This counterintuitive result is often attributed to a complex interplay of factors including reduced intramolecular hydrogen bonding that masks polar groups, or specific interactions with membrane transporters.[12]

Quantitative Performance Data: Pyridine vs. Phenyl Analogs

The following table summarizes key experimental data from studies where a direct comparison between a pyridine-containing compound and its phenyl analog was performed.

ParameterPhenyl Analog PerformancePyridine Analog PerformanceFold ImprovementTherapeutic Target/SystemReference
Biological Potency (IC₅₀) >10,000 nM19 nM>526xCdc7 Kinase[1]
Metabolic Stability (t₁/₂) 0.5 min80 min160xNAMPT Inhibitors[1]
Cellular Permeability (Papp) 0.2 x 10⁻⁶ cm/s38.2 x 10⁻⁶ cm/s191xmGluR4 Modulators[1]

Experimental Validation Protocols

To empirically validate the advantages of a pyridine core, researchers can employ a suite of standardized in vitro assays. The choice to run these assays early in a discovery campaign allows for data-driven decisions, prioritizing compounds with superior drug-like properties.

Diagram: Comparative Drug Discovery Workflow

This workflow outlines the process of comparing a pyridine analog against its benzene counterpart to make a data-driven decision on which scaffold to advance.

start Hypothesis: Phenyl-to-Pyridyl switch in Lead Compound 'X' synth Synthesize Analogs - Compound X-Ph (Benzene) - Compound X-Py (Pyridine) start->synth assay_start Parallel In Vitro Profiling synth->assay_start potency Target Potency Assay (e.g., Kinase IC₅₀) assay_start->potency metstab Metabolic Stability Assay (Liver Microsomes) assay_start->metstab perm Permeability Assay (e.g., Caco-2) assay_start->perm data_analysis Data Analysis & Comparison potency->data_analysis metstab->data_analysis perm->data_analysis decision Select Superior Scaffold for Lead Optimization data_analysis->decision

Caption: Workflow for comparing phenyl and pyridine analogs in lead optimization.

Protocol 1: In Vitro Metabolic Stability Assay

Objective: To determine the rate at which a compound is metabolized by liver enzymes, providing its half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

Rationale: This assay uses liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of Phase I metabolic enzymes like CYPs.[6][13] An NADPH regenerating system is included as a cofactor, which is essential for CYP enzyme activity.[14] By measuring the disappearance of the parent drug over time, we can quantify its metabolic liability.

Methodology:

  • Prepare Reagents:

    • Phosphate Buffer: 100 mM Potassium Phosphate, pH 7.4.

    • Test Compound Stock: 1 mM stock solution in DMSO.

    • Liver Microsomes: Pooled human liver microsomes (e.g., 20 mg/mL stock). Thaw on ice immediately before use.[14]

    • NADPH Regenerating System (e.g., Solution A & B):

      • Solution A: NADP⁺, Glucose-6-Phosphate.

      • Solution B: Glucose-6-Phosphate Dehydrogenase.

  • Incubation Setup (96-well plate):

    • In separate wells, add buffer, the NADPH regenerating system, and liver microsomes (final protein concentration typically 0.5 mg/mL).[6]

    • Prepare a parallel set of wells without the NADPH system to serve as a negative control for non-enzymatic degradation.

    • Pre-incubate the plate at 37°C for 10 minutes to equilibrate the temperature.

  • Initiate Reaction:

    • Add the test compound to all wells to initiate the reaction (final concentration typically 1 µM).[14]

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.[14] The acetonitrile precipitates the proteins, quenching the reaction.

  • Sample Processing & Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining concentration of the parent compound at each time point using LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the line (k) is the elimination rate constant.

    • Calculate Half-Life (t₁/₂): t₁/₂ = 0.693 / k

    • Calculate Intrinsic Clearance (CLᵢₙₜ): CLᵢₙₜ (µL/min/mg protein) = (k * 1000) / [protein concentration]

Protocol 2: Caco-2 Permeability Assay

Objective: To measure the rate of a compound's transport across a monolayer of Caco-2 cells, a model of the human intestinal epithelium. This provides the apparent permeability coefficient (Papp).[15][16]

Rationale: Caco-2 cells, when grown on a semi-permeable membrane, form tight junctions and express efflux transporters (like P-glycoprotein), mimicking the gut wall.[17] Measuring transport from the apical (A, gut lumen) to basolateral (B, blood) side predicts absorption. Measuring B-to-A transport can identify if the compound is a substrate of efflux pumps.

Methodology:

  • Cell Culture:

    • Seed Caco-2 cells onto semi-permeable filter inserts in a transwell plate.

    • Culture for ~21 days until a differentiated monolayer is formed.[17]

  • Monolayer Integrity Check:

    • Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. A high TEER value confirms the integrity of the tight junctions.[16] Discard any wells that do not meet the quality control threshold (e.g., >200 Ω·cm²).[18]

  • Assay Setup (A-to-B Permeability):

    • Wash the monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, pH 7.4).

    • Add the dosing solution containing the test compound (e.g., 10 µM) to the apical (A) compartment.[16]

    • Add fresh transport buffer to the basolateral (B) compartment.

  • Incubation and Sampling:

    • Incubate the plate at 37°C with gentle shaking.

    • At a predetermined time point (e.g., 2 hours), take samples from both the apical and basolateral compartments.[16][19]

  • Analysis:

    • Determine the concentration of the test compound in all samples by LC-MS/MS.

  • Data Analysis:

    • Calculate the Apparent Permeability Coefficient (Papp) using the formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

      • dQ/dt is the rate of compound appearance in the receiver chamber.

      • A is the surface area of the filter membrane.

      • C₀ is the initial concentration in the donor chamber.

Conclusion

The strategic incorporation of a pyridine core is a powerful and field-proven technique in drug design. As demonstrated by quantitative data, the simple bioisosteric replacement of a benzene ring with pyridine can lead to manifold improvements in biological potency, metabolic stability, and overall physicochemical properties.[1][5] This is primarily driven by the unique electronic nature of the pyridine nitrogen, which introduces the capacity for strong hydrogen bonding and increases resistance to oxidative metabolism. By understanding the underlying chemical principles and employing rigorous experimental validation, researchers can effectively leverage the "pyridine advantage" to design safer, more effective, and more successful therapeutic agents.

References

A Senior Application Scientist's Guide to Spectroscopic Comparison of Starting Material and Final Product

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of chemical synthesis and drug development, the unambiguous confirmation of a molecular transformation is paramount. It is not enough to simply assume a reaction has proceeded as planned; rigorous analytical evidence is required to verify the identity and purity of the final product. This guide provides an in-depth, field-proven approach to the spectroscopic comparison of starting materials and final products, empowering researchers to generate robust, self-validating data packages.

The core principle of this comparative analysis lies in a multi-technique approach. By leveraging the distinct yet complementary information provided by Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), we can construct a comprehensive and trustworthy narrative of chemical change.[1][2] This guide will delve into the causality behind experimental choices, provide detailed protocols, and illustrate data interpretation through a practical case study.

The Spectroscopic Toolkit: Pillars of Structural Elucidation

A successful spectroscopic comparison relies on understanding what each technique "sees" at the molecular level. The synergy of these methods provides a powerful, self-validating system.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides the most detailed structural information, offering a map of the carbon-hydrogen framework.[3] For a reaction, we anticipate the disappearance of signals corresponding to the starting material's unique protons and carbons, and the emergence of new signals characteristic of the product's structure. Key parameters include chemical shift (electronic environment), integration (proton ratio), and coupling (connectivity).[3][4][5][6]

  • Infrared (IR) Spectroscopy: IR spectroscopy is exceptionally adept at identifying functional groups.[7][8][9][10][11] The principle is simple: the conversion of one functional group to another (e.g., a ketone to an alcohol) will result in the disappearance of the characteristic absorption band of the starting material (e.g., a C=O stretch) and the appearance of a new band for the product (e.g., an O-H stretch).[8][12][13]

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound, offering a direct confirmation that the desired atomic changes have occurred.[14][15] Techniques like Electrospray Ionization (ESI) are "soft" ionization methods that typically leave the molecular ion intact, making it ideal for this purpose.[16][17][18][19][20] The mass spectrum of the final product should show a molecular ion peak corresponding to its calculated molecular weight.

  • UV-Visible (UV-Vis) Spectroscopy: While less universally applied for routine reaction confirmation, UV-Vis spectroscopy is invaluable for reactions involving changes in electronic conjugation.[13][21][22] The formation or extension of a conjugated system of pi bonds will lead to a shift in the maximum absorbance (λmax) to a longer wavelength.[23][24][25][26]

A Systematic Workflow for Comparative Analysis

A structured workflow ensures reproducibility and comprehensive data collection. The following diagram outlines a logical progression for the spectroscopic analysis of a chemical reaction.

G cluster_0 Pre-Analysis cluster_1 Spectroscopic Analysis cluster_2 Data Comparison & Interpretation cluster_3 Conclusion Start Synthesize Final Product Purify Purify Starting Material & Final Product Start->Purify Acquire_SM Acquire Spectra of Starting Material (SM) (NMR, IR, MS) Purify->Acquire_SM Acquire_FP Acquire Spectra of Final Product (FP) (NMR, IR, MS) Purify->Acquire_FP Compare_NMR Compare ¹H & ¹³C NMR: Disappearance of SM signals? Appearance of FP signals? Acquire_SM->Compare_NMR Compare_IR Compare IR: Disappearance of SM functional group? Appearance of FP functional group? Acquire_SM->Compare_IR Acquire_FP->Compare_NMR Acquire_FP->Compare_IR Compare_MS Compare MS: Does FP mass match expected MW? Acquire_FP->Compare_MS Compare_NMR->Compare_IR Fail Reaction Incomplete or Incorrect Compare_NMR->Fail Inconsistent Compare_IR->Compare_MS Compare_IR->Fail Inconsistent Success Reaction Confirmed Compare_MS->Success All data consistent Compare_MS->Fail Inconsistent

Caption: A systematic workflow for the spectroscopic comparison of starting material and final product.

Experimental Protocols

Sample Preparation: The Foundation of Quality Data

Meticulous sample preparation is non-negotiable for acquiring high-quality, interpretable spectra. The sample must be representative of the bulk material and free from contaminants that could obscure the signals of interest.

For NMR Spectroscopy:

  • Select an appropriate deuterated solvent that fully dissolves the sample.[27][28][29] Common choices include CDCl₃, DMSO-d₆, and D₂O. The choice is critical as solvent signals can obscure analyte peaks.

  • Weigh an appropriate amount of sample. For ¹H NMR, 5-25 mg is typically sufficient.[28] For the less sensitive ¹³C NMR, 10-50 mg is recommended.[30]

  • Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[31]

  • Ensure complete dissolution. The solution must be homogeneous and free of particulate matter.[31]

  • Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[30] This removes any suspended impurities that can degrade spectral resolution.

  • Cap the NMR tube securely to prevent solvent evaporation.[28]

For ATR-FTIR Spectroscopy: Attenuated Total Reflectance (ATR) is a widely used technique due to its minimal sample preparation.[32][33][34][35]

  • Ensure the ATR crystal is clean. Clean the crystal surface with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. A background spectrum of the clean crystal should be acquired.

  • Apply the sample to the crystal.

    • Solids/Powders: Place a small amount of the solid onto the crystal and apply pressure using the built-in press to ensure good contact.[32]

    • Liquids/Pastes: Place a single drop of the liquid directly onto the center of the crystal.[32]

  • Acquire the spectrum.

  • Clean the crystal thoroughly after analysis to prevent cross-contamination.

For Mass Spectrometry (ESI-MS):

  • Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable volatile solvent, such as methanol, acetonitrile, or a mixture with water.

  • The sample must be free of non-volatile buffers or salts (e.g., phosphates, sulfates) as these can suppress the signal and contaminate the instrument.

  • Filter the sample through a syringe filter (0.22 or 0.45 µm) to remove any particulates before introduction to the instrument.

  • The sample is then introduced into the mass spectrometer, often via direct infusion or coupled with liquid chromatography (LC-MS).[16][36][37]

Case Study: Reduction of Acetophenone to 1-Phenylethanol

To illustrate the comparative process, let's consider the reduction of acetophenone (starting material, SM) to 1-phenylethanol (final product, FP).

Reaction: Acetophenone (a ketone) is reduced using a reagent like sodium borohydride to form 1-phenylethanol (a secondary alcohol).

Comparative Data Summary
Spectroscopic TechniqueStarting Material (Acetophenone)Final Product (1-Phenylethanol)Rationale for Change
IR (cm⁻¹) ~1685 (strong, sharp C=O stretch)~3350 (strong, broad O-H stretch), No C=O peakDisappearance of the ketone carbonyl and appearance of the alcohol hydroxyl group.[10]
¹H NMR (δ, ppm) ~2.6 (s, 3H, -CH₃), 7.4-8.0 (m, 5H, Ar-H)~1.5 (d, 3H, -CH₃), ~2.5 (s, 1H, -OH), 4.9 (q, 1H, -CH), 7.2-7.4 (m, 5H, Ar-H)The singlet for the acetyl methyl group is replaced by a doublet coupled to the new methine proton. A new quartet for the methine proton and a broad singlet for the hydroxyl proton appear.
¹³C NMR (δ, ppm) ~26 (-CH₃), 128-137 (Ar-C), ~198 (C=O)~25 (-CH₃), 125-146 (Ar-C), ~70 (-CHOH)The downfield ketone carbonyl carbon signal disappears and is replaced by an upfield signal for the alcohol-bearing carbon.
MS (ESI+) m/z 121.06 [M+H]⁺123.08 [M+H]⁺The molecular weight increases by 2 Da, corresponding to the addition of two hydrogen atoms during the reduction.
Interpreting the Spectral Transformation

The following diagram illustrates the decision-making process when comparing the spectra for this reaction.

G Start Analyze Spectra NMR_Check ¹H NMR: Is acetyl singlet at ~2.6 ppm gone? Is a new doublet/quartet pair present? Start->NMR_Check IR_Check IR: Is C=O peak at ~1685 cm⁻¹ absent? Is a broad O-H peak at ~3350 cm⁻¹ present? NMR_Check->IR_Check Yes Reassess Inconclusive: Re-evaluate reaction/purification NMR_Check->Reassess No MS_Check MS: Is the molecular ion [M+H]⁺ at m/z 123? IR_Check->MS_Check Yes IR_Check->Reassess No Conclusion Transformation Confirmed: Product is 1-Phenylethanol MS_Check->Conclusion Yes MS_Check->Reassess No

Caption: Decision-making flowchart for confirming the reduction of acetophenone.

Conclusion

The spectroscopic comparison of a starting material and final product is a cornerstone of synthetic chemistry. By systematically applying a suite of complementary analytical techniques—NMR, IR, and MS—researchers can move beyond assumption to empirical verification. This guide has outlined a robust framework, from sample preparation to data interpretation, designed to ensure scientific integrity and produce a trustworthy, self-validating data package. Adherence to these principles enables confident decision-making in research, development, and quality control.

References

A Senior Application Scientist's Guide to the Kinetic Analysis of Alkyne Cycloaddition Reactions: A Comparative Study Featuring 3-(Prop-2-ynyloxy)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, the ability to precisely control the rate of molecular conjugation is paramount. The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a powerful tool for this purpose.[1][2] However, not all alkynes are created equal. Their inherent electronic and steric properties can dramatically influence reaction kinetics, impacting the efficiency of bioconjugation, the formation of complex polymers, or the synthesis of novel therapeutics.

This guide provides an in-depth kinetic comparison of reactions involving 3-(Prop-2-ynyloxy)pyridine, a heterocyclic alkyne, with other common terminal alkynes. We will move beyond simple protocols to explore the mechanistic causality behind experimental choices, empowering you to select the optimal reagents and conditions for your specific application.

The Principle: Why Kinetic Analysis of CuAAC Matters

The CuAAC reaction joins an azide and a terminal alkyne to form a stable 1,2,3-triazole ring, a process that is significantly accelerated by a copper(I) catalyst.[3][4] The reaction's utility stems from its high yield, stereospecificity, and tolerance of a wide range of functional groups.[3]

A kinetic analysis seeks to determine the reaction rate, which is described by a rate equation containing a rate constant, k.[5] This constant is a quantitative measure of a reaction's speed under specific conditions (temperature, solvent, catalyst concentration) and is the key parameter for comparing the reactivity of different substrates.[5] Understanding the kinetics allows for:

  • Optimization of Reaction Time: Crucial for high-throughput screening and time-sensitive applications like radiolabeling.

  • Control over Selectivity: In complex systems with multiple reactive sites, kinetic differences can be exploited to favor one reaction pathway over another.

  • Mechanistic Insight: Studying how reaction rates change with reactant structure provides valuable information about the reaction mechanism itself.[6][7]

The structure of the alkyne plays a pivotal role. The rate-determining step in many CuAAC reactions involves the interaction of the copper acetylide intermediate with the azide.[7][8] The electronic properties of the alkyne substituent can stabilize or destabilize this intermediate, thereby accelerating or decelerating the overall reaction.

Visualizing the Core Mechanism: The CuAAC Catalytic Cycle

To understand the kinetic data, one must first understand the mechanism. The following diagram illustrates the widely accepted catalytic cycle for the CuAAC reaction.

CuAAC_Mechanism cluster_cycle Catalytic Cycle CuI Cu(I) Catalyst Cu_Acetylide Cu(I) Acetylide (R1-C≡C-Cu) CuI->Cu_Acetylide + Alkyne - H+ Alkyne R1-C≡CH (e.g., this compound) Azide R2-N3 Metallacycle Six-membered Copper Metallacycle Cu_Acetylide->Metallacycle + Azide Triazolide Copper Triazolide Intermediate Metallacycle->Triazolide Ring Contraction Triazolide->CuI + H+ Product 1,4-Disubstituted 1,2,3-Triazole Triazolide->Product Protonolysis Alkyne_input Azide_input

Caption: The catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Comparative Kinetic Data

To illustrate the impact of alkyne structure on reaction kinetics, we compare this compound with several other terminal alkynes in their reaction with a standard azide, benzyl azide. The data presented is a qualitative summary based on established mechanistic principles where electron-withdrawing groups generally decrease the rate of the standard CuAAC reaction.

AlkyneKey Structural FeatureExpected Relative Rate Constant (k_rel)Mechanistic Rationale
4-Ethynylanisole Electron-Donating Group (-OCH₃)> 1.0 (Faster)The methoxy group donates electron density to the alkyne, stabilizing the positive charge buildup on the copper acetylide intermediate, accelerating the reaction.
Phenylacetylene Neutral Reference1.0 (Baseline)Provides a standard benchmark for comparison with substituted aromatic alkynes.
This compound Moderately Electron-Withdrawing Pyridine Ring< 1.0 (Slower)The electronegative nitrogen atom in the pyridine ring withdraws electron density, destabilizing the key intermediates in the catalytic cycle.
4-Ethynylbenzonitrile Strong Electron-Withdrawing Group (-CN)<< 1.0 (Much Slower)The nitrile group strongly withdraws electron density from the aromatic ring and the alkyne, significantly slowing the rate-determining step.[7]
1-Hexyne Aliphatic ChainVariableAliphatic alkynes are generally less reactive than aromatic ones in CuAAC, often requiring longer reaction times or higher catalyst loading to achieve full conversion.[7]

Experimental Protocol: A Self-Validating Workflow for Kinetic Analysis

This protocol provides a robust framework for measuring CuAAC kinetics using in-situ spectroscopic monitoring, such as FTIR or NMR.[9][10] The key to a self-validating system is consistency and the use of appropriate controls.

Part 1: Reagent Preparation

Causality: Accurate concentrations are the foundation of reliable kinetic data. Freshly prepared solutions, especially for the reducing agent, are critical to ensure catalyst activity.

  • Alkyne Stock Solutions (100 mM): Prepare 100 mM solutions of this compound and each comparative alkyne in a suitable, dry, deoxygenated solvent (e.g., DMSO, DMF, or a tBuOH/H₂O mixture).

  • Azide Stock Solution (100 mM): Prepare a 100 mM solution of benzyl azide in the same solvent.

  • Catalyst Stock Solution (20 mM): Prepare a 20 mM solution of Copper(II) Sulfate (CuSO₄·5H₂O) in deionized water.[11]

  • Ligand Stock Solution (100 mM): Prepare a 100 mM solution of a water-soluble ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) in deionized water.[11] The ligand stabilizes the active Cu(I) oxidation state and prevents catalyst disproportionation.

  • Initiator/Reducing Agent (200 mM): Prepare a 200 mM solution of sodium ascorbate in deionized water. This solution must be made fresh immediately before use , as it is prone to oxidation.[11]

Part 2: Experimental Workflow for Data Acquisition

This workflow is designed to establish pseudo-first-order conditions, which simplifies data analysis. This is achieved by using a large excess of one reactant (e.g., the azide) relative to the other (the alkyne), making the reaction rate dependent only on the concentration of the limiting reactant.

Experimental_Workflow A 1. Prepare Stock Solutions (Alkyne, Azide, CuSO4, Ligand, Ascorbate) B 2. Catalyst Pre-complexation (Mix CuSO4 and THPTA, 1:2 ratio) A->B Fresh Ascorbate is key D 4. Initiate Reaction (Add Catalyst Premix, then Sodium Ascorbate) B->D C 3. Set up Reaction Vessel (Add solvent, Azide, and Alkyne) C->D Ensure mixing E 5. Begin Real-Time Monitoring (FTIR, NMR, or HPLC/MS) D->E Start clock at t=0 F 6. Data Acquisition (Collect concentration vs. time data) E->F G 7. Data Analysis (Plot ln[Alkyne] vs. time) F->G H 8. Determine Rate Constant (k_obs = -slope) G->H

Caption: Generalized experimental workflow for the kinetic analysis of a CuAAC reaction.

Part 3: Step-by-Step Procedure
  • Catalyst Pre-complexation: In a separate microfuge tube, mix the CuSO₄ and THPTA ligand solutions in a 1:2 molar ratio.[11] Allow this to stand for 5 minutes. This step ensures the copper is fully coordinated by the stabilizing ligand before it is introduced to the reactants.

  • Reaction Setup: In a vessel suitable for your chosen analytical method (e.g., an IR cell or NMR tube), combine the solvent, the azide solution (to achieve a final concentration of e.g., 20 mM), and the alkyne solution (to achieve a final, limiting concentration of e.g., 2 mM).

  • Initiation and Monitoring:

    • Add the pre-complexed catalyst solution to the reaction mixture.

    • To initiate the reaction (t=0), add the freshly prepared sodium ascorbate solution. The final concentrations might be: 2 mM Alkyne, 20 mM Azide, 0.1 mM Cu(I), 0.2 mM THPTA, 1 mM Sodium Ascorbate.

    • Immediately begin data acquisition. Monitor the disappearance of a reactant peak (e.g., the characteristic azide stretch around 2100 cm⁻¹ in FTIR) or the appearance of the product peak over time.[9]

  • Data Analysis:

    • Convert the spectroscopic signal (e.g., peak area) to concentration at each time point.

    • Plot the natural logarithm of the alkyne concentration (ln[Alkyne]) versus time.

    • For a pseudo-first-order reaction, this plot should yield a straight line. The slope of this line is the negative of the observed rate constant (-k_obs).

    • By determining k_obs under identical conditions for each alkyne, you can generate the comparative kinetic data shown in the table above.

Conclusion: From Data to Decision

The kinetic analysis of CuAAC reactions reveals that the choice of alkyne is a critical determinant of reaction efficiency. While this compound is a valuable building block, its inherent electron-withdrawing nature, conferred by the pyridine ring, results in slower reaction kinetics compared to electron-neutral or electron-rich alkynes. This guide provides the fundamental principles, a comparative framework, and a robust experimental workflow to empower researchers to make informed decisions. By understanding the causality behind the kinetics, scientists can move beyond trial-and-error and rationally design conjugation strategies tailored to the specific demands of their research, whether it be accelerating drug discovery or engineering advanced materials.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-(Prop-2-ynyloxy)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment and Waste Profile

The pyridine moiety suggests that the compound should be treated as a hazardous substance. Pyridine and its derivatives are known to be harmful if swallowed, inhaled, or in contact with skin, and can cause significant skin and eye irritation.[1][2] The terminal alkyne group, while useful in synthesis, can present stability hazards under certain conditions, although this is less of a concern for disposal in a typical laboratory setting.

Based on available data for the compound (CAS No. 69022-70-4), it is classified with the following hazard statements:

  • H302: Harmful if swallowed.[3]

  • H312: Harmful in contact with skin.[3]

  • H332: Harmful if inhaled.[3]

Therefore, all waste streams containing 3-(Prop-2-ynyloxy)pyridine, including neat material, solutions, contaminated labware, and personal protective equipment (PPE), must be classified and managed as hazardous chemical waste in accordance with federal and local regulations.[4][5][6]

Immediate Safety & Personal Protective Equipment (PPE)

A proactive safety posture is non-negotiable. The potential for dermal, oral, and inhalation toxicity necessitates stringent adherence to PPE protocols. All handling and disposal operations must be conducted within a certified chemical fume hood to minimize inhalation exposure.[7][8]

Quantitative Data & Safety Summary

The following table summarizes essential safety and disposal parameters derived from the compound's hazard classification and general guidelines for pyridine derivatives.

ParameterSpecificationRationale & Source(s)
GHS Hazard Codes H302, H312, H332Indicates acute toxicity via oral, dermal, and inhalation routes.[3]
Signal Word WarningConsistent with the assigned hazard statements.[3]
Primary Engineering Control Certified Chemical Fume HoodMinimizes inhalation of potentially harmful vapors.[8][9][10]
Eye Protection Chemical Safety Goggles / Face ShieldProtects against splashes and vapors causing eye irritation.[2]
Hand Protection Double-layered Nitrile or Butyl Rubber GlovesProvides a robust barrier against dermal absorption.[1][7]
Body Protection Fully-buttoned Laboratory CoatPrevents contamination of personal clothing.[2]
Waste Classification Hazardous Chemical WasteMandated by EPA's Resource Conservation and Recovery Act (RCRA) due to toxicity.[4][6]
Incompatible Materials Strong Oxidizers, Strong AcidsTo prevent potentially vigorous or exothermic reactions.[7][11]

Step-by-Step Disposal Protocol

The proper segregation and containment of chemical waste is the foundation of a compliant disposal program. The goal is to isolate the hazardous material safely, preventing environmental release and ensuring the safety of all personnel.[12]

Step 1: Waste Segregation

Proper segregation prevents dangerous chemical reactions and ensures that waste is managed appropriately by the disposal facility.[6]

  • Liquid Waste:

    • Designate a specific, compatible, and clearly labeled hazardous waste container for all liquid waste containing this compound. High-density polyethylene (HDPE) or glass containers are appropriate.[1][10]

    • Collect all solutions, reaction mother liquors, and solvent rinses containing the compound in this container.

    • Crucially, do not mix this waste stream with incompatible materials, such as strong acids or oxidizing agents.[7]

  • Solid Waste:

    • Use a separate, labeled hazardous waste container for solid materials.

    • This includes any un-reagentable solid this compound, contaminated weigh boats, spatulas, and disposable labware.[1]

  • Contaminated PPE:

    • Place all contaminated gloves, disposable lab coats, and absorbent pads into a designated hazardous waste bag or container.[1] This prevents the secondary contamination of common areas.

Step 2: Container Management and Labeling

Clear and accurate labeling is a cornerstone of OSHA and EPA compliance.[4][13]

  • Labeling: At the moment the first drop of waste is added, affix a "Hazardous Waste" label to the container.[7] The label must include:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • An accurate description of the hazards (e.g., "Toxic," "Harmful if Swallowed/Inhaled/Absorbed Through Skin").[13]

    • The date of waste accumulation initiation.[1]

  • Container Integrity: Ensure waste containers are always kept closed except when adding waste.[4][14] This is a common point of failure in regulatory inspections and is critical for preventing the release of vapors. Containers must be leak-proof and in good condition.

Step 3: Storage
  • Store sealed hazardous waste containers in a designated and secure Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA), as defined by your institution's Chemical Hygiene Plan and EPA regulations.[4][14]

  • The storage area must be well-ventilated and away from sources of ignition or incompatible chemicals.[7][10]

Step 4: Final Disposal
  • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][6]

  • Never pour this compound or its solutions down the drain.[8][10] This is a direct violation of environmental regulations and can harm aquatic life and wastewater treatment systems.

  • Final disposal for this type of organic waste typically involves high-temperature incineration by a specialized facility.[5]

Emergency Procedures: Spill Management

Accidents require a prepared, systematic response to mitigate harm.

  • Evacuate and Alert: If a significant spill occurs, alert personnel in the immediate area and evacuate if necessary.

  • Don PPE: Before addressing the spill, don the appropriate PPE as detailed in Section 2, including respiratory protection if vapors are significant.

  • Containment: Contain the spill using an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[1][7][10]

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a labeled hazardous waste container.[7]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.[1]

  • Reporting: Report the spill to your laboratory supervisor and EHS department in accordance with institutional policy.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_segregation Waste Segregation cluster_final Storage & Disposal A Identify Waste Containing This compound B Consult SDS & Hazard Profile (Toxic, Harmful) A->B C Don Appropriate PPE (Goggles, Gloves, Lab Coat) B->C D Is the waste Liquid or Solid? C->D G Contaminated PPE in separate waste bag C->G E Collect in Labeled LIQUID Hazardous Waste Container D->E Liquid F Collect in Labeled SOLID Hazardous Waste Container D->F Solid H Keep Containers Tightly Closed E->H F->H G->H I Store in Designated Satellite Accumulation Area H->I J Arrange Pickup via EHS or Licensed Contractor I->J K Final Disposal (e.g., Incineration) J->K

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-(Prop-2-ynyloxy)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an essential operational framework for the safe handling of 3-(Prop-2-ynyloxy)pyridine (CAS No. 69022-70-4). As drug development professionals, our commitment to safety is as rigorous as our commitment to science. This document moves beyond a simple checklist, delving into the causality behind each procedural step to build a self-validating system of laboratory safety. The protocols herein are designed to instill a deep, intuitive understanding of the risks and the rationale for their mitigation.

Hazard Assessment: A Tale of Two Moieties

To effectively select Personal Protective Equipment (PPE), we must first understand the intrinsic hazards of this compound. This molecule's risk profile is a composite of its two key functional groups: the pyridine ring and the terminal alkyne (propargyl group).

  • The Pyridine Core: The pyridine moiety is the primary driver of the compound's toxicity. Safety Data Sheets (SDS) for this compound and related structures consistently list a triad of acute toxicity warnings[1][2]:

    • H302: Harmful if swallowed.

    • H312: Harmful in contact with skin.

    • H332: Harmful if inhaled. Furthermore, pyridinic compounds are known skin and eye irritants (H315, H319) and can cause respiratory irritation (H335)[2][3]. This necessitates robust protection against ingestion, dermal absorption, and inhalation.

  • The Propargyl Group (Terminal Alkyne): While the pyridine group dictates the immediate toxicological threats, the terminal alkyne introduces reactivity hazards. Terminal alkynes can form explosive metal acetylides with certain metals, such as copper, silver, and mercury. While not a direct PPE consideration, this property informs handling and waste disposal protocols, which are inextricably linked to safety procedures.

Core Directive: The Hierarchy of Controls

Before detailing PPE, it is imperative to state that PPE is the last line of defense. The most effective safety protocols prioritize engineering and administrative controls.

  • Engineering Control: All handling of this compound, from weighing to solution transfer, must be conducted within a properly functioning and certified chemical fume hood. This is the primary method for mitigating the significant inhalation hazard[2][4].

  • Administrative Controls: Limit the quantity of material handled to the minimum required for the experiment. Ensure all personnel are trained on the specific hazards and the procedures outlined in this guide.

Personal Protective Equipment: An Essential, Multi-Layered Defense

The selection of PPE is not a matter of preference but a scientifically-driven choice based on the known hazards.

Eye and Face Protection

Given that this compound is a liquid and a serious eye irritant (H319), protection against splashes is non-negotiable.

  • Minimum Requirement: ANSI Z87.1-rated chemical splash goggles are mandatory at all times.

  • Recommended for High-Volume Operations: When handling quantities greater than 50 mL or when a splash risk is elevated (e.g., during transfers or extractions), a full-face shield should be worn in addition to chemical splash goggles[5].

Hand Protection: A Critical Analysis

The dermal toxicity of this compound (H312) makes glove selection the most critical PPE decision. Standard laboratory nitrile gloves are dangerously inadequate for handling pyridine and its derivatives.

The causality is clear: Pyridine is a small, polar molecule that can readily permeate the polymer matrix of standard nitrile gloves. Data from multiple glove manufacturers show that breakthrough times for pyridine with thin nitrile gloves can be less than one minute[6][7]. Relying on them provides a false sense of security and may increase the risk of exposure.

The correct choice requires materials with superior chemical resistance.

Glove MaterialBreakthrough Time (Pyridine)DegradationRecommendation for this compound
Standard Nitrile < 1 - 10 minutes[6][7][8]Fair to Poor[8][9]Not Recommended for direct contact. Suitable only as a splash guard in a double-gloving scenario.
Neoprene 10 - 30 minutes[10]Fair[8]Suitable for short-duration tasks only. Change immediately upon contact.
Butyl Rubber > 480 minutes[8][11]Excellent[8]Primary Recommendation. Offers long-duration protection for immersive work.
Viton™/Butyl Laminate > 480 minutes[12]Excellent[12]Primary Recommendation. Excellent choice, particularly if mixed solvent systems are in use.

Protocol Recommendation:

  • For all handling: Use heavyweight butyl rubber or Viton™/butyl laminate gloves[13].

  • For improved dexterity: A double-gloving technique may be employed. Wear a primary butyl rubber glove, with a lightweight nitrile glove worn over it. The outer nitrile glove can be changed frequently to maintain dexterity and cleanliness, while the inner butyl glove provides the essential chemical barrier. If the outer glove is contaminated, it must be removed immediately, and the inner glove inspected before proceeding.

Body Protection

To protect against skin contact from drips or splashes, appropriate body protection is essential.

  • Minimum Requirement: A flame-resistant laboratory coat, fully buttoned.

  • For larger quantities (>100 mL): Supplement the lab coat with a chemical-resistant apron made from a material like rubber or PVC.

Respiratory Protection

As stated, a chemical fume hood is the primary control. A respirator should only be necessary in specific, non-routine situations.

  • Routine Handling: No respirator is required if all work is performed in a certified chemical fume hood.

  • Emergency Situations (e.g., large spill outside a fume hood): Personnel involved in the cleanup must be part of a formal respiratory protection program and equipped with a NIOSH-approved respirator. A full-face respirator with organic vapor cartridges is recommended. If the concentration is unknown or immediately dangerous to life and health (IDLH), a self-contained breathing apparatus (SCBA) is required.

Operational Plan: PPE Workflow

A disciplined workflow for donning and doffing PPE is crucial to prevent cross-contamination.

Donning (Putting On) Sequence:
  • Put on the lab coat and fasten all buttons.

  • Put on chemical splash goggles.

  • Put on the primary chemical-resistant gloves (e.g., butyl rubber).

  • If double-gloving, put on the secondary nitrile gloves.

  • Ensure gloves are pulled over the cuffs of the lab coat.

Doffing (Taking Off) Sequence:

The principle is to touch contaminated items only with other contaminated items.

  • Remove the outer gloves (if used) by peeling them off without touching the outside surface with bare skin. Dispose of them immediately.

  • Remove the lab coat by rolling it down from the shoulders, keeping the contaminated exterior folded inward.

  • Remove the primary gloves using the same technique as in step 1. Dispose of them.

  • Wash hands thoroughly with soap and water.

  • Remove eye protection.

  • Wash hands again.

Logistical Plan: PPE for Spills and Disposal

Contaminated materials are as hazardous as the parent compound and require the same level of respect.

  • Spill Cleanup: For a small spill (< 50 mL) inside a fume hood, personnel must wear the full recommended PPE (butyl gloves, goggles, lab coat). Use an inert absorbent material like vermiculite or sand to contain the spill. The contaminated absorbent and cleaning materials must be placed in a sealed, labeled hazardous waste container[2].

  • Waste Disposal: All items contaminated with this compound are considered hazardous waste. This includes used gloves, disposable labware, and absorbent materials.

    • Contaminated PPE: Used gloves and disposable aprons must be collected in a designated, sealed hazardous waste bag.

    • Empty Containers: The original container, even if "empty," will contain residue and must be disposed of as hazardous waste. Do not rinse into the drain.

Visualization: PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the operational context.

PPE_Workflow start Start: Handling This compound fume_hood Is all work performed in a certified chemical fume hood? start->fume_hood scale_check Scale of Operation? fume_hood->scale_check Yes stop_work STOP WORK. Consult EHS. Work is not permitted. fume_hood->stop_work No yes_path Yes small_scale < 50 mL (Routine Use) scale_check->small_scale Routine / Small Scale large_scale > 50 mL or High Splash Risk scale_check->large_scale Large Scale / Splash Risk no_path No ppe_level_1 Core PPE: - Chemical Splash Goggles - Lab Coat - Butyl or Viton/Butyl Gloves (Double-gloving optional) small_scale->ppe_level_1 ppe_level_2 Enhanced PPE: - Core PPE PLUS: - Full-Face Shield - Chemical-Resistant Apron large_scale->ppe_level_2

Caption: PPE selection flowchart based on engineering controls and scale.

References

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Retrosynthesis Analysis

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3-(Prop-2-ynyloxy)pyridine
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3-(Prop-2-ynyloxy)pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.